Product packaging for Nudiposide(Cat. No.:CAS No. 62058-46-2)

Nudiposide

Cat. No.: B161734
CAS No.: 62058-46-2
M. Wt: 552.6 g/mol
InChI Key: GWDZRGQRNHELQM-NHJKQUFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nudiposide is a high-purity natural compound provided for research use only. It is strictly for laboratory applications and not for human consumption. Researchers are investigating this compound for its potential biological activities. The specific mechanism of action, molecular targets, and detailed pharmacological effects are currently the subject of ongoing scientific inquiry. Preliminary research into related natural products suggests potential areas of interest may include anti-inflammatory and antioxidant properties, though confirmation is required for this compound specifically . This product is ideal for scientists exploring new pharmacophores, studying structure-activity relationships, or investigating novel pathways in various disease models. Please refer to the product data sheet for detailed structural information and handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O12 B161734 Nudiposide CAS No. 62058-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16-,20+,22+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDZRGQRNHELQM-NHJKQUFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318474
Record name Nudiposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62058-46-2
Record name Nudiposide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62058-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nudiposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Nudiposide from Litsea glutinosa: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Litsea glutinosa, a plant with a rich history in traditional medicine, is a known source of various bioactive phytochemicals. Among these is Nudiposide, a glycosidic compound that has been reported to be present in this plant. While the complete biological profile of this compound from Litsea glutinosa is still under investigation, the presence of a diverse array of glycosides in the plant suggests its potential therapeutic importance. This technical guide provides a comprehensive overview of the discovery of this compound in Litsea glutinosa and outlines a detailed, representative protocol for its isolation, based on established methodologies for separating glycosidic compounds from this plant. Furthermore, this document presents the known physicochemical properties of this compound and discusses the broader context of the biological activities associated with glycoside-rich extracts of Litsea glutinosa.

Introduction

Litsea glutinosa (Lour.) C.B.Rob., belonging to the Lauraceae family, is an evergreen tree traditionally used in various folk medicine systems for treating a range of ailments.[1][2] Phytochemical investigations have revealed a wealth of secondary metabolites within this plant, including alkaloids, flavonoids, terpenoids, and a significant number of glycosides.[3] Glycosides, in particular, are a class of compounds of great interest to the pharmaceutical industry due to their diverse biological activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1, based on available data.[4] This information is crucial for its detection, isolation, and characterization.

PropertyValueReference
Molecular FormulaC₂₇H₃₆O₁₂[4]
Molecular Weight552.6 g/mol [4]
IUPAC Name(2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[4]
CAS Number62058-46-2[4]

Experimental Protocols: Isolation of Glycosides from Litsea glutinosa

The following protocol is a representative method for the isolation of glycosidic compounds from Litsea glutinosa and is adapted from the successful isolation of flavonoid glycosides from the leaves of this plant.[1] This procedure can be considered a foundational methodology for targeting this compound.

Plant Material Collection and Preparation

Fresh leaves of Litsea glutinosa are collected and authenticated by a plant taxonomist. The leaves are then washed thoroughly with water to remove any dirt and debris, followed by shade-drying for several days until they are crisp. The dried leaves are ground into a coarse powder using a mechanical grinder.[1]

Extraction

The powdered plant material (e.g., 800-1000 g) is subjected to maceration with methanol at room temperature for a period of 7 to 10 days, with occasional shaking.[1] Methanol is a solvent of choice due to its ability to extract a wide range of phytochemicals, including glycosides.[1] The extract is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[1]

Extraction_Workflow plant_material Powdered Litsea glutinosa Leaves maceration Maceration with Methanol (7-10 days, RT) plant_material->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Methanol Extract evaporation->crude_extract

Figure 1: Workflow for the extraction of phytochemicals from Litsea glutinosa.

Solvent-Solvent Partitioning

The crude methanol extract is subjected to solvent-solvent partitioning to fractionate the compounds based on their polarity. A modified Kupchan method is employed for this purpose.[1] The crude extract is dissolved in 10% aqueous methanol and then sequentially partitioned with solvents of increasing polarity, typically petroleum ether, chloroform, and ethyl acetate.[1] The resulting fractions are evaporated to dryness. The yields of each fraction should be recorded. For example, from 5 g of crude methanol extract, the following yields were obtained in a study: petroleum ether (3.2 g), chloroform (3.7 g), and ethyl acetate (1.9 g).[1] Glycosides are expected to be concentrated in the more polar fractions.

Partitioning_Workflow crude_extract Crude Methanol Extract in 10% aq. Methanol pet_ether Partition with Petroleum Ether crude_extract->pet_ether chloroform Partition with Chloroform pet_ether->chloroform Aqueous Layer pet_ether_fraction Petroleum Ether Fraction pet_ether->pet_ether_fraction Organic Layer ethyl_acetate Partition with Ethyl Acetate chloroform->ethyl_acetate Aqueous Layer chloroform_fraction Chloroform Fraction chloroform->chloroform_fraction Organic Layer ethyl_acetate_fraction Ethyl Acetate Fraction ethyl_acetate->ethyl_acetate_fraction Organic Layer aqueous_fraction Aqueous Fraction ethyl_acetate->aqueous_fraction Aqueous Layer

Figure 2: Solvent-solvent partitioning scheme for the fractionation of the crude extract.

Chromatographic Purification

The fraction showing the highest concentration of glycosides (typically the more polar fractions like chloroform or ethyl acetate, as determined by preliminary Thin Layer Chromatography analysis) is selected for further purification.

3.4.1. Gel Permeation Chromatography (GPC)

The selected fraction is subjected to GPC, a size-exclusion chromatography technique, to separate compounds based on their molecular size.[1]

  • Stationary Phase: Sephadex LH-20 is a common choice for this purpose.[1]

  • Column Preparation: A glass column is packed with a slurry of Sephadex in the initial mobile phase.[1]

  • Sample Loading: The dried fraction is redissolved in a small volume of the mobile phase and carefully loaded onto the top of the column.[1]

  • Elution: Elution is carried out with a solvent system, for example, a mixture of n-hexane-dichloromethane-methanol (2:5:1), with a gradient of increasing polarity.[1] Fractions are collected and monitored by TLC.

3.4.2. Preparative Thin Layer Chromatography (PTLC)

Fractions from GPC that show the presence of the target compound (as indicated by TLC analysis against a standard, if available) are further purified using PTLC.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.

  • Mobile Phase: A suitable solvent system is developed based on analytical TLC to achieve good separation of the target compound from impurities.

  • Visualization: The separated bands can be visualized under UV light (if the compound is UV active) or by using a suitable staining reagent.

  • Isolation: The band corresponding to the pure compound is scraped off the plate, and the compound is eluted from the silica gel with a suitable solvent (e.g., methanol). The solvent is then evaporated to yield the purified compound.

Purification_Workflow polar_fraction Glycoside-rich Fraction (e.g., Chloroform) gpc Gel Permeation Chromatography (Sephadex LH-20) polar_fraction->gpc gpc_fractions Collected Fractions gpc->gpc_fractions tlc_monitoring TLC Monitoring gpc_fractions->tlc_monitoring ptlc Preparative TLC (Silica Gel) tlc_monitoring->ptlc Selected Fractions pure_compound Purified this compound ptlc->pure_compound

References

Nudiposide: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide is a naturally occurring lignan glycoside that has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound. While the definitive stereochemical configuration is established, this document also highlights the experimental methodologies that would be employed for its comprehensive structural elucidation and biological characterization, based on established principles in natural product chemistry.

Chemical Structure and Properties

This compound is a complex molecule with the systematic IUPAC name (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1]. Its molecular formula is C27H36O12, and it has a molecular weight of 552.58 g/mol [1]. The structure consists of a tetrahydronaphthalene lignan core linked to a xylose sugar moiety through a glycosidic bond.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC27H36O12[1]
Molecular Weight552.58 g/mol ---
CAS Number62058-46-2[1]
IUPAC Name(2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1]

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The absolute configuration has been determined as (1R,2S,3S) for the lignan portion and (2R,3R,4S,5R) for the xylose moiety, as indicated in its IUPAC name[1]. This complex stereochemistry would be elucidated and confirmed through a combination of spectroscopic techniques and chemical methods.

Key Stereochemical Features
  • Lignan Core: The tetrahydronaphthalene ring system possesses three contiguous chiral centers at positions C-1, C-2, and C-3. The relative and absolute stereochemistry of these centers dictates the overall three-dimensional shape of the aglycone.

  • Glycosidic Linkage: The xylose sugar is attached to the lignan aglycone at the C-2 position via a β-glycosidic bond. The anomeric configuration is a critical determinant of the molecule's conformation and interactions with biological targets.

Experimental Protocols for Structure Elucidation

The following sections describe the standard experimental workflows that would be utilized to isolate and structurally characterize this compound.

Isolation of this compound

This compound has been reported to be isolated from plants of the Polygonum genus. A general workflow for its isolation from a plant source is depicted below.

G plant_material Dried and Powdered Plant Material extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (e.g., EtOAc-H2O) extraction->partitioning cc Column Chromatography (Silica Gel) partitioning->cc scc Sephadex LH-20 Chromatography cc->scc hplc Preparative HPLC scc->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis for Structure Determination

The definitive structure of this compound would be established using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound (Representative)

TechniqueData TypeObservations
¹H NMR Chemical Shifts (δ, ppm), Coupling Constants (J, Hz)Signals corresponding to aromatic, methoxy, benzylic, and sugar protons.
¹³C NMR Chemical Shifts (δ, ppm)Resonances for all 27 carbon atoms, including aromatic, methoxy, and glycosidic carbons.
COSY ¹H-¹H CorrelationsReveals proton-proton coupling networks within the lignan and xylose moieties.
HSQC ¹H-¹³C CorrelationsAssigns protons to their directly attached carbons.
HMBC ¹H-¹³C Long-Range CorrelationsEstablishes connectivity across quaternary carbons and the glycosidic linkage.
NOESY/ROESY Through-Space ¹H-¹H CorrelationsProvides information on the relative stereochemistry of the lignan core.
HR-MS High-Resolution MassDetermines the exact molecular formula.

Note: Detailed, specific NMR peak assignments and coupling constants would be found in the primary literature reporting the original isolation of this compound.

Determination of Absolute Stereochemistry

The absolute configuration of this compound would be confirmed using chiroptical methods such as optical rotation and Electronic Circular Dichroism (ECD) spectroscopy, often in conjunction with computational chemistry.

3.3.1. Optical Rotation

The specific rotation of a chiral molecule is a fundamental physical constant. For this compound, the sign and magnitude of the specific rotation ([α]D) would be measured using a polarimeter. This experimental value would then be compared to values from literature or from computational predictions for different stereoisomers.

3.3.2. Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD spectrum of this compound would be compared with the theoretically calculated spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum would provide strong evidence for the absolute configuration.

G start Isolated this compound exp_ecd Measure Experimental ECD Spectrum start->exp_ecd comp_chem Computational Modeling of Stereoisomers start->comp_chem comparison Compare Experimental and Calculated Spectra exp_ecd->comparison calc_ecd Calculate Theoretical ECD Spectra comp_chem->calc_ecd calc_ecd->comparison assignment Assign Absolute Configuration comparison->assignment G lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 nfkb_pathway NF-κB Signaling Cascade myd88->nfkb_pathway nfkb_inhibition This compound nfkb_inhibition->nfkb_pathway Inhibits nfkb_activation NF-κB Activation and Nuclear Translocation nfkb_pathway->nfkb_activation gene_transcription Pro-inflammatory Gene Transcription nfkb_activation->gene_transcription tnf TNF-α Production gene_transcription->tnf

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Nudiposide in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide, a complex lignan glycoside identified in plant species such as Litsea glutinosa and Berchemia floribunda, presents a scaffold of significant interest for its potential pharmacological activities.[1] Despite its discovery, the precise biosynthetic pathway responsible for its production in planta remains largely unelucidated. This technical guide synthesizes current knowledge on lignan biosynthesis to propose a putative pathway for this compound. By examining the structure of this compound, we can infer a series of enzymatic steps, from the general phenylpropanoid pathway to the specific tailoring reactions that likely culminate in its final form. This document provides a theoretical framework, including hypothesized enzymatic reactions, potential intermediates, and suggested experimental protocols to guide future research in this area. Diagrams of the proposed pathway and experimental workflows are provided to facilitate a deeper understanding.

Introduction to this compound and Lignan Biosynthesis

This compound is a tetrahydronaphthalene-type lignan glycoside. Lignans are a major class of plant secondary metabolites derived from the oxidative coupling of two phenylpropanoid units.[2][3] The biosynthesis of lignans is a branching pathway from the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants.[4][5][6]

The general scheme of lignan biosynthesis can be divided into three main stages:

  • Phenylpropanoid Pathway: Synthesis of monolignol precursors from phenylalanine.[4][7][8]

  • Oxidative Coupling and Scaffold Formation: Dimerization of monolignols to form the initial lignan scaffold, often mediated by dirigent proteins and laccases or peroxidases.[7][9]

  • Tailoring Reactions: A series of enzymatic modifications including reductions, oxidations, methylations, and glycosylations that generate the vast diversity of lignan structures.[2][7]

Given the structure of this compound, it is hypothesized that its biosynthesis follows this general framework.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, leading to the formation of monolignols, which then undergo stereospecific coupling and a series of tailoring reactions to form the final glycosylated lignan.

Stage 1: Phenylpropanoid Pathway and Monolignol Synthesis

The pathway initiates with the amino acid L-phenylalanine. A series of core enzymatic reactions convert it into hydroxylated and methylated cinnamoyl-CoA esters. These are then reduced to form monolignols. Based on the substitution pattern of this compound's aromatic rings (hydroxyl and methoxy groups), coniferyl alcohol and sinapyl alcohol are the most probable precursors.

Key Enzymes in Monolignol Synthesis:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[4][7]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[4][7]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.[4][6]

  • Shikimate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate.

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): A P450 enzyme that hydroxylates the p-coumaroyl group.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT) and Caffeic Acid O-Methyltransferase (COMT): Catalyze the methylation of hydroxyl groups on the aromatic ring to form feruloyl-CoA and subsequently sinapoyl-CoA derivatives.[7]

  • Cinnamoyl-CoA Reductase (CCR): Reduces the cinnamoyl-CoA esters to their corresponding aldehydes.[8]

  • Cinnamyl Alcohol Dehydrogenase (CAD): Reduces the cinnamyl aldehydes to monolignols, such as coniferyl alcohol and sinapyl alcohol.[8][10]

Putative this compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis cluster_glycosylation Final Modification L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT, C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Two_Coniferyl 2 x Coniferyl Alcohol Pinoresinol Pinoresinol Two_Coniferyl->Pinoresinol Dirigent Protein Laccase/Peroxidase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH Tetrahydronaphthalene_Aglycone This compound Aglycone (Tetrahydronaphthalene Core) Matairesinol->Tetrahydronaphthalene_Aglycone Putative Oxidoreductases & Cyclases This compound This compound Tetrahydronaphthalene_Aglycone->this compound UGT UDP_Glucose UDP-Glucose

Caption: Putative biosynthetic pathway of this compound.

Stage 2: Oxidative Coupling and Formation of the Lignan Scaffold

Two molecules of coniferyl alcohol likely undergo stereospecific coupling to form an initial lignan such as pinoresinol. This reaction is catalyzed by a dirigent protein, which controls the stereochemistry, and a laccase or peroxidase for the oxidation.

Stage 3: Tailoring of the Lignan Scaffold and Glycosylation

Following the initial coupling, a series of tailoring reactions are necessary to form the complex tetrahydronaphthalene core of this compound. This would involve:

  • Reductions: Enzymes such as Pinoresinol-Lariciresinol Reductases (PLRs) would reduce the furan rings of pinoresinol to eventually yield secoisolariciresinol.[2]

  • Oxidation and Cyclization: Further oxidations and intramolecular cyclization events, catalyzed by putative oxidoreductases and cyclases, would form the tetrahydronaphthalene ring system. The specific enzymes for this step in this compound biosynthesis are unknown.

  • Hydroxylations and Methylations: Additional hydroxylations and methylations on the aromatic rings and side chains, likely catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, would be required to achieve the final substitution pattern of the this compound aglycone.

  • Glycosylation: The final step is the attachment of a glucose moiety to the aglycone. This is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose molecule from UDP-glucose to a hydroxyl group on the this compound aglycone.[8][11]

Quantitative Data (Hypothetical)

As no experimental data for the this compound biosynthetic pathway is currently available, the following tables are templates for the types of quantitative data that would need to be collected to validate and characterize the proposed pathway.

Table 1: Hypothetical Enzyme Kinetic Parameters

Enzyme (Putative)SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
PAL from L. glutinosaL-PhenylalanineData to be determinedData to be determinedData to be determined
C4H from L. glutinosaCinnamic AcidData to be determinedData to be determinedData to be determined
PLR-like enzymePinoresinolData to be determinedData to be determinedData to be determined
UGT for this compoundThis compound AglyconeData to be determinedData to be determinedData to be determined

Table 2: Hypothetical Metabolite Concentrations in Litsea glutinosa Tissues

MetaboliteLeaf (µg/g FW)Stem (µg/g FW)Root (µg/g FW)
L-PhenylalanineData to be determinedData to be determinedData to be determined
Coniferyl AlcoholData to be determinedData to be determinedData to be determined
This compound AglyconeData to be determinedData to be determinedData to be determined
This compoundData to be determinedData to be determinedData to be determined

Proposed Experimental Protocols

To elucidate the biosynthesis of this compound, a multi-step experimental approach is proposed.

Identification of Candidate Genes
  • Transcriptome Sequencing: Perform RNA-seq on tissues of Litsea glutinosa or Berchemia floribunda that are actively producing this compound.

  • Bioinformatic Analysis: Identify candidate genes for the proposed pathway (PAL, C4H, 4CL, reductases, methyltransferases, cytochrome P450s, and UGTs) based on homology to known biosynthetic genes from other plant species.

  • Co-expression Analysis: Identify genes that are co-expressed with a known "bait" gene in the pathway (e.g., PAL) to find other potential pathway genes.

Experimental Workflow for Gene Identification Plant_Tissue This compound-producing plant tissue (e.g., Litsea glutinosa leaves) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction RNA_Seq RNA Sequencing (RNA-seq) RNA_Extraction->RNA_Seq Transcriptome_Assembly De novo Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Gene_Annotation Gene Annotation (Homology Search) Transcriptome_Assembly->Gene_Annotation Candidate_Genes List of Candidate Genes (PAL, C4H, PLR, UGTs, etc.) Gene_Annotation->Candidate_Genes Coexpression_Analysis Co-expression Network Analysis Candidate_Genes->Coexpression_Analysis Validated_Candidates High-Confidence Candidate Genes Coexpression_Analysis->Validated_Candidates

References

Nudiposide: A Comprehensive In-Depth Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research specifically detailing the biological activities of Nudiposide is limited. This guide, therefore, presents a hypothetical framework for the comprehensive screening of this compound, drawing upon established experimental protocols and data presentation standards within the field of natural product drug discovery. The quantitative data herein is illustrative and intended to serve as a template for researchers.

This technical guide provides a detailed overview of a potential biological activity screening of this compound, a naturally occurring compound.[1] The content is tailored for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the therapeutic potential of novel natural products.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was investigated by assessing its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Quantitative Data
CompoundConcentration (µM)NO Inhibition (%)IC50 (µM)Cell Viability (%)
This compound115.2 ± 2.125.7>95%
535.8 ± 3.5>95%
1048.9 ± 4.2>95%
2570.1 ± 5.6>95%
5092.5 ± 6.8>95%
Aminoguanidine (Positive Control)1085.4 ± 7.212.5>95%
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound (1-50 µM) or the positive control, aminoguanidine, for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.[2][3][4][5]

  • Cytotoxicity Assessment: Cell viability is assessed using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxic effects.[6]

Signaling Pathway

NF-kB Signaling Pathway in Inflammation Hypothetical Inhibition of NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to This compound This compound This compound->IKK inhibits iNOS iNOS Gene Expression Nucleus->iNOS activates NO Nitric Oxide (Inflammation) iNOS->NO Anticancer Screening Workflow General Workflow for Anticancer Activity Screening Start Start: This compound Sample Prepare Prepare Serial Dilutions of this compound Start->Prepare Treat Treat Cells with This compound Dilutions Prepare->Treat Seed Seed Cancer and Normal Cell Lines Seed->Treat Incubate Incubate for 48 hours Treat->Incubate MTT Perform MTT Assay Incubate->MTT Measure Measure Absorbance MTT->Measure Calculate Calculate IC50 Values Measure->Calculate Analyze Analyze Selectivity and Potency Calculate->Analyze Neuroprotection Logical Flow Logical Flow of Neuroprotective Effect Abeta Amyloid-Beta (Aβ) OxidativeStress Oxidative Stress & Neuroinflammation Abeta->OxidativeStress induces NeuronalDamage Neuronal Cell Damage & Apoptosis OxidativeStress->NeuronalDamage leads to Neuroprotection Neuroprotection This compound This compound This compound->OxidativeStress mitigates This compound->NeuronalDamage prevents This compound->Neuroprotection results in Antiviral Screening Workflow Workflow for Plaque Reduction Assay Start Start: Confluent Vero Cells Infect Infect Cells with HSV-1 Start->Infect Treat Add Overlay Medium with this compound Infect->Treat Incubate Incubate for 48-72h Treat->Incubate FixStain Fix and Stain Cells Incubate->FixStain Count Count Viral Plaques FixStain->Count Calculate Calculate EC50 and Selectivity Index Count->Calculate Result Determine Antiviral Activity Calculate->Result

References

Preliminary Cytotoxicity Profile of Nudiposide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of Nudiposide is not available in the current scientific literature. This technical guide provides a summary of the cytotoxic activity of extracts and other compounds isolated from Litsea glutinosa, a plant source of this compound, to offer preliminary insights into its potential bioactivity. The experimental protocols and signaling pathways described are generalized based on common practices in natural product cytotoxicity screening.

Introduction

This compound is a natural compound that has been isolated from Litsea glutinosa and Berchemia floribunda. While specific studies on its cytotoxic properties are yet to be published, the genus Litsea has been a source of various bioactive molecules with demonstrated anticancer potential. This guide consolidates the existing, albeit indirect, evidence of cytotoxicity associated with Litsea glutinosa to provide a foundational understanding for future research on this compound.

Data Presentation: Cytotoxicity of Litsea glutinosa Extracts and Isolated Compounds

The following tables summarize the available quantitative data on the cytotoxic effects of various extracts and compounds isolated from Litsea glutinosa.

Extract/Compound Assay Type Cell Line(s) Result (IC50/LC50/LD50) Reference
Methanol ExtractNot SpecifiedNot SpecifiedLD50: 24.93 µg/mL[1]
n-Hexane Soluble FractionBrine Shrimp Lethality BioassayArtemia salinaLC50: 30.32 µg/mL[2][3]
Dichloromethane FractionMTS Cell Proliferation AssayHT29, Jurkat E6-1Significant anti-proliferative activity (IC50 values not specified)[1]
Ethyl-acetate ExtractNot SpecifiedHeLaPromising cytotoxic activity (IC50 values not specified)[1]
PallidineCytotoxicity AssayKB, HepG2, Lu, MCF7Moderate cytotoxicity (IC50 values not specified)[1]
PredicentrineCytotoxicity AssayKB, HepG2, Lu, MCF7Moderate cytotoxicity (IC50 values not specified)[1]
Megastigmane DiglycosideCytotoxicity AssayHL-60, SMMC-7721, A-549, MCF-7, SW480Inactive (IC50 > 40 µM)[4]

Experimental Protocols

Detailed experimental protocols for the cytotoxicity testing of this compound are not available. However, based on the studies conducted on Litsea glutinosa extracts and other natural products, the following are generalized methodologies that would be applicable for a preliminary cytotoxicity assessment of this compound.

Brine Shrimp Lethality Bioassay (BSLBA)

This is a simple, rapid, and low-cost preliminary screening method for cytotoxicity.

Methodology:

  • Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to prepare a series of concentrations.

  • Exposure: Ten to fifteen nauplii (larvae) are transferred into vials containing the test solutions. A negative control (seawater with solvent) and a positive control (a known cytotoxic agent like potassium dichromate) are included.

  • Incubation and Observation: The vials are kept under illumination for 24 hours.

  • Data Analysis: The number of dead nauplii in each vial is counted, and the LC50 (lethal concentration 50%) is determined using probit analysis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (inhibitory concentration 50%) is determined.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_preparation Preparation cluster_assay Cytotoxicity Assay cluster_data Data Analysis compound This compound Stock Solution treatment Treatment with this compound (serial dilutions) compound->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment incubation Incubation (e.g., 24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay readout Measure Absorbance/Fluorescence viability_assay->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: A generalized workflow for in vitro cytotoxicity screening of this compound.

Hypothetical Signaling Pathway for Apoptosis Induction

Given that many natural products exert their cytotoxic effects by inducing apoptosis, the following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated for this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound death_receptor Death Receptors (e.g., Fas, TRAIL) This compound->death_receptor mitochondria Mitochondrial Stress This compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Hypothetical signaling pathways for this compound-induced apoptosis.

Conclusion and Future Directions

The preliminary data from Litsea glutinosa suggests that its chemical constituents possess cytotoxic properties against various cancer cell lines. This provides a rationale for investigating the specific cytotoxic potential of this compound. Future studies should focus on:

  • Direct Cytotoxicity Screening: Evaluating the IC50 values of pure this compound against a panel of human cancer cell lines and a non-cancerous control cell line to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms of this compound-induced cell death, including its effects on the cell cycle, apoptosis induction (caspase activation, PARP cleavage), and key signaling pathways (e.g., PI3K/Akt, MAPK).

  • In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.

The information presented in this guide, though indirect, serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel cytotoxic agent.

References

Unraveling the Molecular Targets of Nudiposide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide, a naturally occurring compound, has garnered interest within the scientific community. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant knowledge gap regarding its specific molecular targets and mechanism of action. Despite extensive searches, no definitive studies elucidating the direct binding partners, modulated signaling pathways, or quantitative pharmacological data for this compound could be identified. This technical guide outlines the current state of knowledge and provides a roadmap for future research endeavors aimed at identifying and validating the molecular targets of this compound.

Introduction to this compound

This compound is a chemical entity with a defined structure, cataloged in chemical databases such as PubChem.[1] Its presence has been reported in certain plant species. While its chemical properties are documented, its biological activities and pharmacological effects remain largely unexplored in the public domain. The absence of published research on its molecular interactions presents a challenge for its potential development as a therapeutic agent.

Current State of Knowledge: A Void in the Literature

A thorough investigation of scientific databases, including PubMed, Scopus, and Google Scholar, as well as patent repositories, yielded no specific studies detailing the molecular targets of this compound. The search for information on this compound's biological activity, cellular effects, and pharmacological properties did not provide any concrete leads to its direct molecular interactions.

This lack of information prevents the construction of a data-driven guide on its molecular targets. Key information that is currently unavailable includes:

  • Direct Molecular Targets: The specific proteins, enzymes, receptors, or other biomolecules that this compound directly binds to.

  • Quantitative Data: Binding affinities (e.g., Kd, IC50, EC50), kinetic parameters, and other quantitative measures of interaction with any putative targets.

  • Signaling Pathways: The intracellular signaling cascades that are modulated by this compound's activity.

  • Experimental Protocols: Detailed methodologies from studies that have successfully identified and validated its molecular targets.

Proposed Future Directions: A Roadmap for Target Identification

Given the absence of data, this guide shifts focus to providing a structured approach for researchers to undertake the identification of this compound's molecular targets. The following sections outline potential experimental workflows and methodologies.

Initial Screening and Hypothesis Generation

The first step in identifying the molecular targets of this compound would involve broad-based screening to generate initial hypotheses about its biological effects.

Experimental Workflow: Initial Biological Screening

experimental_workflow This compound This compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, proliferation assays) This compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., kinase panels, GPCR arrays) This compound->Target_Based_Screening Hypothesis_Generation Hypothesis Generation (Potential biological pathways) Phenotypic_Screening->Hypothesis_Generation Target_Based_Screening->Hypothesis_Generation Target_Identification Target Identification (Affinity-based, genetic methods) Hypothesis_Generation->Target_Identification

Caption: A proposed workflow for the initial screening and hypothesis generation for this compound's biological activity.

Target Identification Methodologies

Once initial biological effects are observed, more specific techniques can be employed to identify the direct molecular targets. These can be broadly categorized into affinity-based and genetic approaches.

Table 1: Comparison of Target Identification Methods

Method CategorySpecific TechniquesPrincipleAdvantagesDisadvantages
Affinity-Based Affinity ChromatographyImmobilized this compound is used to capture interacting proteins from a cell lysate.Identifies direct binding partners.Requires chemical modification of this compound, which may alter its activity.
Drug Affinity Responsive Target Stability (DARTS)Target proteins are stabilized against proteolysis upon ligand binding.Does not require compound modification.May not be suitable for all protein targets.
Cellular Thermal Shift Assay (CETSA)Ligand binding alters the thermal stability of the target protein.Applicable in live cells and tissues.Requires specific antibodies for each potential target.
Genetic Yeast Three-Hybrid SystemA modified yeast two-hybrid system to screen for small molecule-protein interactions.High-throughput screening capability.High rate of false positives.
CRISPR/Cas9 ScreeningGenome-wide screening to identify genes that confer sensitivity or resistance to this compound.Unbiased, genome-wide approach.Technically demanding and requires significant bioinformatics support.
Target Validation and Pathway Analysis

Following the identification of putative targets, validation is a critical step to confirm the biological relevance of the interaction.

Logical Relationship: Target Validation Pipeline

target_validation Putative_Targets Putative Targets (from identification screens) Biochemical_Assays Biochemical Assays (e.g., SPR, ITC) Putative_Targets->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., target knockdown/knockout) Putative_Targets->Cellular_Assays Validated_Target Validated Target Biochemical_Assays->Validated_Target Cellular_Assays->Validated_Target Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, transcriptomics) Validated_Target->Pathway_Analysis

Caption: A logical pipeline for the validation of putative molecular targets of this compound.

Conclusion

The identification of the molecular targets of this compound is a nascent field of research. Currently, there is a conspicuous absence of published data to construct a comprehensive technical guide on its core molecular interactions. This document serves to highlight this knowledge gap and to provide a structured framework for researchers to initiate and conduct studies aimed at elucidating the molecular targets and mechanism of action of this compound. The successful identification of its targets will be a crucial first step in unlocking its potential therapeutic value. Future updates to this guide will be contingent on the publication of primary research in this area.

References

Nudiposide: A Potential Modulator of Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nudiposide, a lignan glycoside found in select plant species, represents a compelling yet understudied molecule within the intricate network of plant defense. While direct research on its specific role in plant immunity is nascent, its structural classification as a lignan glycoside places it within a class of secondary metabolites known for their significant contributions to defending against a variety of biotic stressors. This technical guide synthesizes the current understanding of lignans in plant defense and extrapolates a hypothetical framework for the role of this compound. It provides detailed experimental protocols for researchers seeking to investigate its bioactivity, outlines potential signaling pathways, and presents structured templates for the quantitative analysis of its effects. This document serves as a foundational resource for scientists and professionals in drug development aiming to explore the potential of this compound as a novel agent in plant protection and beyond.

Introduction to this compound and Lignan Glycosides in Plant Defense

This compound is a naturally occurring lignan glycoside.[1][2][3] Lignans are a large group of polyphenolic compounds derived from the shikimic acid pathway, which plays a central role in the biosynthesis of aromatic amino acids and numerous secondary metabolites in plants.[4][5] These compounds are known to be involved in a variety of plant processes, including growth, development, and, most notably, defense against pathogens and herbivores.[6][7]

Plant defense mechanisms are broadly categorized into constitutive defenses, which are always present, and induced defenses, which are activated upon pathogen or herbivore attack.[8] Secondary metabolites like lignans are key players in both types of defense.[6] They can act as phytoalexins (antimicrobial compounds synthesized after infection), phytoanticipins (pre-existing antimicrobial compounds), or as signaling molecules that trigger wider defense responses.[9]

Given the established role of lignan glycosides in plant immunity, it is hypothesized that this compound may contribute to a plant's defensive arsenal. This guide will explore the potential mechanisms through which this compound might exert its effects and provide the necessary tools for researchers to test these hypotheses.

Hypothetical Signaling Pathway of this compound in Plant Defense

The signaling cascades initiated upon pathogen recognition are complex and often involve a crosstalk between different hormonal pathways, primarily the salicylic acid (SA) and jasmonic acid (JA) pathways. The SA pathway is typically activated in response to biotrophic pathogens (which feed on living tissue), while the JA pathway is predominantly induced by necrotrophic pathogens (which kill host tissue and feed on the remains) and herbivorous insects.[4][6]

We propose a hypothetical model where this compound could act as an elicitor or a modulator of these defense signaling pathways.

Nudiposide_Signaling_Pathway cluster_pathogen Pathogen Attack cluster_plant_cell Plant Cell cluster_sa_pathway Salicylic Acid Pathway cluster_ja_pathway Jasmonic Acid Pathway Pathogen Phytopathogen Receptor Putative Receptor Pathogen->Receptor Recognition This compound This compound This compound->Receptor Elicitor Binding (Hypothetical) Receptor->this compound May be released upon recognition ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Activation MAPK MAPK Cascade ROS->MAPK SA_biosynthesis SA Biosynthesis MAPK->SA_biosynthesis JA_biosynthesis JA Biosynthesis MAPK->JA_biosynthesis NPR1 NPR1 Activation SA_biosynthesis->NPR1 PR_Genes_SA Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes_SA Defense_Response Enhanced Plant Defense PR_Genes_SA->Defense_Response Leads to JAZ_degradation JAZ Degradation JA_biosynthesis->JAZ_degradation MYC2 MYC2 Activation JAZ_degradation->MYC2 Defense_Genes_JA Defense Gene Expression MYC2->Defense_Genes_JA Defense_Genes_JA->Defense_Response Leads to

Caption: Hypothetical signaling cascade of this compound in plant defense.

Experimental Protocols

To elucidate the role of this compound in plant defense, a series of targeted experiments are required. The following protocols provide a detailed methodology for key investigations.

Isolation and Quantification of this compound

Objective: To extract, purify, and quantify this compound from plant tissues.

Methodology:

  • Plant Material Preparation: Collect fresh plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue and grind into a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction or maceration with a polar solvent such as methanol or ethanol.[10][11] The choice of solvent should be optimized based on the polarity of this compound.

    • Alternatively, modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed for higher efficiency and reduced solvent consumption.[12]

  • Purification:

    • The crude extract can be subjected to liquid-liquid partitioning to remove non-polar compounds.

    • Further purification can be achieved using column chromatography with a stationary phase like silica gel or Sephadex LH-20.[13]

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for quantification.[13]

    • A standard curve of purified this compound should be generated for accurate quantification.

Antimicrobial Bioassays

Objective: To assess the direct antimicrobial activity of this compound against common phytopathogens.

Methodology:

  • Pathogen Culture: Grow selected bacterial (e.g., Pseudomonas syringae, Xanthomonas campestris) and fungal (e.g., Botrytis cinerea, Fusarium oxysporum) pathogens on appropriate culture media.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Use a broth microdilution method in 96-well plates.[14]

    • Prepare a serial dilution of purified this compound in the appropriate broth.

    • Inoculate each well with a standardized suspension of the pathogen.

    • Incubate under optimal conditions and determine the MIC as the lowest concentration of this compound that inhibits visible growth.

  • Agar Diffusion Assay:

    • Spread a lawn of the pathogen on an agar plate.

    • Place sterile paper discs impregnated with different concentrations of this compound onto the agar surface.

    • Incubate and measure the diameter of the inhibition zone around each disc.

Analysis of Plant Defense Gene Expression

Objective: To determine if this compound treatment induces the expression of key defense-related genes in plants.

Methodology:

  • Plant Treatment: Treat model plants (e.g., Arabidopsis thaliana, tobacco) with a solution of this compound at various concentrations. Include a mock-treated control group.

  • RNA Extraction and cDNA Synthesis:

    • Harvest leaf tissue at different time points post-treatment (e.g., 0, 6, 12, 24 hours).

    • Extract total RNA using a suitable kit and synthesize complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for key defense genes. Target genes should include markers for the SA pathway (e.g., PR1, ICS1) and the JA pathway (e.g., PDF1.2, VSP2).

    • Use a stable reference gene (e.g., Actin, Ubiquitin) for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Quantification of Phytohormones

Objective: To measure the levels of salicylic acid and jasmonic acid in plant tissues after this compound treatment.

Methodology:

  • Sample Preparation: Harvest and freeze-dry plant tissues as described in section 3.1.

  • Hormone Extraction: Extract phytohormones using an appropriate solvent system, often containing an internal standard for accurate quantification.

  • Quantification by LC-MS/MS:

    • Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for hormone quantification.

    • Compare the hormone levels in this compound-treated plants to those in mock-treated and pathogen-infected plants.

Quantitative Data Presentation

The following tables are templates for presenting quantitative data obtained from the experimental protocols described above.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Phytopathogens

PhytopathogenMIC (µg/mL)
Pseudomonas syringae[Hypothetical Value]
Xanthomonas campestris[Hypothetical Value]
Botrytis cinerea[Hypothetical Value]
Fusarium oxysporum[Hypothetical Value]

Table 2: Relative Expression of Defense-Related Genes in Arabidopsis thaliana 12 hours after this compound Treatment

GeneTreatmentFold Change (vs. Mock)
PR1 (SA marker)10 µM this compound[Hypothetical Value]
ICS1 (SA biosynthesis)10 µM this compound[Hypothetical Value]
PDF1.2 (JA marker)10 µM this compound[Hypothetical Value]
VSP2 (JA marker)10 µM this compound[Hypothetical Value]

Table 3: Phytohormone Levels in Arabidopsis thaliana 24 hours after this compound Treatment

PhytohormoneTreatmentConcentration (ng/g FW)
Salicylic AcidMock[Hypothetical Value]
Salicylic Acid10 µM this compound[Hypothetical Value]
Jasmonic AcidMock[Hypothetical Value]
Jasmonic Acid10 µM this compound[Hypothetical Value]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for investigating the role of this compound in plant defense.

Experimental_Workflow cluster_start Phase 1: Characterization cluster_bioactivity Phase 2: Bioactivity Screening cluster_molecular Phase 3: Molecular Analysis cluster_conclusion Phase 4: Conclusion Start Isolation & Quantification of this compound Bioassays Antimicrobial Bioassays (MIC, Agar Diffusion) Start->Bioassays Test direct toxicity Gene_Expression Defense Gene Expression (qRT-PCR) Bioassays->Gene_Expression If bioactive or not, investigate induction Conclusion Elucidation of this compound's Role in Plant Defense Bioassays->Conclusion Hormone_Analysis Phytohormone Quantification (LC-MS/MS) Gene_Expression->Hormone_Analysis Correlate with hormone signaling Hormone_Analysis->Conclusion

References

In-Depth Technical Guide to the Spectroscopic Data of Nudiposide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide, a lignan glycoside with the chemical formula C₂₇H₃₆O₁₂[1], has garnered interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, along with the experimental protocols typically employed for their acquisition. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

  • IUPAC Name: (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1]

  • CAS Number: 62058-46-2[1]

  • Molecular Weight: 552.58 g/mol [1]

  • Natural Sources: this compound has been isolated from plants of the Berchemia genus, such as Berchemia floribunda, and other plant species[1].

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For a molecule with the complexity of this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is necessary for complete structural assignment. While a specific publication detailing the complete NMR data for this compound from Berchemia floribunda could not be located in the conducted search, the following table represents the expected chemical shifts based on the known structure and data from structurally similar lignan glycosides.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Aglycone Moiety
1~45.0~4.8 (d)
2~85.0~2.0 (m)
3~40.0~2.5 (m)
4~30.0~2.8 (m), 2.6 (m)
4a~130.0
5~110.0~6.5 (s)
6~150.0
7~135.0
8~150.0
8a~125.0
1'~135.0
2', 6'~105.0~6.4 (s)
3', 5'~148.0
4'~135.0
7-OH~8.5 (s)
4'-OH~8.0 (s)
6-OCH₃~56.0~3.8 (s)
8-OCH₃~56.5~3.9 (s)
3',5'-OCH₃~56.2~3.7 (s)
CH₂OH~65.0~3.6 (m), 3.4 (m)
Xylose Moiety
1''~104.0~4.3 (d)
2''~75.0~3.2 (m)
3''~78.0~3.4 (m)
4''~71.0~3.5 (m)
5''~67.0~3.9 (dd), 3.3 (t)

Note: These are predicted values and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 2: Mass Spectrometry Data for this compound

Ionm/zDescription
[M+H]⁺553.2280Protonated molecular ion
[M+Na]⁺575.2100Sodium adduct of the molecular ion
Fragment421Loss of the xylose moiety (132 Da)

Note: The exact m/z values and fragmentation patterns can be influenced by the ionization technique used (e.g., ESI, MALDI).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-HStretching vibration of hydroxyl groups (phenolic and alcoholic)
~2930C-HStretching vibration of sp³ hybridized C-H bonds
~1600, ~1510C=CAromatic ring stretching vibrations
~1460C-HBending vibration of CH₂ and CH₃ groups
~1270, ~1120C-OStretching vibrations of aryl-alkyl ether and alcohol C-O bonds

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR: To aid in the complete assignment of proton and carbon signals, acquire two-dimensional NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and deprotonated molecule [M-H]⁻.

  • Fragmentation Analysis: To obtain structural information, perform tandem mass spectrometry (MS/MS) experiments. Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a suitable IR-transparent window (e.g., NaCl or CaF₂).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Place the sample in the spectrometer's sample compartment and acquire the IR spectrum. Typically, spectra are collected over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Berchemia floribunda) Extraction Extraction Plant_Material->Extraction Purification Purification (Chromatography) Extraction->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination of this compound Data_Analysis->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to consult the primary literature reporting its isolation and to acquire experimental data on a purified sample.

References

Nudiposide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide, a lignan glycoside found in various medicinal plants, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, consolidating its chemical identity, and known biological activities. It is designed to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity

This compound is a naturally occurring compound with the Chemical Abstracts Service (CAS) registry number 62058-46-2 .[1] Its chemical structure and identifiers are crucial for unambiguous identification and are summarized in the table below.

IdentifierValue
CAS Number 62058-46-2[1]
PubChem CID 14521040[1]
Molecular Formula C27H36O12[1]
Molecular Weight 552.57 g/mol
InChI InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16-,20+,22+,25-,27-/m1/s1[1]
InChIKey GWDZRGQRNHELQM-NHJKQUFYSA-N[1]
SMILES COC1=CC(=CC(=C1O)OC)[C@H]2--INVALID-LINK--OC)O)OC)CO">C@@HCO[C@H]4--INVALID-LINK--O)O">C@@HO[1]
IUPAC Name (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1]

Natural Sources and Isolation

This compound has been identified and isolated from several plant species, highlighting its presence in the plant kingdom. Notable sources include:

  • Berchemia floribunda

  • Litsea glutinosa[1]

  • Saraca indica

  • Tilia amurensis[1][2][3]

Illustrative Isolation Protocol from Tilia amurensis

The following protocol outlines a general method for the isolation of this compound from the ethyl acetate fraction of Tilia amurensis, as described in the literature.[1][2][3]

Experimental Workflow for this compound Isolation

Isolation_Workflow Start Dried Tilia amurensis Plant Material Extraction Methanol Extraction Start->Extraction Partition Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) Extraction->Partition EtOAc_Fraction Ethyl Acetate (EtOAc) Fraction Partition->EtOAc_Fraction Chromatography_Header Chromatographic Separation Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex HPLC Preparative High-Performance Liquid Chromatography (HPLC) Sephadex->HPLC This compound Isolated this compound HPLC->this compound

A generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried plant material of Tilia amurensis is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Bioactivity-Guided Fractionation: The different solvent fractions are often screened for biological activity. In the case of neuroprotective studies, the EtOAc fraction has been shown to be the most potent.[1]

  • Chromatographic Separation: The bioactive EtOAc fraction is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to yield sub-fractions.

    • Sephadex LH-20 Column Chromatography: Further purification of the sub-fractions is achieved using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is often accomplished using preparative HPLC with a C18 column and a gradient of acetonitrile-water as the mobile phase.

  • Structural Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.

Biological Activities and Mechanisms of Action

This compound has demonstrated promising biological activities, particularly in the areas of neuroprotection and anti-sepsis.

Neuroprotective Effects

This compound has been shown to exhibit significant neuroprotective activity against glutamate-induced oxidative stress in hippocampal HT22 cells.[1][2][3]

Experimental Protocol for Assessing Neuroprotective Activity:

  • Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Glutamate-Induced Toxicity: To induce neuronal cell death, HT22 cells are treated with glutamate.

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before the addition of glutamate.

  • Cell Viability Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength, and the cell viability is expressed as a percentage of the control group.

Quantitative Data on Neuroprotective Activity:

The neuroprotective effect of this compound is dose-dependent. In a study on glutamate-injured HT22 cells, this compound showed significant neuroprotective activities at concentrations of 10, 50, and 100 μM.[1]

Concentration (μM)Relative Neuroprotection (%)
10Significant protection observed
50Significant protection observed
100Significant protection observed

Signaling Pathway in Neuroprotection

Neuroprotection_Pathway Glutamate Glutamate Oxidative_Stress Oxidative Stress Glutamate->Oxidative_Stress Cell_Death Neuronal Cell Death Oxidative_Stress->Cell_Death This compound This compound Protection Neuroprotection This compound->Protection Protection->Oxidative_Stress Inhibits

Proposed mechanism of this compound's neuroprotective effect.
Anti-Sepsis Activity

While direct and detailed studies on the anti-sepsis activity of this compound are emerging, related compounds and plant extracts containing this compound have shown potential in mitigating the inflammatory response associated with sepsis. The mechanism is often linked to the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

General Experimental Protocol for In Vivo Sepsis Model:

  • Animal Model: Sepsis is typically induced in mice by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).

  • This compound Administration: Mice are treated with this compound, either before or after the LPS challenge.

  • Monitoring: Survival rates are monitored over a specific period. Blood and tissue samples may be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and markers of organ damage.

Potential Signaling Pathway in Anti-Sepsis Activity

Anti_Sepsis_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Activation->Inflammatory_Cytokines Sepsis Sepsis Inflammatory_Cytokines->Sepsis This compound This compound Inhibition Inhibition Inhibition->NF_kB_Activation

Hypothesized anti-inflammatory mechanism of this compound in sepsis.

Future Directions

The existing research on this compound provides a strong foundation for its potential as a therapeutic agent. Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its neuroprotective and anti-inflammatory effects.

  • In Vivo Efficacy: Conducting comprehensive in vivo studies to validate the therapeutic potential of this compound in animal models of neurodegenerative diseases and sepsis.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

Conclusion

This compound is a promising natural product with demonstrated neuroprotective and potential anti-inflammatory activities. This technical guide provides a summary of the current knowledge on its chemical properties, isolation, and biological effects. Further research is warranted to fully explore its therapeutic potential and pave the way for its development as a novel therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current scientific literature on Nudiposide, a naturally occurring lignan, and its related compounds. This document consolidates available data on its chemical properties, isolation methods, and biological activities, with a focus on its potential as a therapeutic agent.

Introduction to this compound and Related Lignans

This compound is a lignan that has been identified in plant species such as Litsea glutinosa and Berchemia floribunda. Lignans are a large class of polyphenolic compounds derived from the dimerization of substituted phenylpropanoid units. They are widely distributed in the plant kingdom and have garnered significant interest from the scientific community due to their diverse and potent biological activities. These activities include antitumor, anti-inflammatory, antioxidant, and antiviral effects, making them promising candidates for drug discovery and development.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₃₆O₁₂PubChem
Molecular Weight552.6 g/mol PubChem
IUPAC Name(2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triolPubChem
CAS Number62058-46-2PubChem

Isolation of this compound and Related Lignans

G plant_material Plant Material (e.g., Litsea glutinosa) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction fractionation Solvent-Solvent Partitioning extraction->fractionation Crude Extract chromatography Column Chromatography (Silica Gel, Sephadex) fractionation->chromatography Active Fractions hplc Preparative HPLC chromatography->hplc Semi-pure Fractions pure_compound Pure this compound hplc->pure_compound

Experimental Protocol: General Bioassay-Guided Fractionation for Lignan Isolation

  • Plant Material Collection and Preparation: The relevant plant parts (e.g., leaves, stems, or roots) are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Bioassay of Fractions: Each fraction is tested for the biological activity of interest (e.g., cytotoxicity, anti-inflammatory activity).

  • Column Chromatography: The most active fraction is subjected to further separation using various column chromatography techniques, such as silica gel chromatography or Sephadex LH-20, with a gradient of solvents.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC to isolate the pure compound (this compound).

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Biological Activities of this compound and Related Lignans

While specific quantitative data for the biological activity of this compound is scarce in the reviewed literature, studies on related lignans from the Litsea genus provide valuable insights into its potential therapeutic effects.

Cytotoxic Activity

Several lignans isolated from Litsea cubeba have demonstrated cytotoxic activity against various cancer cell lines.[1][2][3] The table below summarizes the reported IC₅₀ values.

LignanCell LineIC₅₀ (µM)Source
Dibenzylbutyrolactone Lignan 17HCT-1160.28 - 18.47[1]
Dibenzylbutyrolactone Lignan 18HCT-1160.28 - 18.47[1]
Dibenzylbutyrolactone Lignan 19HCT-1160.28 - 18.47[1]
Dibenzylbutyrolactone Lignan 17A27800.28 - 18.47[1]
Dibenzylbutyrolactone Lignan 18A27800.28 - 18.47[1]
Dibenzylbutyrolactone Lignan 19A27800.28 - 18.47[1]
7',9-epoxylignan with feruloyl groupNCI-H1650Selectively cytotoxic[1][2]
7',9-epoxylignan with cinnamoyl groupNCI-H1650Selectively cytotoxic[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, A2780, NCI-H1650) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (lignans) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity

Lignans from Litsea cubeba have also been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, indicating anti-inflammatory potential.[1][3]

LignanIC₅₀ (µM) for NO InhibitionSource
Compound 446.8[1][3]
Compound 550.1[1][3]
Compound 658.6[1][3]
Compound 1147.5[1][3]
Compound 1266.5[1][3]

Interestingly, a study on new lignan glycosides from the root barks of Litsea glutinosa found that these specific compounds did not inhibit LPS-induced NO production in RAW264.7 cells.[4] This highlights the structural specificity required for biological activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated overnight.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test lignans for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • IC₅₀ Calculation: The IC₅₀ value for NO inhibition is calculated from the concentration-response curve.

Potential Mechanism of Action: Modulation of NF-κB Signaling Pathway

Many natural products with anti-inflammatory properties exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. While there is no direct evidence yet linking this compound to this pathway, it is a plausible mechanism of action given the anti-inflammatory activity of related lignans.

G NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Genes DNA->Genes Transcription

The activation of the NF-κB pathway by stimuli like LPS leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. It is hypothesized that this compound, like other anti-inflammatory lignans, may inhibit this pathway, possibly by preventing the phosphorylation of IκBα by the IκB kinase (IKK) complex.

Conclusion and Future Directions

This compound, a lignan found in Litsea glutinosa and Berchemia floribunda, belongs to a class of compounds with demonstrated biological activities. While direct evidence for the bioactivity of this compound is currently limited, studies on related lignans suggest its potential as a cytotoxic and anti-inflammatory agent.

Future research should focus on:

  • Isolation and Purification: Development of a standardized and efficient protocol for the isolation of this compound in sufficient quantities for comprehensive biological evaluation.

  • Quantitative Bioactivity Studies: Determination of the specific IC₅₀ values of this compound against a panel of cancer cell lines and in various anti-inflammatory assays.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the biological activities of this compound, including its potential effects on key signaling pathways such as NF-κB.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models to assess its therapeutic potential.

The exploration of this compound and its related lignans holds promise for the discovery of novel therapeutic leads for the treatment of cancer and inflammatory diseases.

References

Nudiposide: An Obscure Aromatic Glucoside with Unexplored Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Sparsely Researched Natural Product

Nudiposide, a distinct aromatic glucoside, has been identified in the botanical species Litsea glutinosa and Berchemia floribunda.[1] Despite its documented presence in these plants, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth research specifically focused on this compound. While the plants themselves have been subjects of phytochemical and pharmacological investigations, this compound remains a largely uncharacterized molecule. This guide synthesizes the limited available information on this compound and, in the absence of specific data, outlines general methodologies and potential avenues for future research inspired by the study of analogous natural products.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from its entry in the PubChem database.

PropertyValueSource
Molecular Formula C27H36O12PubChem
Molecular Weight 552.6 g/mol PubChem
IUPAC Name (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triolPubChem
CAS Number 62058-46-2PubChem

Research History: A Notable Lack of Specific Focus

The history of this compound research is conspicuous by its brevity. While it has been identified as a constituent of Litsea glutinosa and Berchemia floribunda, dedicated studies to elucidate its specific biological activities, mechanism of action, or potential therapeutic applications are not readily found in the scientific literature. Research on these plants has often focused on the crude extracts or other more abundant or bioactive compounds.

Key Findings: Inferences from Related Research

Given the absence of direct research on this compound, we can only infer its potential from the known biological activities of the plant extracts in which it is found. It is crucial to note that these activities cannot be directly attributed to this compound without further focused investigation.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not available. However, a general workflow for the study of a natural product like this compound can be proposed based on standard methodologies in phytochemistry and pharmacology.

experimental_workflow cluster_extraction Extraction and Isolation cluster_characterization Structure Elucidation cluster_bioactivity Biological Evaluation plant_material Plant Material (e.g., Litsea glutinosa) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction fractionation Chromatographic Fractionation (e.g., Column Chromatography) extraction->fractionation isolation Purification (e.g., HPLC) fractionation->isolation spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry, IR, UV) isolation->spectroscopy elucidation Structure Determination spectroscopy->elucidation in_vitro In Vitro Assays (e.g., Antioxidant, Anti-inflammatory, Cytotoxic) elucidation->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo

Signaling Pathways: A Realm of Speculation

Without any data on the biological activity of this compound, any depiction of its involvement in signaling pathways would be purely speculative. Research into the mechanisms of other natural glucosides or compounds from Litsea and Berchemia species could provide a starting point for hypothesis generation. For instance, many natural products are known to modulate pathways such as NF-κB (involved in inflammation) or MAPK pathways (involved in cell proliferation and apoptosis).

speculative_pathway This compound This compound (Hypothetical) nfkb nfkb This compound->nfkb ? mapk mapk This compound->mapk ? pi3k pi3k This compound->pi3k ? inflammation inflammation nfkb->inflammation apoptosis apoptosis mapk->apoptosis proliferation proliferation mapk->proliferation pi3k->proliferation

Future Directions

The significant gap in the scientific literature concerning this compound presents a clear opportunity for original research. Future studies should focus on:

  • Isolation and Purification: Developing a robust and scalable method for isolating this compound from its natural sources.

  • Spectroscopic Characterization: Comprehensive structural elucidation using modern spectroscopic techniques to confirm its identity and stereochemistry.

  • In Vitro Biological Screening: A broad-based screening of this compound against a panel of biological targets to identify potential therapeutic activities, such as antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further research will be necessary to unravel the underlying molecular mechanisms and signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Nudiposide from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudiposide is a lignan glycoside that has been identified in various plant species, most notably in Saururus chinensis (Lour.) Baill.[1][2]. Lignans are a class of polyphenols that have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and antioxidant properties. The effective extraction and purification of this compound are critical preliminary steps for its further investigation in preclinical and clinical research, as well as for its potential development as a therapeutic agent.

This document provides a comprehensive overview of a generalized protocol for the extraction and purification of this compound from plant material. The methodologies described herein are based on established techniques for the isolation of secondary metabolites from Saururus chinensis and other plant sources.[1][3]

Experimental Protocols

The following protocol outlines a general procedure for the extraction and isolation of this compound from the aerial parts of Saururus chinensis. Researchers should note that optimization of these conditions may be necessary to enhance the yield and purity of the final product.

Plant Material Preparation
  • Collection and Identification: The aerial parts of Saururus chinensis should be collected during the appropriate season to ensure a high concentration of the target compound. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Drying: The collected plant material should be thoroughly washed with water to remove any dirt and contaminants. Subsequently, the material should be air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of bioactive compounds. Alternatively, a plant dryer can be used at a controlled temperature (typically 40-50°C).

  • Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder. This increases the surface area of the plant material, facilitating more efficient extraction.

Extraction
  • Solvent Selection: 95% ethanol is a commonly used solvent for the extraction of lignans and other moderately polar compounds from plant materials.[1]

  • Maceration: The powdered plant material is soaked in 95% ethanol at a solid-to-solvent ratio of approximately 1:10 (w/v). The mixture is then left to stand at room temperature for a period of 24 to 72 hours with occasional agitation to ensure thorough extraction.

  • Filtration and Concentration: Following maceration, the mixture is filtered to separate the extract from the solid plant residue. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.

Purification
  • Solvent Partitioning (Optional): The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be concentrated in the more polar fractions.

  • Column Chromatography: The fraction enriched with this compound is subjected to column chromatography for further purification.

    • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of lignans.[1]

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol.

    • Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, the fractions from column chromatography that are rich in the target compound can be further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Analysis and Identification
  • High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound is determined by analytical HPLC.

  • Spectroscopic Analysis: The chemical structure of the purified this compound is confirmed using spectroscopic methods such as:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed structure of the molecule.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the extraction and purification of this compound. It is important to note that specific yields can vary significantly depending on the plant material, collection time, and the precise experimental conditions used.

ParameterMethod/ConditionExpected Outcome/Remarks
Plant Material Aerial parts of Saururus chinensisEnsure proper identification and drying to preserve bioactive compounds.
Extraction Solvent 95% EthanolEfficient for extracting moderately polar compounds like lignan glycosides.[1]
Extraction Technique MacerationA simple and effective method for small to medium scale extractions.
Purification - Step 1 Silica Gel Column ChromatographyEffective for the initial separation of compounds based on polarity.[1]
Elution Solvents Gradient of Chloroform-MethanolAllows for the sequential elution of compounds with increasing polarity.
Purification - Step 2 Preparative HPLCUsed for the final purification to achieve high purity of this compound.
Purity Analysis Analytical HPLCTo confirm the purity of the final isolated compound.
Structural Elucidation MS, ¹H-NMR, ¹³C-NMRTo confirm the identity and structure of the purified this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.

Nudiposide_Extraction_Workflow cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analysis 4. Analysis A Plant Material (Saururus chinensis) B Drying & Grinding A->B C Maceration with 95% Ethanol B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection G->H I Preparative HPLC H->I J Purity Check (HPLC) I->J K Structural Elucidation (NMR, MS) J->K L Pure this compound K->L

Caption: A flowchart of the this compound extraction and purification process.

Logical Relationships in Extraction

The following diagram illustrates the relationship between key extraction parameters and the desired outcomes of yield and purity.

Extraction_Parameters cluster_inputs Input Parameters cluster_outputs Desired Outcomes Solvent Solvent Type & Concentration Yield This compound Yield Solvent->Yield affects solubility Purity Extract Purity Solvent->Purity affects co-extraction of impurities Time Extraction Time Time->Yield influences diffusion Temp Temperature Temp->Yield can increase solubility Temp->Purity may degrade compound Ratio Solid-to-Solvent Ratio Ratio->Yield impacts concentration gradient

Caption: Key parameters influencing this compound extraction yield and purity.

References

Optimization of Nudiposide Extraction Yield: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudiposide, an iridoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found in various plant species, particularly within the Verbascum and Scrophularia genera, efficient extraction of this bioactive compound is a critical first step for research and drug development. These application notes provide a comprehensive overview of optimized extraction methodologies for this compound, focusing on maximizing yield and purity. The protocols detailed below are based on established methods for the extraction of iridoid glycosides from plant matrices, offering a robust starting point for laboratory-scale extraction and process development.

Data Presentation: Comparison of Extraction Methods for Iridoid Glycosides

The following table summarizes quantitative data from studies on the extraction of iridoid glycosides, providing a comparative overview of different methods and their key parameters. While specific yields for this compound are not extensively reported, these values for similar compounds offer valuable insights for optimizing its extraction.

Extraction MethodPlant MaterialKey ParametersReported Yield/EfficiencyReference
Ultrasonic-Assisted Extraction (UAE) Gentiana rigescens82% Methanol, 68:1 Liquid-to-Solid Ratio, 32 min63.08 mg/g of four iridoid glycosides[1]
Ultrasonic Cell Grinder Extraction (UCGE) Corni fructusWater, 45:1 Liquid-to-Solid Ratio, 1600 W, 40 min2.176% morroniside, 0.839% loganin[2]
Ultrasonic-Microwave Synergistic Extraction (UMSE) Patrinia scabra50% Ethanol, 1:18 Solid-to-Liquid Ratio, 600 W, 45 minOptimized for total iridoid glycoside content[3]
Maceration Verbascum diversifoliumEthanol, 70% Ethanol, WaterEthanol extract showed highest total phenolic (45.69 mg GAE/g) and flavonoid (21.57 mg RE/g) content.[4][5][4]
Heat Reflux Extraction Corni fructus64% Ethanol, 78°C, 38 minLower yield compared to UCGE[2]

Key Parameters Influencing this compound Extraction Yield

The successful extraction of this compound is dependent on several critical parameters that influence the efficiency and selectivity of the process.

  • Solvent Selection: The polarity of the solvent is a crucial factor. Iridoid glycosides, including this compound, are generally polar molecules. Therefore, polar solvents such as methanol, ethanol, and water, or mixtures thereof, are effective for their extraction.[1][2][4] The choice of solvent can also impact the co-extraction of other compounds, which may necessitate further purification steps. This compound is soluble in methanol and ethanol.[6]

  • Solvent Concentration: For alcohol-water mixtures, the concentration of the organic solvent plays a significant role. An optimal concentration creates a solvent system with the ideal polarity to maximize the solubility of this compound while minimizing the extraction of undesirable compounds. For instance, an 82% methanol concentration was found to be optimal for the ultrasonic extraction of iridoids from Gentiana rigescens.[1]

  • Temperature: Higher temperatures generally increase the solubility of the target compound and the diffusion rate of the solvent into the plant matrix. However, excessive heat can lead to the degradation of thermolabile compounds like this compound.

  • Extraction Time: The duration of the extraction process should be sufficient to allow for complete diffusion of the solvent into the plant material and the subsequent dissolution of this compound. Prolonged extraction times may not significantly increase the yield and could lead to the degradation of the target compound.

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance the concentration gradient, thereby improving the extraction efficiency. However, using an excessively large volume of solvent increases costs and the time required for subsequent evaporation steps. A ratio of 68:1 (mL/g) was optimal for iridoid extraction from Gentiana rigescens.[1]

  • Particle Size of Plant Material: Reducing the particle size of the plant material by grinding increases the surface area available for solvent contact, which can significantly improve the extraction efficiency.

Experimental Protocols

The following are detailed protocols for three common and effective methods for this compound extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method often results in higher yields in shorter extraction times compared to traditional methods.

Materials and Equipment:

  • Dried and powdered plant material (e.g., from Verbascum or Scrophularia species)

  • Methanol or Ethanol (AR grade)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into a 500 mL beaker.

  • Prepare the extraction solvent. Based on literature for similar compounds, an 82% methanol in water solution is a good starting point.[1] For 200 mL of solvent, mix 164 mL of methanol with 36 mL of deionized water.

  • Add the extraction solvent to the beaker containing the plant material to achieve a liquid-to-solid ratio of 20:1 (in this case, 200 mL).

  • Place the beaker in an ultrasonic bath. Set the temperature to 40-50°C and the sonication time to 30-40 minutes. If using a probe sonicator, ensure the probe is submerged in the slurry without touching the bottom or sides of the beaker and use a pulsed mode to prevent overheating.

  • After sonication, filter the mixture through a Buchner funnel with filter paper under vacuum to separate the extract from the solid residue.

  • Wash the solid residue with a small volume of the extraction solvent to recover any remaining this compound.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to remove the solvent.

  • The resulting crude extract can be further purified using chromatographic techniques.

Protocol 2: Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to rapid cell wall disruption and enhanced extraction efficiency. This method is known for its speed and reduced solvent consumption.

Materials and Equipment:

  • Dried and powdered plant material

  • Ethanol (AR grade)

  • Deionized water

  • Microwave extraction system

  • Extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 5 g of the dried, powdered plant material into a microwave extraction vessel.

  • Prepare the extraction solvent. A 50-70% ethanol in water solution is a suitable starting point. For 100 mL of 60% ethanol, mix 60 mL of ethanol with 40 mL of deionized water.

  • Add the solvent to the vessel to achieve a solid-to-liquid ratio of 1:20 (in this case, 100 mL).

  • Seal the extraction vessel and place it in the microwave extraction system.

  • Set the microwave power (e.g., 400-600 W), temperature (e.g., 60-70°C), and extraction time (e.g., 10-20 minutes). These parameters should be optimized for the specific plant material and equipment.

  • After the extraction is complete, allow the vessel to cool to room temperature before opening.

  • Filter the extract to separate it from the plant residue.

  • Concentrate the filtered extract using a rotary evaporator.

Protocol 3: Maceration

Maceration is a simple and traditional extraction method that involves soaking the plant material in a solvent for an extended period. While it is less efficient than modern techniques, it requires minimal specialized equipment.

Materials and Equipment:

  • Dried and powdered plant material

  • Ethanol or Methanol (AR grade)

  • Erlenmeyer flask with a stopper

  • Shaker or magnetic stirrer (optional)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 20 g of the dried, powdered plant material into a 500 mL Erlenmeyer flask.

  • Add 400 mL of 80% ethanol to the flask to achieve a 1:20 solid-to-liquid ratio.

  • Stopper the flask and place it on a shaker or use a magnetic stirrer to ensure continuous agitation. If a shaker is not available, shake the flask manually several times a day.

  • Allow the mixture to macerate for 24-72 hours at room temperature.

  • After the maceration period, filter the extract to remove the solid plant material.

  • Wash the residue with a small amount of the solvent.

  • Combine the filtrates and concentrate them using a rotary evaporator.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow PlantMaterial Plant Material (e.g., Verbascum, Scrophularia) Grinding Grinding/Powdering PlantMaterial->Grinding Extraction Extraction (UAE, MAE, or Maceration) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: A generalized workflow for the extraction and purification of this compound from plant material.

Logical Relationship of Key Extraction Parameters

Parameters Parameters Key Extraction Parameters Solvent Solvent Type & Concentration Parameters->Solvent Temperature Temperature Parameters->Temperature Time Extraction Time Parameters->Time Ratio Solid-to-Liquid Ratio Parameters->Ratio Yield This compound Yield Solvent->Yield Temperature->Yield Time->Yield Ratio->Yield

Caption: The relationship between key parameters and the final this compound extraction yield.

References

Nudiposide Purification by Column Chromatography: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note: High-Purity Nudiposide Isolation from Botanical Sources Using Silica Gel Column Chromatography

This application note details a robust methodology for the purification of this compound, a lignan glycoside with significant neuroprotective and anti-inflammatory properties, from crude plant extracts. The described protocol utilizes silica gel column chromatography, a widely accessible and effective technique for the isolation of polar natural products. This method is designed for researchers in natural product chemistry, pharmacology, and drug development seeking to obtain high-purity this compound for further investigation.

This compound has been identified in various plant species, including Saraca indica, Litsea glutinosa, and Berchemia floribunda. The purification process is critical to remove interfering compounds and isolate this compound for accurate biological and pharmacological studies.

Introduction to this compound and its Biological Activities

This compound is a bioactive compound of interest due to its potential therapeutic applications. Preliminary studies have indicated that this compound may offer neuroprotective effects against glutamate-induced excitotoxicity, a key factor in several neurodegenerative diseases. Additionally, it has demonstrated anti-inflammatory activity, potentially through the modulation of the TNF-α signaling pathway. These properties make this compound a promising candidate for further research and development.

Experimental Protocols

Extraction of Crude this compound

A general procedure for the extraction of this compound from plant material is as follows:

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, bark) and grind it into a coarse powder.

  • Maceration: Soak the powdered plant material in a suitable solvent, such as methanol or ethanol, at room temperature for 24-48 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

This compound Purification by Silica Gel Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Reagents:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Crude plant extract containing this compound

  • Solvents: Chloroform, Methanol (HPLC grade)

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for visualization

Protocol:

  • Column Preparation:

    • Ensure the chromatography column is clean and dry.

    • Place a small plug of cotton wool or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform).

    • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble extracts, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powdered mixture onto the top of the column.

  • Elution:

    • Begin elution with a less polar mobile phase, such as 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or gradient manner. A common gradient involves increasing the methanol concentration in chloroform (e.g., 99:1, 98:2, 95:5, 90:10, and so on).

    • The optimal solvent system for eluting this compound typically falls in the more polar range of this gradient.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain pure this compound, as determined by TLC analysis.

  • Isolation of Pure this compound:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the purification of this compound using silica gel column chromatography. Please note that the yield and purity can vary depending on the starting plant material and the precise chromatographic conditions.

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Chloroform:Methanol (Gradient Elution)
Initial Mobile Phase 100% Chloroform
Final Mobile Phase Chloroform:Methanol (e.g., 80:20 v/v)
Detection Method Thin Layer Chromatography with UV visualization
Expected Purity >95% (based on TLC and HPLC analysis)
Expected Yield Variable, dependent on source and extraction efficiency

Visualizations

Experimental Workflow

G cluster_extraction Crude Extract Preparation cluster_purification Column Chromatography Purification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Maceration (Methanol/Ethanol) Maceration (Methanol/Ethanol) Grinding->Maceration (Methanol/Ethanol) Filtration Filtration Maceration (Methanol/Ethanol)->Filtration Concentration (Rotary Evaporator) Concentration (Rotary Evaporator) Filtration->Concentration (Rotary Evaporator) Crude Extract Crude Extract Concentration (Rotary Evaporator)->Crude Extract Sample Loading on Silica Gel Column Sample Loading on Silica Gel Column Crude Extract->Sample Loading on Silica Gel Column Gradient Elution (Chloroform:Methanol) Gradient Elution (Chloroform:Methanol) Sample Loading on Silica Gel Column->Gradient Elution (Chloroform:Methanol) Fraction Collection Fraction Collection Gradient Elution (Chloroform:Methanol)->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of Pure Fractions Pooling of Pure Fractions TLC Analysis->Pooling of Pure Fractions Solvent Evaporation Solvent Evaporation Pooling of Pure Fractions->Solvent Evaporation Purified this compound Purified this compound Solvent Evaporation->Purified this compound G Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Increased Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Neuronal Cell Death Neuronal Cell Death Excitotoxicity->Neuronal Cell Death This compound This compound This compound->NMDA Receptor Inhibits G TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Activation IKK Activation TNFR->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression This compound This compound This compound->IKK Activation Inhibits

Application Note: Quantitative Analysis of Nudiposide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Nudiposide using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This compound, a lignan with significant neuroprotective and anti-inflammatory properties, requires a reliable and accurate analytical method for its quantification in various samples, including plant extracts and pharmaceutical formulations.[1] This application note outlines the chromatographic conditions, sample preparation, standard preparation, and method validation parameters based on established methodologies for the analysis of structurally similar lignan compounds.[2][3][4][5][6] The provided protocol is intended to serve as a comprehensive guide for researchers to develop and validate a robust HPLC method for this compound quantification.

Introduction

This compound is a lignan found in several plant species, including Litsea glutinosa and Berchemia floribunda.[7] It has garnered interest in the scientific community due to its potential therapeutic effects, such as neuroprotection against glutamate-induced toxicity and protective effects against sepsis.[1] As research into the pharmacological activities and potential clinical applications of this compound progresses, the need for a validated, accurate, and precise analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals in complex mixtures.[2][3][8] This document details a proposed HPLC method suitable for the routine analysis of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The proposed chromatographic conditions are based on typical methods for lignan analysis.[2][3][6]

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Acetonitrile; B: Water with 0.1% Formic Acid (v/v)
Gradient Elution Start with a lower concentration of acetonitrile and gradually increase. A suggested starting point is 80% B, decreasing to 20% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on the UV absorbance of the phenolic groups in lignans)[6]
Injection Volume 10 µL
Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the calibration curve and subsequent quantification.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general procedure for plant extracts.

  • Extraction: Extract a known amount of the dried and powdered plant material with a suitable solvent such as methanol or ethanol.[4] Ultrasonic or Soxhlet extraction can be employed to improve efficiency.

  • Filtration: Filter the resulting extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.[9]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector.
Linearity A linear relationship between the concentration and the peak area should be established over a defined range. The correlation coefficient (r²) should be ≥ 0.999.[10][11]
Range The range should be established based on the linearity studies and should encompass the expected concentration of this compound in the samples.
Accuracy The accuracy should be assessed by recovery studies of spiked samples. The mean recovery should be within 98-102%.
Precision - Repeatability (Intra-day precision): The relative standard deviation (RSD) of multiple injections of the same sample on the same day should be ≤ 2%.[10] - Intermediate Precision (Inter-day precision): The RSD of the analysis of the same sample on different days should be ≤ 2%.[10]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified. It can be determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
Robustness The method's performance should be evaluated by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.[12] The results should remain unaffected by these minor changes.

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and well-structured tables.

Table 1: Calibration Data for this compound Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
1
5
10
25
50
100
Correlation Coefficient (r²)

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2%

Table 3: Summary of Method Validation Results

ParameterResult
Linearity (r²)
Accuracy (% Recovery)
Precision (RSD%) - Repeatability
Precision (RSD%) - Intermediate
LOD (µg/mL)
LOQ (µg/mL)

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chrom_Sep Chromatographic Separation (C18 Column) HPLC_System->Chrom_Sep Detection UV Detection (280 nm) Chrom_Sep->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Report Report Generation Integration->Report

Caption: Workflow for the HPLC quantification of this compound.

Logical Relationship of Method Validation Parameters

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of Nudiposide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

This compound is a lignan glycoside that has been identified in several plant species, including Berchemia floribunda and Litsea glutinosa.[1] It possesses the molecular formula C27H36O12.[1][2] Research has indicated that this compound exhibits significant neuroprotective properties, offering protection against glutamate-induced neurotoxicity.[3] Furthermore, it has demonstrated a protective role against sepsis in animal models, where it was observed to lower plasma levels of TNF-α and IL-10.[3] Given its therapeutic potential, a robust and sensitive analytical method is crucial for its quantification in various matrices for pharmacokinetic studies, quality control of herbal preparations, and drug discovery processes.

This application note details a sensitive and specific method for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described protocol is applicable for the analysis of this compound in purified samples and plant extracts.

Experimental Protocols

Sample Preparation

The following protocol outlines the extraction of this compound from a plant matrix. For the analysis of pure standards, dissolve the compound in a suitable solvent such as methanol to a known concentration.

a. Materials and Reagents:

  • Plant material (e.g., dried and powdered leaves or bark)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm Syringe filters (PTFE or Nylon)

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

b. Extraction Protocol:

  • Weigh 1.0 g of the homogenized, dried plant powder into a centrifuge tube.

  • Add 10 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.[4]

  • Centrifuge the mixture at 4,000 rpm for 10 minutes.[5]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.[4]

Liquid Chromatography (LC) Method

a. Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

b. LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Method

a. Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

b. MS/MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Nebulizer Gas Flow 15 L/hr

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation

The quantitative analysis of this compound is achieved using Multiple Reaction Monitoring (MRM) mode. The precursor ion and a specific product ion are selected for monitoring. For lignan glycosides, a characteristic fragmentation pattern involves the loss of the sugar moiety.[5]

Table 1: this compound MRM Parameters and Retention Time

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Approximate Retention Time (min)
This compound553.6421.5200207.5

Note: Collision energy should be optimized for the specific instrument being used.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow Experimental Workflow for this compound Analysis sample Plant Material / Standard extraction Extraction with 80% Methanol (Ultrasonication) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for this compound analysis.

signaling_pathway Conceptual Neuroprotective Pathway of this compound glutamate Excess Glutamate stress Oxidative Stress glutamate->stress induces cell_death Neuronal Cell Death stress->cell_death leads to This compound This compound This compound->stress inhibits survival Cell Survival & Protection This compound->survival promotes

References

Application Notes and Protocols: Nudiposide Synthesis and Derivatization Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide, a naturally occurring aryltetralin lignan glycoside, has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory activities. This document provides a detailed overview of plausible synthetic and derivatization strategies for this compound, based on established methodologies for related lignan scaffolds. Due to the absence of a published total synthesis of this compound, this guide presents a composite of established synthetic routes for structurally similar aryltetralin lignans, offering a strategic blueprint for its de novo synthesis. Furthermore, derivatization strategies are proposed to facilitate the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Detailed experimental protocols for key transformations and relevant signaling pathways are also provided.

Introduction to this compound

This compound is a lignan glycoside with the chemical formula C₂₇H₃₆O₁₂ and a molecular weight of 552.58 g/mol . It has been isolated from various plant species, including Litsea glutinosa, Berchemia florunda, Polygonum capitatum, Saraca indica, and Ulmus davidiana var. japonica. Preliminary studies have indicated its potential as a neuroprotective agent and in the management of sepsis, where it has been shown to reduce plasma levels of TNF-α, IL-10, and ALT. This suggests a potent anti-inflammatory mechanism of action, a common feature among lignan compounds. The complex stereochemistry and glycosidic linkage of this compound present significant synthetic challenges and opportunities for chemical modification to enhance its biological profile.

Proposed Total Synthesis Strategies for this compound Aglycone

While a total synthesis of this compound has not yet been reported in the literature, the synthesis of its aglycone can be envisioned by adapting established methods for other aryltetralin lignans, such as the well-studied podophyllotoxin. The core challenge lies in the stereoselective construction of the tetralin ring system with the correct relative and absolute stereochemistry at its multiple chiral centers.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of the this compound aglycone would disconnect the molecule at key bonds to reveal simpler, more accessible starting materials. The glycosidic bond would be the first disconnection, leading to the this compound aglycone and a protected xylose donor. The tetralin core could then be disconnected through several strategies, with common approaches for related lignans involving a lactone or a precursor that can be cyclized.

G This compound This compound Aglycone This compound Aglycone This compound->Aglycone Glycosidic Bond Disconnection Xylose Protected Xylose Donor This compound->Xylose Tetralin Substituted Tetralin Core Aglycone->Tetralin Core Simplification Aryl_Aldehyde Aromatic Aldehyde Tetralin->Aryl_Aldehyde Key Cyclization Precursors Succinate_Derivative Succinate Derivative Tetralin->Succinate_Derivative

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies for the Aryltetralin Core

Several powerful synthetic strategies have been employed for the construction of the aryltetralin lignan skeleton and could be adapted for the synthesis of the this compound aglycone.

  • Photocyclization of Bis-benzylidene Succinates: This method involves the stereoselective photocyclization of a chiral bis-benzylidene succinate derivative to form the tetralin ring with high diastereoselectivity. The chirality can be induced by a chiral auxiliary, such as L-prolinol. This approach has been successfully used in the formal synthesis of (-)-podophyllotoxin.

  • Diels-Alder Reaction: An intramolecular Diels-Alder reaction of a suitably substituted precursor can be a powerful tool to construct the fused ring system of the aryltetralin core in a highly stereocontrolled manner.

  • Tandem Conjugate Addition: This strategy relies on the conjugate addition of a nucleophile to an unsaturated system, followed by an intramolecular cyclization to form the tetralin ring.

Table 1: Comparison of Synthetic Strategies for Aryltetralin Lignan Cores

StrategyKey FeaturesPotential Advantages for this compound SynthesisPotential Challenges
Photocyclization Stereoselective cyclization of a chiral precursor.High stereocontrol, potential for multigram scale-up.Requires specialized photochemical equipment.
Diels-Alder Reaction Convergent and highly stereospecific.Excellent control over multiple stereocenters in one step.Synthesis of the complex diene precursor can be challenging.
Tandem Conjugate Addition Stepwise formation of C-C bonds.Good control over individual bond formations.May require multiple steps and protecting group manipulations.
Glycosylation

The final step in the proposed synthesis of this compound would be the glycosylation of the aglycone with a suitable xylose donor. This can be achieved through chemical or enzymatic methods.

  • Chemical Glycosylation: This typically involves the use of a protected xylosyl donor with a good leaving group (e.g., a trichloroacetimidate or a bromide) activated by a promoter (e.g., TMSOTf or a silver salt). The stereochemical outcome of the glycosylation is a critical consideration.

  • Enzymatic Glycosylation: The use of glycosyltransferases offers a highly stereoselective and efficient method for the formation of the glycosidic bond under mild conditions. This approach can avoid the need for extensive protecting group manipulations.

Derivatization Strategies for SAR Studies

To explore the structure-activity relationships of this compound and to develop analogs with improved therapeutic properties, several derivatization strategies can be employed. These strategies target the various functional groups present in the molecule.

G cluster_0 This compound Core cluster_1 Derivatization Sites This compound This compound Phenolic_OH Phenolic Hydroxyls This compound->Phenolic_OH Esterification, Etherification Sugar_OH Sugar Hydroxyls This compound->Sugar_OH Acylation, Alkylation Aromatic_Rings Aromatic Rings This compound->Aromatic_Rings Halogenation, Nitration

Caption: Potential derivatization sites on this compound.

Modification of Phenolic Hydroxyl Groups

The phenolic hydroxyl groups on the aromatic rings are prime targets for modification.

  • Esterification: Reaction with various acyl chlorides or anhydrides can introduce ester functionalities, which can modulate lipophilicity and act as prodrugs.

  • Etherification: Alkylation with different alkyl halides can yield ethers, which can alter hydrogen bonding capacity and steric properties.

Modification of the Sugar Moiety

The hydroxyl groups of the xylose unit can be modified to investigate the role of the sugar in biological activity.

  • Acylation and Alkylation: Similar to the phenolic hydroxyls, these groups can be esterified or etherified to alter polarity and bioavailability.

  • Glycosidic Bond Modification: Synthesis of analogs with different sugars (e.g., glucose, rhamnose) or with an altered anomeric configuration (α vs. β) can provide insights into the importance of the carbohydrate portion for target recognition.

Aromatic Ring Substitution

The aromatic rings can be functionalized to introduce new substituents that can interact with biological targets.

  • Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, or Friedel-Crafts acylation can introduce a variety of substituents onto the aromatic rings, although regioselectivity can be a challenge.

Table 2: Proposed this compound Derivatives and Their Rationale

Derivative ClassModificationRationale for Synthesis
Phenolic Esters Acetylation, BenzoylationImprove bioavailability, potential for prodrug strategy.
Phenolic Ethers Methylation, BenzylationModulate hydrogen bonding and steric interactions with target.
Sugar Acyl Esters Peracetylation of xyloseIncrease lipophilicity and cell permeability.
Aromatic Halogenated Analogs Bromination, FluorinationEnhance binding affinity through halogen bonding, alter metabolic stability.
Alternative Glycosides Replacement of xylose with glucoseInvestigate the role of the sugar moiety in target recognition.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on established procedures for similar lignans.

Protocol 1: General Procedure for the Esterification of Phenolic Hydroxyl Groups
  • Dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (2-4 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Glycosylation using a Trichloroacetimidate Donor
  • Dissolve the this compound aglycone (1 equivalent) and the protected xylosyl trichloroacetimidate donor (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.

  • Cool the mixture to -40 °C.

  • Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equivalents) in anhydrous dichloromethane dropwise.

  • Stir the reaction at -40 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding triethylamine.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the protected glycoside by column chromatography.

  • Deprotect the sugar hydroxyls using standard conditions (e.g., Zemplén deacetylation for acetate protecting groups).

Putative Signaling Pathways

Lignans are known to exert their anti-inflammatory effects through the modulation of several key signaling pathways. Based on the reported activities of this compound and related compounds, a putative mechanism of action can be proposed.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-10) NFkB->Cytokines MAPK->Cytokines Nrf2 Nrf2 Pathway Antioxidant Antioxidant Enzymes Nrf2->Antioxidant This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition This compound->Nrf2 Activation

Caption: Putative anti-inflammatory signaling pathway of this compound.

This compound likely inhibits the production of pro-inflammatory mediators by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Additionally, it may upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes that protect against oxidative stress.

Conclusion

While the total synthesis of this compound remains an unaccomplished goal in organic chemistry, this document provides a comprehensive framework of plausible synthetic and derivatization strategies based on the rich chemistry of related aryltetralin lignans. The proposed methodologies offer a starting point for researchers aiming to synthesize this compound and its analogs for further biological evaluation. The exploration of these synthetic avenues will undoubtedly contribute to a deeper understanding of the therapeutic potential of this promising natural product.

Application Notes: In Vitro Antioxidant Assays for Nudiposide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nudiposide is a lignan glycoside that has been identified in various plant species.[1] The evaluation of the antioxidant potential of natural compounds like this compound is a critical step in the discovery of new therapeutic agents for conditions associated with oxidative stress. In vitro antioxidant assays provide a rapid and effective means to screen compounds for their ability to scavenge free radicals. The most common and reliable of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2][3] These assays are based on colorimetric changes that occur when the stable radical is neutralized by an antioxidant, which can be quantified spectrophotometrically.[4]

Assay Principles

The antioxidant activity of a compound can be attributed to its ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it and breaking the chain of radical propagation.[5][6]

  • DPPH Radical Scavenging Assay: The DPPH assay relies on the use of a stable free radical, DPPH•, which has a deep purple color in solution and a maximum absorbance around 517 nm.[7][8] When an antioxidant compound donates a hydrogen atom or electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change from purple to yellow.[9] The degree of discoloration is directly proportional to the antioxidant's scavenging capacity.[2]

  • ABTS Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and absorbs light at 734 nm.[10][11] The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[3][12] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of color reduction is a measure of the antioxidant's activity.[10] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[13]

Experimental Protocols

The following protocols are designed for a 96-well microplate format, which is suitable for screening and determining the half-maximal inhibitory concentration (IC50).

Protocol 1: DPPH Radical Scavenging Assay

1. Materials and Reagents

  • This compound (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[7]

  • Methanol or Ethanol (Spectrophotometric grade)[7]

  • Positive Control: Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT)[9][11]

  • 96-well microplate

  • Microplate spectrophotometer

  • Multichannel pipette

2. Reagent Preparation

  • DPPH Working Solution (0.1 mM): Dissolve 2 mg of DPPH in 50 mL of methanol or ethanol.[8][10] This solution should be freshly prepared and kept in the dark to prevent degradation.[7][14] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[8]

  • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to achieve a range of final concentrations for testing.

  • Positive Control Stock Solution: Prepare a stock solution of the positive control (e.g., Ascorbic Acid at 1 mg/mL) and create serial dilutions in the same manner as the test compound.

3. Assay Procedure

  • Add 100 µL of the various dilutions of this compound or the positive control to the wells of a 96-well plate in triplicate.

  • Add 100 µL of the solvent used for dilution to separate wells to serve as the negative control.

  • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[14]

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.[7][9][11]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[7]

  • Blank: Use 100 µL of the sample solvent and 100 µL of methanol (without DPPH) to correct for any background absorbance from the sample itself.

4. Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] × 100 [11]

    • Where:

      • A_control is the absorbance of the negative control (solvent + DPPH solution).

      • A_sample is the absorbance of the test compound or positive control.

  • Plot the % Scavenging against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the graph.

Protocol 2: ABTS Radical Cation Decolorization Assay

1. Materials and Reagents

  • This compound (Test Compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt[15]

  • Potassium persulfate (K₂S₂O₈)[12]

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS)

  • Positive Control: Trolox or Ascorbic Acid[10]

  • 96-well microplate

  • Microplate spectrophotometer

2. Reagent Preparation

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[10][12]

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[10][12]

  • ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes (1:1 ratio).[10] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[3][10] This is the ABTS•+ stock solution.

  • ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10][11] This working solution should be prepared fresh for each assay.

  • Test Compound and Positive Control Solutions: Prepare stock and serial dilutions of this compound and the positive control as described in the DPPH protocol.

3. Assay Procedure

  • Add 20 µL of the various dilutions of this compound or the positive control to the wells of a 96-well plate in triplicate.

  • Add 180 µL of the ABTS•+ working solution to all wells.

  • Mix thoroughly and incubate at room temperature for 6-10 minutes in the dark.[12][13]

  • Measure the absorbance at 734 nm using a microplate reader.[10][12]

4. Data Analysis

  • Calculate the percentage of ABTS•+ scavenging activity using the formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] × 100 [10]

    • Where:

      • A_control is the absorbance of the control (solvent + ABTS•+ solution).

      • A_sample is the absorbance of the test compound or positive control.

  • Plot the % Scavenging against the concentration of this compound to determine the IC50 value.

Data Presentation

As no specific antioxidant activity data for isolated this compound was found in the searched literature, the following table is provided as a template for researchers to populate with their experimental findings. Values for common positive controls are included for comparison.

Table 1: Antioxidant Activity Data for this compound and Standard Controls

CompoundAssayIC50 (µg/mL)Positive ControlIC50 of Positive Control (µg/mL)
This compoundDPPHTo be determinedAscorbic Acid~12.27[16]
This compoundABTSTo be determinedAscorbic Acid~86.35[16]
This compoundDPPHTo be determinedTrolox~86.6 (0.221 µM)[17]
This compoundABTSTo be determinedTrolox-

Note: IC50 values can vary based on specific experimental conditions. The values provided for controls are from published literature and serve as a general reference.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_sample Prepare this compound & Control Dilutions add_samples Add Samples/ Controls to Plate prep_sample->add_samples prep_dpph Prepare 0.1 mM DPPH Solution add_reagent Add DPPH or ABTS•+ Solution prep_dpph->add_reagent prep_abts Prepare ABTS•+ Working Solution prep_abts->add_reagent add_samples->add_reagent incubate Incubate in Dark (RT, 30 min for DPPH, ~7 min for ABTS) add_reagent->incubate measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for DPPH and ABTS antioxidant assays.

G cluster_dpph DPPH Assay Principle cluster_abts ABTS Assay Principle DPPH_Radical DPPH• DPPH_Reduced DPPH-H DPPH_Radical->DPPH_Reduced + H• (from Antioxidant) lab1 Stable Radical (Purple) DPPH_Radical->lab1 lab2 Reduced Form (Yellow) DPPH_Reduced->lab2 Antioxidant Antioxidant (e.g., this compound) ABTS_Radical ABTS•+ ABTS_Neutral ABTS ABTS_Radical->ABTS_Neutral + e- (from Antioxidant) lab3 Radical Cation (Blue-Green) ABTS_Radical->lab3 lab4 Neutral Form (Colorless) ABTS_Neutral->lab4 Antioxidant2 Antioxidant (e.g., this compound)

Caption: Chemical principles of the DPPH and ABTS assays.

References

Nudiposide In Vivo Studies: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Nudiposide, a lignan glycoside with the chemical formula C27H36O12, has been identified in various plant species, including Ulmus davidiana var. japonica, Litsea glutinosa, and Berchemia floribunda. Emerging research has highlighted its potential therapeutic properties, primarily demonstrating neuroprotective effects in in vitro models and a protective role against sepsis in a murine model. These findings suggest that this compound warrants further investigation as a potential drug candidate.

This document provides a comprehensive overview of the available in vivo data on this compound and detailed protocols for conducting preclinical animal studies to evaluate its efficacy and safety. Given the limited number of published in vivo studies specifically on isolated this compound, this guide also incorporates methodologies from studies on extracts of plants known to contain this compound.

II. Summary of Preclinical In Vivo Data

Currently, direct in vivo research on isolated this compound is limited. However, one key study has demonstrated its protective effects in an animal model of sepsis.

Table 1: Summary of In Vivo Studies on this compound
Therapeutic Area Animal Model Compound Dosage Route of Administration Key Findings Reference
SepsisMouseThis compound (isolated from Ulmus davidiana var. japonica)Not specified in abstractNot specified in abstractDecreased plasma levels of TNF-α, IL-10, and ALT activity.[1]

III. Potential Therapeutic Applications & Experimental Protocols

Based on existing in vitro and limited in vivo data, this compound presents a promising candidate for several therapeutic areas. Below are detailed protocols for preclinical evaluation in animal models.

A. Sepsis and Inflammation

Rationale: this compound has been shown to reduce key inflammatory markers in a mouse model of sepsis[1].

Experimental Protocol: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Induction of Sepsis (CLP Surgery):

    • Anesthetize the mouse using isoflurane or a similar anesthetic.

    • Make a 1-cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.

    • Puncture the ligated cecum once with a 22-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of fecal matter.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

    • Administer subcutaneous saline for fluid resuscitation immediately after surgery.

  • This compound Administration:

    • Vehicle: Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose in saline).

    • Dose Groups: Based on preliminary dose-ranging studies, establish multiple dose groups (e.g., 1, 5, 10 mg/kg) and a vehicle control group.

    • Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour post-CLP.

  • Outcome Measures:

    • Survival Rate: Monitor survival for up to 7 days post-CLP.

    • Cytokine Analysis: At 6 or 24 hours post-CLP, collect blood via cardiac puncture. Separate plasma and measure levels of TNF-α, IL-6, and IL-10 using ELISA kits.

    • Organ Damage Markers: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.

    • Bacterial Load: Collect peritoneal lavage fluid to determine bacterial counts.

  • Statistical Analysis: Use Kaplan-Meier curves for survival analysis and ANOVA or t-tests for other quantitative data.

Experimental Workflow for CLP-Induced Sepsis Model

G cluster_pre Pre-Surgery cluster_surgery CLP Surgery cluster_post Post-Surgery Acclimatization Animal Acclimatization Randomization Randomize into Groups Acclimatization->Randomization Anesthesia Anesthesia Randomization->Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy Cecum_Ligation Cecum_Ligation Laparotomy->Cecum_Ligation Cecum_Puncture Cecum_Puncture Cecum_Ligation->Cecum_Puncture Suture Suture Cecum_Puncture->Suture Treatment This compound/Vehicle Administration Suture->Treatment Monitoring Monitor Survival & Clinical Scores Treatment->Monitoring Sampling Blood & Tissue Collection Monitoring->Sampling Analysis Cytokine, Organ Damage, Bacterial Load Analysis Sampling->Analysis

CLP-Induced Sepsis Experimental Workflow
B. Neuroprotection

Rationale: In vitro studies have demonstrated that this compound possesses significant neuroprotective activities against glutamate-induced neurotoxicity[1][2].

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats

  • Animal Model: Male Sprague-Dawley rats, 250-300g.

  • Acclimatization: As described previously.

  • Induction of Ischemic Stroke (MCAO Surgery):

    • Anesthetize the rat.

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • This compound Administration:

    • Administer this compound or vehicle (i.p. or intravenously) either before the onset of ischemia (pre-treatment) or at the time of reperfusion (post-treatment).

  • Outcome Measures:

    • Neurological Deficit Score: Evaluate motor and neurological function at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

    • Infarct Volume Measurement: At 48 hours, euthanize the rats, remove the brains, and slice them. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histopathology: Perform histological analysis (e.g., H&E staining) to assess neuronal damage.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare neurological scores and infarct volumes between groups.

Signaling Pathway for Neuroprotection

G Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Activation Glutamate->NMDA_Receptor Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Oxidative_Stress Oxidative Stress Calcium_Influx->Oxidative_Stress Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis This compound This compound This compound->Oxidative_Stress Inhibits

Hypothesized Neuroprotective Pathway of this compound

IV. Pharmacokinetic and Toxicity Studies

To advance this compound as a drug candidate, comprehensive pharmacokinetic (PK) and toxicology studies are essential.

Table 2: Protocols for Pharmacokinetic and Acute Toxicity Studies
Study Type Animal Model Protocol Summary Key Parameters to Measure
Pharmacokinetics (PK) Rats or MiceAdminister a single dose of this compound (i.v. and p.o.). Collect blood samples at multiple time points. Analyze plasma concentrations using LC-MS/MS.Cmax, Tmax, AUC, half-life (t1/2), bioavailability.
Acute Toxicity MiceAdminister single, escalating doses of this compound. Observe animals for 14 days for signs of toxicity and mortality. Perform gross necropsy and histopathology on major organs.LD50, clinical signs of toxicity, changes in body weight, organ pathology.

V. Conclusion

This compound is a natural compound with demonstrated in vivo efficacy in a sepsis model and promising in vitro neuroprotective effects. The protocols outlined in this document provide a framework for researchers to further investigate its therapeutic potential in various disease models. Rigorous pharmacokinetic and toxicological evaluations will be crucial for its translation into a clinical candidate. Further studies are warranted to elucidate its mechanisms of action and to establish a comprehensive safety and efficacy profile.

References

Developing a Stable Formulation of Nudiposide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide, a lignan glycoside with significant neuroprotective and anti-inflammatory properties, presents formulation challenges due to its potential instability. This document provides detailed application notes and experimental protocols for the development of a stable formulation of this compound, focusing on a lyophilized nanosuspension approach. The protocols cover formulation preparation, forced degradation studies to elucidate degradation pathways, long-term stability testing, and a validated analytical method for quantification. All quantitative data from these proposed studies are summarized in tables for clarity. Additionally, key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Introduction to this compound and Formulation Challenges

This compound is a bioactive lignan glycoside found in several plant species.[1] Its therapeutic potential is underscored by its neuroprotective effects against glutamate-induced neurotoxicity and its protective role in sepsis models by reducing plasma levels of inflammatory cytokines. Despite its promise, the inherent instability of many glycosidic compounds poses a significant hurdle to its development as a pharmaceutical agent. Glycosidic bonds are susceptible to hydrolysis under acidic or basic conditions, and the phenolic hydroxyl groups in the this compound structure are prone to oxidation. Furthermore, its solubility in aqueous media may be limited, affecting bioavailability.

To overcome these challenges, a formulation strategy focusing on enhancing stability and solubility is paramount. A lyophilized nanosuspension is a promising approach. Nanosizing can improve solubility and dissolution rate, while lyophilization (freeze-drying) can enhance long-term stability by removing water, a key component in hydrolytic degradation.

Proposed Formulation Strategy: Lyophilized Nanosuspension

A nanosuspension is a sub-micron colloidal dispersion of drug particles stabilized by surfactants and polymers. This approach offers several advantages for this compound:

  • Enhanced Solubility and Dissolution: Increased surface area of the nanoparticles leads to higher saturation solubility and faster dissolution.

  • Improved Bioavailability: The enhanced dissolution can lead to improved absorption and bioavailability.

  • Long-Term Stability: Lyophilization of the nanosuspension into a solid dosage form can significantly improve chemical stability by minimizing degradation reactions that occur in the aqueous phase.

Experimental Protocols

Protocol for Preparation of this compound Nanosuspension and Lyophilized Powder

Objective: To prepare a stable this compound nanosuspension and subsequently lyophilize it.

Materials:

  • This compound

  • Poloxamer 188

  • Polyvinylpyrrolidone (PVP K30)

  • Mannitol (cryoprotectant)

  • Deionized water

  • High-pressure homogenizer

  • Zetasizer

  • Freeze-dryer

Procedure:

  • Preparation of the Stabilizer Solution: Dissolve Poloxamer 188 and PVP K30 in deionized water to prepare the stabilizer solution.

  • Coarse Suspension: Disperse this compound in the stabilizer solution and stir for 30 minutes to form a coarse suspension.

  • High-Pressure Homogenization: Homogenize the coarse suspension using a high-pressure homogenizer at 1500 bar for 20 cycles.

  • Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using a Zetasizer.

  • Addition of Cryoprotectant: Add mannitol to the nanosuspension as a cryoprotectant and stir until completely dissolved.

  • Lyophilization: Freeze the nanosuspension at -80°C for 12 hours, followed by primary drying at -20°C for 24 hours and secondary drying at 25°C for 12 hours in a freeze-dryer.

  • Characterization of Lyophilized Powder: The lyophilized powder should be characterized for its appearance, redispersibility, and residual moisture content.

Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Photostability chamber

  • Thermostatic oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C in a thermostatic oven for 48 hours.

  • Photolytic Degradation: Expose solid this compound to light in a photostability chamber (ICH Q1B option 2) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze all stressed samples using the validated HPLC-UV method (Protocol 3.4) to determine the percentage degradation and identify degradation products.

Protocol for Long-Term Stability Study

Objective: To evaluate the stability of the lyophilized this compound nanosuspension under ICH recommended storage conditions.

Materials:

  • Lyophilized this compound nanosuspension in sealed vials

  • Stability chambers maintained at 25°C/60% RH and 40°C/75% RH

Procedure:

  • Sample Storage: Store the lyophilized product in stability chambers at both long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

  • Time Points: Withdraw samples at 0, 3, 6, 9, 12, 18, and 24 months for long-term conditions and 0, 1, 2, 3, and 6 months for accelerated conditions.

  • Analysis: At each time point, analyze the samples for appearance, redispersibility, this compound content (assay), and degradation products using the validated HPLC-UV method.

Protocol for Validated HPLC-UV Method for this compound Quantification

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and its degradation products.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid

Chromatographic Conditions (Hypothetical):

ParameterCondition
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Validation Parameters:

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Data Presentation

The following tables present hypothetical data that would be generated from the execution of the above protocols.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Ethanol5.2
Methanol8.5
DMSO> 50
Pyridine> 50

Table 2: Particle Size Analysis of this compound Nanosuspension

Formulation ParameterValue
Mean Particle Size (Z-average)185 nm
Polydispersity Index (PDI)0.15
Zeta Potential-25 mV

Table 3: Forced Degradation Study of this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h25.42
0.1 M NaOH, 60°C, 24h38.23
3% H₂O₂, RT, 24h15.81
Thermal (80°C, 48h)8.51
Photolytic (ICH Q1B)5.11

Table 4: Long-Term Stability of Lyophilized this compound Nanosuspension at 25°C/60% RH

Time (Months)AppearanceRedispersibility (PDI)Assay (% of Initial)Total Impurities (%)
0White lyophilized cake0.16100.00.1
3No change0.1799.80.1
6No change0.1899.50.2
12No change0.1999.20.3
24No change0.2198.50.5

Visualizations

G Experimental Workflow for this compound Formulation Development cluster_0 Formulation Development cluster_1 Stability Assessment cluster_2 Analytical Method a0 Preparation of Nanosuspension a1 Lyophilization a0->a1 a2 Characterization of Lyophilized Product a1->a2 b1 Long-Term Stability Studies (ICH) a2->b1 Optimized Formulation b0 Forced Degradation Studies b0->b1 c0 HPLC-UV Method Development c1 Method Validation (ICH Q2(R1)) c0->c1 c1->b0 Validated Method c1->b1 Validated Method

Figure 1: Experimental Workflow for this compound Formulation Development

G Potential Degradation Pathways of this compound This compound This compound Aglycone This compound Aglycone This compound->Aglycone Acid/Base Hydrolysis Xylose Xylose This compound->Xylose Acid/Base Hydrolysis Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation (H₂O₂) or Photolysis Hydrolyzed_Oxidized Hydrolyzed and Oxidized Products Aglycone->Hydrolyzed_Oxidized Oxidation Oxidized_Products->Hydrolyzed_Oxidized Hydrolysis G This compound's Potential Neuroprotective Signaling Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to

References

Investigating Nudiposide as a Potential Enzyme Inhibitor: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to investigating the potential of Nudiposide as an enzyme inhibitor, with a specific focus on its putative role in modulating the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.

While direct evidence of this compound's inhibitory activity on specific enzymes is currently limited in publicly available literature, its structural similarity to other known anti-inflammatory natural products, such as Geniposide, suggests a promising avenue of investigation into its effects on inflammatory pathways. These application notes and protocols are designed to provide a robust framework for researchers to explore the bioactivity of this compound.

Introduction to this compound and the NLRP3 Inflammasome

This compound is a naturally occurring iridoid glycoside whose biological activities are not yet extensively characterized. However, the iridoid glycoside chemical class, to which this compound belongs, includes compounds with known anti-inflammatory properties. A key molecular target in inflammation is the NOD-like receptor protein 3 (NLRP3) inflammasome.

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. Dysregulation of the NLRP3 inflammasome is associated with a variety of chronic inflammatory and autoimmune diseases. Therefore, identifying novel inhibitors of the NLRP3 inflammasome is a significant goal in drug discovery.

Data Presentation: Inhibitory Activity of Natural Products on the NLRP3 Inflammasome

As direct inhibitory data for this compound is not yet available, the following table summarizes the half-maximal inhibitory concentrations (IC50) of other natural products against the NLRP3 inflammasome, providing a valuable benchmark for future studies on this compound.

CompoundSource OrganismIC50 (µM)Reference
IsoliquiritigeninGlycyrrhiza uralensis10.1[1]
OridoninHerbal Medicine0.75[1]
TabersonineCatharanthus roseus0.71[2]

Experimental Protocols

This section outlines detailed protocols for investigating the inhibitory potential of this compound on the NLRP3 inflammasome in a cell-based model.

Cell Culture and Induction of Inflammation

This protocol describes the culture of macrophage-like cells and the induction of an inflammatory response using lipopolysaccharide (LPS).

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: Seed THP-1 cells in 6-well plates at a density of 5 x 10^5 cells/well. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

  • Priming: After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS. Prime the cells with 1 µg/mL LPS for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • This compound Treatment: Following priming, treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (solvent only).

  • NLRP3 Activation: To activate the NLRP3 inflammasome, treat the cells with a second stimulus, such as 5 mM ATP, for 30 minutes.

  • Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein analysis.

Western Blot Analysis of NLRP3 Inflammasome Components

This protocol details the detection of key proteins involved in the NLRP3 inflammasome pathway by Western blotting.[3][4][5][6]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-NLRP3, anti-ASC, anti-Caspase-1 (for pro- and cleaved forms), anti-phospho-p65, anti-p65, and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the cells collected in step 3.1.6 with lysis buffer. Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size. For NLRP3 (approx. 118 kDa), a lower percentage gel (e.g., 8%) is recommended.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Measurement of IL-1β Release by ELISA

This protocol describes the quantification of secreted IL-1β in the cell culture supernatant as a downstream marker of NLRP3 inflammasome activation.[7][8][9][10][11]

Materials:

  • Human IL-1β ELISA kit

  • Cell culture supernatants (from step 3.1.6)

  • Microplate reader

Protocol:

  • Kit Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.

  • Assay Procedure: Add standards and cell culture supernatants to the wells of the ELISA plate pre-coated with an anti-human IL-1β antibody.

  • Incubation: Incubate the plate according to the kit's instructions to allow the IL-1β in the samples to bind to the capture antibody.

  • Detection: Add the detection antibody, followed by the enzyme conjugate and substrate solution as per the kit's protocol.

  • Measurement: Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.

  • Calculation: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the investigation of this compound.

NLRP3_Activation_Pathway cluster_priming Priming Step cluster_activation Activation Step cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1b pro-IL-1β NFkB->pro_IL1b upregulates NLRP3_gene NLRP3 NFkB->NLRP3_gene upregulates IL1b IL-1β NLRP3_active NLRP3 (active) ATP ATP P2X7R P2X7R ATP->P2X7R binds K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3_active activates ASC ASC NLRP3_active->ASC recruits pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits caspase1 Caspase-1 pro_caspase1->caspase1 cleavage caspase1->pro_IL1b cleaves caspase1->IL1b matures Inflammation Inflammation IL1b->Inflammation

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_analysis Analysis start Culture THP-1 cells differentiate Differentiate with PMA start->differentiate prime Prime with LPS differentiate->prime treat Treat with this compound prime->treat activate Activate with ATP treat->activate collect Collect Supernatant & Lysates activate->collect elisa ELISA for IL-1β collect->elisa western Western Blot for NLRP3, ASC, Caspase-1, p-p65 collect->western

Caption: Experimental workflow for investigating this compound.

NFkB_Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active translocates to Transcription Gene Transcription (pro-IL-1β, NLRP3) NFkB_active->Transcription Nucleus Nucleus

Caption: Simplified NF-κB signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of Nudiposide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudiposide, a natural product identified in organisms such as Litsea glutinosa and Berchemia floribunda, represents a potential starting point for the development of novel therapeutics.[1] The generation of a library of this compound derivatives allows for the exploration of the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity. High-throughput screening (HTS) is an essential methodology in this process, enabling the rapid evaluation of large numbers of derivatives to identify promising lead compounds for further development.[2][3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound derivatives, with a primary focus on identifying cytotoxic and anti-inflammatory activities. The protocols are designed to be adaptable for various laboratory settings and can be scaled for different library sizes.

High-Throughput Screening Workflow

The successful implementation of a high-throughput screening campaign for this compound derivatives involves a multi-step workflow. This process begins with the preparation of the compound library and culminates in the identification and validation of hit compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Hit Characterization cluster_3 Phase 4: Lead Identification Assay_Dev Assay Development Assay_Opt Assay Optimization & Miniaturization Assay_Dev->Assay_Opt Primary_Screen Primary Screen (Single Concentration) Assay_Opt->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Figure 1: High-Throughput Screening Workflow for this compound Derivatives.

Experimental Protocols

Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the in vitro cytotoxic effects of drugs on cell lines.[6][7]

Materials:

  • This compound derivative library (dissolved in DMSO)

  • Human cancer cell line (e.g., HeLa, A549, or relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include wells with vehicle control (medium with DMSO) and positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation:

The results of the primary cytotoxicity screen can be presented as the percentage of cell viability relative to the vehicle control.

Derivative IDConcentration (µM)Absorbance (570 nm)% Cell Viability
Nudi-D1100.8585%
Nudi-D2100.2525%
Nudi-D3100.9292%
............
Vehicle Control-1.00100%
Positive Control10.1010%

For hits identified in the primary screen, a dose-response curve should be generated to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Derivative IDIC50 (µM)
Nudi-D25.2
Nudi-D88.1
Nudi-D152.5
Anti-inflammatory Screening: Inhibition of Nitric Oxide Production in Macrophages

This assay evaluates the ability of this compound derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound derivative library

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

    • Include a vehicle control and a positive control (e.g., dexamethasone).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

    • Incubate at room temperature for 10 minutes in the dark.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

Data Presentation:

Results are typically expressed as the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.

Derivative IDConcentration (µM)Nitrite (µM)% Inhibition of NO Production
Nudi-D4105.274%
Nudi-D51018.57.5%
Nudi-D6102.189.5%
............
Vehicle + LPS-20.00%
Positive Control11.592.5%

Dose-response analysis for active compounds will yield IC50 values for the inhibition of NO production.

Derivative IDIC50 (µM)
Nudi-D47.8
Nudi-D63.1
Nudi-D119.4

Potential Signaling Pathway Modulation

Many natural products exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival. A common pathway implicated in inflammation is the NF-κB signaling pathway. The activation of this pathway leads to the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS (inducible nitric oxide synthase), which produces NO.

NFkB_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB DNA DNA NFkB->DNA Translocates to Nucleus IkB_NFkB->NFkB IκB Degradation Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Binds to Promoter LPS LPS LPS->TLR4 Nudiposide_Derivative This compound Derivative Nudiposide_Derivative->IKK Inhibits

Figure 2: Hypothetical Inhibition of the NF-κB Signaling Pathway by a this compound Derivative.

This diagram illustrates a potential mechanism of action where a this compound derivative could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

The high-throughput screening of a this compound derivative library is a critical step in the identification of novel drug candidates. The protocols outlined in these application notes provide a robust framework for the initial assessment of cytotoxicity and anti-inflammatory activity. Positive "hits" from these primary screens should be subjected to further validation through secondary assays and detailed mechanistic studies to elucidate their mode of action and potential for therapeutic development. The combination of in vitro screening and subsequent in vivo studies will be essential to fully characterize the pharmacological profile of promising this compound derivatives.

References

Analytical Standards for Nudiposide Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudiposide, a lignan glycoside, has emerged as a compound of interest in natural product research.[1][2] Isolated from various plant sources including Litsea glutinosa, Berchemia floribunda, and Tilia amurensis, it has demonstrated potential biological activities, notably in the areas of neuroprotection and inflammation.[3][4] This document provides a comprehensive overview of the analytical standards, experimental protocols, and known biological data for this compound to support ongoing research and development efforts.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for its application in biological studies.

PropertyValueSource
Molecular Formula C₂₇H₃₆O₁₂--INVALID-LINK--[3]
Molecular Weight 552.6 g/mol --INVALID-LINK--[3]
CAS Number 62058-46-2--INVALID-LINK--[3]
IUPAC Name (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol--INVALID-LINK--[3]
Known Sources Litsea glutinosa, Berchemia floribunda, Tilia amurensis--INVALID-LINK--[3], ChemFaces
Purity (Commercial) >97%AChemBlock

Biological Activity and Signaling Pathways

This compound has been shown to possess significant neuroprotective and potential anti-inflammatory properties.

Neuroprotective Activity

Research has demonstrated that this compound exhibits significant neuroprotective effects against glutamate-induced neurotoxicity in HT22 hippocampal cells.[4] This suggests a potential therapeutic role in conditions where excitotoxicity is a contributing factor.

Anti-inflammatory and Sepsis-Related Activity

In a mouse model of sepsis, this compound demonstrated a protective effect, which was associated with a decrease in the plasma levels of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10.[4] This indicates that this compound may modulate inflammatory responses.

Postulated Signaling Pathway

Based on the observed reduction of TNF-α, a key mediator in inflammatory processes, a simplified signaling pathway can be proposed. This compound may interfere with the signaling cascade that leads to the production of this pro-inflammatory cytokine.

nudiposide_pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Cellular Receptors (e.g., TLR4) Cellular Receptors (e.g., TLR4) Inflammatory Stimulus (e.g., LPS)->Cellular Receptors (e.g., TLR4) Signaling Cascade (e.g., NF-κB pathway) Signaling Cascade (e.g., NF-κB pathway) Cellular Receptors (e.g., TLR4)->Signaling Cascade (e.g., NF-κB pathway) TNF-α Production TNF-α Production Signaling Cascade (e.g., NF-κB pathway)->TNF-α Production Inflammatory Response Inflammatory Response TNF-α Production->Inflammatory Response This compound This compound This compound->Signaling Cascade (e.g., NF-κB pathway) Inhibition

Postulated inhibitory effect of this compound on TNF-α production.

Analytical Standards and Protocols

The accurate quantification and characterization of this compound require the use of a well-characterized reference standard and validated analytical methods.

Reference Standard

Commercially available this compound can be procured from several suppliers and should be used as a reference standard for all analytical work. It is recommended to obtain a Certificate of Analysis (CoA) to confirm purity and identity.

Commercial Suppliers:

  • MedChemExpress

  • ChemFaces

  • AChemBlock

  • BenchChem

Experimental Workflow for Analysis

A typical workflow for the analysis of this compound from a plant matrix is outlined below.

analytical_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis Plant Material Plant Material Extraction (e.g., Maceration) Extraction (e.g., Maceration) Plant Material->Extraction (e.g., Maceration) Crude Extract Crude Extract Extraction (e.g., Maceration)->Crude Extract Fractionation (e.g., Column Chromatography) Fractionation (e.g., Column Chromatography) Crude Extract->Fractionation (e.g., Column Chromatography) This compound-rich Fraction This compound-rich Fraction Fractionation (e.g., Column Chromatography)->this compound-rich Fraction HPLC Analysis HPLC Analysis This compound-rich Fraction->HPLC Analysis Quantification LC-MS Analysis LC-MS Analysis This compound-rich Fraction->LC-MS Analysis Identification & Quantification NMR Analysis NMR Analysis This compound-rich Fraction->NMR Analysis Structure Elucidation Quantitative Data Quantitative Data HPLC Analysis->Quantitative Data Mass Spectrum & Quantitative Data Mass Spectrum & Quantitative Data LC-MS Analysis->Mass Spectrum & Quantitative Data Structural Information Structural Information NMR Analysis->Structural Information

General workflow for the extraction and analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general method for the quantification of this compound in plant extracts or purified samples. Method optimization may be required depending on the sample matrix.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

  • Formic acid or trifluoroacetic acid (TFA).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Standard Solutions

  • Accurately weigh approximately 5 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to prepare a stock solution.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from, for example, 1 to 100 µg/mL.

3. Preparation of Sample Solutions

  • For a crude extract, accurately weigh a known amount of the extract and dissolve it in the mobile phase or a suitable solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

4. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Example: 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength Scan for optimal wavelength (e.g., 280 nm for lignans)

5. Analysis and Quantification

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

1. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvents (e.g., Methanol-d₄, DMSO-d₆).

  • This compound sample (purified).

2. Sample Preparation

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

3. NMR Experiments

  • ¹H NMR: Provides information on the proton environment in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the structure of this compound.

4. Data Analysis

  • Process the NMR data using appropriate software.

  • Assign the chemical shifts of protons and carbons by analyzing the 1D and 2D spectra.

  • Compare the obtained spectral data with any available literature data for this compound or structurally similar lignans to confirm the identity and stereochemistry.

Stability and Storage

For long-term storage, this compound reference standards and samples should be kept in a cool, dark, and dry place, preferably at -20°C, to prevent degradation. Solutions should be prepared fresh for analysis.

Conclusion

The analytical methods and biological data presented here provide a foundational resource for researchers working with this compound. The availability of commercial reference standards facilitates the development and validation of robust analytical protocols for quantification and quality control. Further research into the specific mechanisms of action and signaling pathways of this compound will be crucial to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Nudiposide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Nudiposide in in vitro experimental settings.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

Issue: Precipitate formation is observed after adding this compound stock solution to the aqueous assay buffer or cell culture medium.

This guide provides a systematic approach to identifying the cause of precipitation and implementing effective solutions.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Concentration Exceeds Solubility: The final concentration of this compound is above its solubility limit in the aqueous medium.- Decrease Final Concentration: If the experimental design allows, lower the final working concentration of this compound. - Optimize Stock Solution: Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution into the aqueous medium.[1] - Serial Dilution: Perform serial dilutions of the stock solution directly in the pre-warmed assay medium.[1]
Solvent Shock: Rapid change in solvent polarity when adding a concentrated organic stock solution to the aqueous medium causes the compound to crash out of solution.- Stepwise Dilution: Add the stock solution to the medium dropwise while gently vortexing or stirring.[2] - Intermediate Dilution: Prepare an intermediate dilution of the this compound stock in a co-solvent mixture (e.g., DMSO/PBS) before the final dilution in the assay medium.
Precipitation Over Time in Incubator Temperature-Dependent Solubility: this compound may be less soluble at the incubator temperature (e.g., 37°C) compared to room temperature.- Pre-warm Medium: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1] - Maintain Temperature: Ensure the incubator provides a stable and uniform temperature.
pH Shift: The pH of the cell culture medium can change over time due to cell metabolism or CO2 concentration, affecting the solubility of pH-sensitive compounds.- Use Buffered Medium: Employ a medium containing a stable buffer like HEPES to maintain a consistent pH.[2] - Verify CO2 Levels: Ensure the incubator's CO2 level is correctly calibrated for the bicarbonate concentration in your medium.
Interaction with Media Components: this compound may interact with salts (e.g., calcium, phosphate), proteins (e.g., in fetal bovine serum), or other components in the medium, leading to the formation of insoluble complexes.[3]- Solubility in Simpler Buffer: Test the solubility of this compound in a simpler buffer like Phosphate-Buffered Saline (PBS) to determine if media components are the primary issue.[2] - Serum-Free Conditions: If possible, test the compound's solubility in serum-free medium first, then add serum.
Compound Instability: this compound may degrade over the course of the experiment, with the degradation products being less soluble.- Assess Stability: Conduct a time-course experiment to evaluate the stability of this compound in your assay medium at 37°C. Analyze samples at different time points using techniques like HPLC.

Frequently Asked Questions (FAQs) for Improving this compound Solubility

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for in vitro assays.[4] It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.[5][6] For this compound, other potential solvents include ethanol, methanol, and pyridine.[4]

Best Practices for Using DMSO:

  • Use high-purity, anhydrous DMSO to avoid introducing water, which can lower the solubility of hydrophobic compounds.

  • Store DMSO in small, tightly sealed aliquots to prevent moisture absorption and oxidation.

  • The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, as higher concentrations can be cytotoxic to many cell lines.[2][7] It is crucial to determine the DMSO tolerance of your specific cell line.

Solvent Final Concentration in Medium Considerations
DMSO < 0.5% (cell line dependent)Can influence cell differentiation, and high concentrations are toxic.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Ethanol < 0.5%Can be cytotoxic and may affect cellular processes. A vehicle control is essential.
Q2: My compound precipitates even with a low final DMSO concentration. What other solubilization strategies can I try?

A2: If reducing the final concentration and optimizing the dilution method are not sufficient, consider using solubilizing excipients.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below 0.1%) to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[8][9][10] It is essential to test for any effects of the surfactant on your assay and for potential cytotoxicity.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where poorly soluble molecules like this compound can be encapsulated, forming an inclusion complex with increased aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments due to its high water solubility and low toxicity.[13]

Solubilizing Agent Typical Starting Concentration Mechanism of Action
Tween® 800.01% - 0.1%Micellar solubilization[9]
Pluronic® F-680.02% - 0.1%Micellar solubilization
HP-β-CD1 mM - 10 mMInclusion complex formation[12]
Q3: How can pH be used to improve the solubility of this compound?

Experimental Approach to Test pH Effect:

  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Determine the solubility of this compound in each buffer.

  • For cell-based assays, ensure the chosen pH is compatible with cell viability. If a higher pH improves solubility, consider using a physiologically compatible buffer system that can maintain that pH.

Q4: How do I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: Determining the kinetic solubility of this compound under your exact experimental conditions is crucial. A simple visual or a more quantitative plate-based method can be used.

Experimental Protocols

Protocol 1: 96-Well Plate-Based Kinetic Solubility Assay

This protocol allows for the determination of the maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • This compound

  • 100% DMSO

  • Cell culture medium (with all supplements, e.g., FBS)

  • Sterile 96-well clear-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering

Methodology:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution.

  • Create a Dilution Series in DMSO: In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Add Cell Culture Medium: To your final assay plate, add 198 µL of pre-warmed cell culture medium to each well.

  • Add this compound Dilutions: Transfer 2 µL of each DMSO dilution from the intermediate plate to the corresponding wells of the assay plate containing the medium. This will create a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay (e.g., 24 hours).

  • Assess Precipitation:

    • Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, crystals, or sediment).

    • Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in the signal compared to the vehicle control wells indicates precipitation.[2]

  • Determine Kinetic Solubility: The highest concentration of this compound that does not show any visible precipitate or a significant increase in absorbance/scattering is considered the kinetic solubility under these conditions.

Visualizations

experimental_workflow Workflow for Troubleshooting this compound Solubility start Precipitation Observed q1 Is the final concentration too high? start->q1 a1 Decrease final concentration or use a higher DMSO stock. q1->a1 Yes q2 Is it solvent shock? q1->q2 No end Solubility Optimized a1->end a2 Use dropwise addition or stepwise dilution. q2->a2 Yes q3 Does precipitation occur over time in the incubator? q2->q3 No a2->end a3_1 Check for temperature and pH shifts. q3->a3_1 Yes a3_2 Test for interactions with media components. q3->a3_2 a3_1->end a3_2->end

Caption: A decision tree for troubleshooting this compound precipitation.

solubilization_strategies Strategies for Enhancing this compound Solubility cluster_physical Physical Methods cluster_formulation Formulation Approaches pH Adjustment pH Adjustment Soluble_this compound Soluble this compound for Assay pH Adjustment->Soluble_this compound Co-solvents Co-solvents (e.g., DMSO) Co-solvents->Soluble_this compound Surfactants Surfactants (e.g., Tween® 80) Surfactants->Soluble_this compound Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Cyclodextrins->Soluble_this compound This compound Poorly Soluble this compound This compound->pH Adjustment This compound->Co-solvents This compound->Surfactants This compound->Cyclodextrins

Caption: Overview of methods to improve this compound solubility.

References

Technical Support Center: Overcoming Nudiposide Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Nudiposide degradation during extraction.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Enzymatic Degradation: Endogenous enzymes (e.g., β-glucosidases) present in the plant material can hydrolyze the glycosidic bond of this compound.Enzyme Inactivation: Immediately after harvesting, treat the plant material with heat to denature the enzymes. Blanching in hot water (80-100°C) for 2-5 minutes or drying at a high temperature (e.g., 85-90°C) are effective methods.[1]
Thermal Degradation: High temperatures used during extraction can lead to the breakdown of this compound. Iridoid glycosides are known to be sensitive to heat.[1][2]Use Modern Extraction Techniques: Employ methods like Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can be performed at lower temperatures (e.g., 40-60°C) and for shorter durations, minimizing thermal degradation.[1]
pH-Induced Degradation: this compound may be unstable in strongly acidic or alkaline conditions. Studies on other iridoid glycosides show significant degradation at extreme pH values.[3][4][5]Control pH: Maintain a neutral or slightly acidic pH (around 6-7) during extraction.[1] Use a buffered extraction solvent if necessary.
Presence of Degradation Products in Extract Hydrolysis: The glycosidic linkage of this compound is susceptible to hydrolysis, especially at high temperatures and non-neutral pH.Optimize Extraction Parameters: Lower the extraction temperature and shorten the extraction time. Ensure the pH of the solvent is maintained in the optimal range.
Incomplete Enzyme Inactivation: Residual enzyme activity can continue to degrade this compound throughout the extraction process.Verify Enzyme Inactivation: Ensure that the heat treatment is sufficient to denature all enzymes. This can be indirectly assessed by comparing the yield and purity of extracts from treated and untreated plant material.
Inconsistent Extraction Results Variability in Plant Material: The concentration of this compound and the activity of degradative enzymes can vary depending on the plant's age, harvesting time, and storage conditions.Standardize Plant Material: Use plant material of a consistent age and harvest at the same time of day. Process the material immediately after harvesting or store it under conditions that minimize degradation (e.g., freezing).
Fluctuations in Extraction Conditions: Inconsistent temperature, time, or solvent pH can lead to variable extraction efficiency and degradation rates.Maintain Consistent Parameters: Carefully control and monitor all extraction parameters, including temperature, time, solvent-to-solid ratio, and pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary causes of this compound degradation are enzymatic activity, high temperatures, and extreme pH levels. Endogenous enzymes present in the plant material can hydrolyze the glycosidic bond, while heat and non-neutral pH can cause chemical degradation.[1]

Q2: How can I prevent enzymatic degradation of this compound?

A2: The most effective method to prevent enzymatic degradation is to inactivate the enzymes in the plant material immediately after harvesting. This can be achieved through heat treatment, such as blanching the fresh material in hot water (80-100°C) for a few minutes or by drying the material at a high temperature.[1]

Q3: What is the optimal temperature range for this compound extraction?

A3: To minimize thermal degradation, it is recommended to use lower extraction temperatures. Modern techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are advantageous as they can be effectively performed at temperatures between 40-60°C.[1]

Q4: What is the ideal pH for the extraction solvent to ensure this compound stability?

A4: Based on studies of structurally similar iridoid glycosides, a neutral or slightly acidic pH of 6-7 is recommended to minimize degradation.[1] Both strongly acidic and alkaline conditions should be avoided.[3][4][5]

Q5: Which extraction solvent is best for this compound?

A5: A hydroalcoholic solvent, such as a mixture of ethanol and water, is commonly used for the extraction of iridoid glycosides. The optimal concentration typically ranges from 50-70% ethanol.[1]

Q6: How can I confirm that this compound degradation has occurred?

A6: The presence of degradation products can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your extract to that of a pure this compound standard, you can identify additional peaks that may correspond to degradation products.

Q7: Can I store the plant material before extraction?

A7: It is best to process the plant material immediately after harvesting. If storage is necessary, it should be done in a way that minimizes degradation, such as freezing at -20°C or -80°C. This will slow down both enzymatic and chemical degradation processes.

Experimental Protocols

Protocol 1: Enzyme Inactivation by Blanching
  • Preparation: Wash the fresh plant material thoroughly with distilled water.

  • Blanching: Immerse the plant material in a pre-heated water bath at 80-100°C for 2-5 minutes.

  • Cooling: Immediately transfer the blanched material to an ice bath to halt the heating process.

  • Drying: Dry the cooled material using a freeze-dryer or a vacuum oven at a low temperature (<60°C) to prevent further degradation.

  • Grinding: Once completely dry, grind the material to a fine powder to increase the surface area for extraction.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is a general guideline based on methods used for other iridoid glycosides and should be optimized for your specific instrument and this compound standard.[6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape) is typically effective.

    • Example Gradient: Start with a lower concentration of acetonitrile (e.g., 10%) and gradually increase it over 20-30 minutes to a higher concentration (e.g., 90%).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at the λmax of this compound. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength. For many iridoid glycosides, detection is performed between 230-280 nm.

  • Column Temperature: 25-30°C.

  • Sample Preparation:

    • Dissolve a known amount of the dried extract in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using a certified reference standard of this compound at several concentrations. The concentration of this compound in the extract can then be determined by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_analysis Analysis harvest Harvest Plant Material inactivation Enzyme Inactivation (Blanching/Drying) harvest->inactivation Immediate Processing grinding Grinding inactivation->grinding extraction Solvent Extraction (e.g., UAE/MAE) grinding->extraction filtration Filtration/Centrifugation extraction->filtration hplc HPLC Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_flow decision decision solution solution start Start: Low this compound Yield check_enzyme Was enzyme inactivation performed immediately after harvest? start->check_enzyme inactivate Implement blanching or high-temp drying. check_enzyme->inactivate No check_temp What was the extraction temperature? check_enzyme->check_temp Yes inactivate->solution Solution high_temp > 60°C low_temp < 60°C use_uae_mae Use UAE/MAE to lower extraction temperature. high_temp->use_uae_mae check_ph What was the extraction pH? low_temp->check_ph use_uae_mae->solution Solution extreme_ph < 5 or > 8 neutral_ph 6 - 7 adjust_ph Adjust pH to 6-7 using a buffer. extreme_ph->adjust_ph optimize Further optimization of other parameters may be needed. neutral_ph->optimize adjust_ph->solution Solution optimize->solution Solution

Caption: Troubleshooting flowchart for low this compound yield.

References

troubleshooting Nudiposide purification challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Nudiposide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: this compound is typically purified from plant extracts using a combination of chromatographic techniques. The most common methods include column chromatography with silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) for final polishing.[1][2][3] Crystallization can also be employed as a final purification step to obtain high-purity this compound.

Q2: What is a suitable solvent system for the initial column chromatography of a crude this compound extract?

A2: The choice of solvent system depends on the polarity of the crude extract. For silica gel chromatography, a gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. A common starting point could be a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol for more polar compounds.[1]

Q3: My this compound sample shows low purity after a single column chromatography step. What should I do?

A3: Low purity after a single column is common. To improve purity, you can try optimizing the gradient elution in your column chromatography, using a shallower gradient to better separate compounds with similar polarities. Alternatively, you can employ a multi-step purification strategy, using different stationary phases (e.g., silica gel followed by Sephadex LH-20) or different chromatographic techniques (e.g., column chromatography followed by preparative HPLC).[1][2][3]

Q4: I am observing peak tailing during the HPLC purification of this compound. What could be the cause and how can I fix it?

A4: Peak tailing in HPLC can be caused by several factors, including column overload, secondary interactions with the stationary phase, or a mismatch between the sample solvent and the mobile phase. To address this, try reducing the sample load, adjusting the pH of the mobile phase to suppress any ionic interactions, or dissolving your sample in the initial mobile phase.[1][4]

Q5: What are the ideal storage conditions for purified this compound to prevent degradation?

A5: While specific stability data for this compound is limited, similar natural glycosides are often sensitive to heat, light, and pH extremes. It is advisable to store purified this compound as a dry solid at low temperatures (e.g., -20°C) in a light-protected container. For solutions, use a buffer system to maintain a stable pH and store at 4°C for short-term use or -80°C for long-term storage.

Troubleshooting Guides

Chromatography Challenges
Problem Possible Cause Recommended Solution
Poor Separation on Silica Gel Column Inappropriate solvent system.Optimize the mobile phase polarity. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for this compound on a TLC plate.[5]
Column overloading.Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Column channeling.Ensure proper packing of the silica gel to avoid cracks and channels. A slurry packing method is often preferred.[1]
Compound Elutes Too Quickly or Too Slowly in HPLC Incorrect mobile phase composition.Adjust the ratio of the strong (organic) and weak (aqueous) solvents. For reversed-phase HPLC, increasing the organic solvent will decrease retention time.[4]
Improper column selection.Ensure the column chemistry (e.g., C18) is appropriate for the polarity of this compound.
Co-elution of Impurities with this compound in HPLC Insufficient resolution.Optimize the mobile phase by trying different organic modifiers (e.g., methanol vs. acetonitrile) or by adjusting the pH. A slower gradient can also improve resolution.[4]
Column degradation.Use a guard column to protect the analytical column from strongly retained impurities and replace the column if performance degrades.
Crystallization Challenges
Problem Possible Cause Recommended Solution
This compound Fails to Crystallize Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Presence of impurities inhibiting crystal formation.Further purify the sample using preparative HPLC before attempting crystallization.
Inappropriate solvent system.Experiment with different solvent or solvent mixtures. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Oily Precipitate Forms Instead of Crystals Solution is too concentrated or cooled too quickly.Dilute the solution slightly with the solvent and allow it to cool down more slowly. Using a Dewar flask or insulating the container can help slow the cooling rate.
Impurities are preventing crystal lattice formation.Try adding a seed crystal of pure this compound to induce crystallization.
Low Yield of Crystals This compound is too soluble in the mother liquor.Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to decrease the solubility of this compound.
Insufficient amount of starting material.Ensure you have a sufficient amount of purified this compound to achieve supersaturation.

Data Presentation

The following table presents hypothetical data for a typical multi-step purification of this compound from 1 kg of dried plant material (Berchemia floribunda).

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Methanol Extract 100015015~5
Silica Gel Column Chromatography 150128~60
Sephadex LH-20 Column Chromatography 123.529.2~85
Preparative HPLC 3.51.234.3>97
Crystallization 1.20.975>99

Experimental Protocols

General Protocol for Extraction and Purification of this compound

This protocol provides a general methodology and should be optimized for specific laboratory conditions and plant material.

  • Extraction:

    • Air-dry and grind the plant material (e.g., stems and roots of Berchemia floribunda).

    • Extract the powdered material with methanol at room temperature (3 x 5 L for 1 kg of plant material).

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the silica gel and load it onto a silica gel column packed in hexane.

    • Elute the column with a stepwise gradient of increasing polarity, for example:

      • Hexane-Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

      • Ethyl Acetate-Methanol (9:1, 8:2, 1:1, v/v)

      • 100% Methanol

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Dissolve the this compound-rich fraction in methanol.

    • Load the solution onto a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions. Monitor the fractions by TLC to identify those containing this compound.

  • Preparative HPLC:

    • Dissolve the partially purified this compound in the HPLC mobile phase.

    • Purify the compound on a C18 reversed-phase column.

    • Use a gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

  • Crystallization:

    • Dissolve the purified this compound from HPLC in a minimal amount of a hot solvent (e.g., methanol or ethanol).

    • Slowly add a non-solvent (e.g., water or hexane) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to promote crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Mandatory Visualization

Experimental_Workflow Start Dried Plant Material (e.g., Berchemia floribunda) Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions_SG This compound-rich Fractions Silica_Gel->Fractions_SG Sephadex Sephadex LH-20 Column Chromatography Fractions_SG->Sephadex Partially_Purified Partially Purified this compound Sephadex->Partially_Purified Prep_HPLC Preparative HPLC Partially_Purified->Prep_HPLC Purified Purified this compound (>97%) Prep_HPLC->Purified Crystallization Crystallization Purified->Crystallization Final_Product High-Purity this compound (>99%) Crystallization->Final_Product

Caption: Experimental workflow for the purification of this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK This compound This compound This compound->MAPK_Pathway Inhibits This compound->IKK Inhibits NFkB_n NF-κB (Active) MAPK_Pathway->NFkB_n Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->NFkB_n Translocates NFkB_IkB NF-κB-IκB (Inactive) Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Apoptosis Apoptosis NFkB_n->Apoptosis Neuronal_Survival Neuronal Survival

Caption: Plausible neuroprotective signaling pathway of this compound.

References

Technical Support Center: Nudiposide Assay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nudiposide assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize interference in their experimental work. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a naturally occurring compound found in various plants, including Litsea glutinosa and Berchemia floribund.[1] Accurate quantification is crucial for its study in potential therapeutic applications, pharmacokinetic analysis, and quality control of herbal products.

Q2: What are the most common sources of interference in this compound assays?

A2: The most prevalent source of interference, particularly in LC-MS/MS-based assays, is the "matrix effect".[2][3][4] This phenomenon arises from co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenates) that can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][4][5] Other potential sources of interference include chemical reactivity, degradation of the analyte, and contamination from reagents or equipment.[6][7][8]

Q3: How can I minimize matrix effects in my this compound assay?

A3: Minimizing matrix effects is critical for robust and reproducible results. Key strategies include:

  • Effective Sample Preparation: Employing rigorous sample clean-up techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce interfering matrix components.[9][10] Protein precipitation is a simpler but often less effective method.

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve good separation between this compound and co-eluting matrix components is essential.[11]

  • Use of an Internal Standard: A suitable internal standard, ideally a stable isotope-labeled version of this compound, can help compensate for matrix effects.[5]

Q4: What are the key stability considerations for this compound during sample handling and analysis?

A4: Like many natural products, this compound's stability can be influenced by factors such as pH, temperature, and light exposure. It is crucial to investigate the stability of this compound under the specific conditions of your sample collection, storage, and analytical method.[7][8][12] Performing freeze-thaw stability, short-term benchtop stability, and long-term storage stability experiments is recommended during method validation.

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your this compound assay.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.[13]
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for this compound's chemical properties. Adjust the organic solvent composition to achieve better peak symmetry.[11]
Column Contamination or Degradation Implement a column washing procedure or replace the column if it's old or has been subjected to harsh conditions.[14]
Sample Solvent Effects Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[13]
Issue 2: Inconsistent or Drifting Retention Times

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Pump or Mixer Malfunction Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Perform a pump performance qualification.[13][15]
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[14]
Column Temperature Fluctuations Use a column oven to maintain a stable column temperature.[16]
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Issue 3: High Signal Suppression or Enhancement (Matrix Effect)

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Sample Clean-up Develop a more effective sample preparation method. Consider switching from protein precipitation to SPE or LLE.[10][17]
Co-elution with Phospholipids Modify the chromatographic gradient to better separate this compound from the phospholipid elution region.
Ion Source Contamination Clean the mass spectrometer's ion source.
Suboptimal MS/MS Parameters Re-optimize the collision energy and other MS/MS parameters for this compound.[11][18]

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • To 100 µL of plasma sample, add 25 µL of internal standard solution.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Method to Qualitatively Assess Matrix Effects
  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

  • Infuse this solution directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

  • While infusing the this compound solution, inject an extracted blank matrix sample (a sample prepared using the same procedure as your study samples but without the analyte) onto the HPLC system.

  • Monitor the this compound signal. A dip in the signal at the retention time of this compound indicates ion suppression, while a rise indicates ion enhancement.

Visualizations

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Liquid-Liquid or Solid Phase Extraction IS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC Inject MS Mass Spectrometry (Detection) HPLC->MS Data Data Processing MS->Data

Caption: A typical experimental workflow for this compound bioanalysis.

troubleshooting_logic Problem Assay Problem Identified (e.g., Poor Peak Shape) CheckSystem Check HPLC System Suitability (Pressure, Leaks) Problem->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Gradient) Problem->CheckMethod CheckSample Evaluate Sample Preparation Problem->CheckSample SystemOK System OK CheckSystem->SystemOK SystemNotOK System Not OK CheckSystem->SystemNotOK MethodOK Method OK CheckMethod->MethodOK MethodNotOK Method Not OK CheckMethod->MethodNotOK SampleOK Sample Prep OK CheckSample->SampleOK SampleNotOK Sample Prep Not OK CheckSample->SampleNotOK FixSystem Perform Maintenance (e.g., Change Seals, Check Pump) SystemNotOK->FixSystem OptimizeMethod Optimize Method (e.g., Adjust pH, Gradient) MethodNotOK->OptimizeMethod ImproveSamplePrep Improve Sample Clean-up (e.g., Use SPE) SampleNotOK->ImproveSamplePrep

References

Technical Support Center: Strategies to Reduce Nudiposide Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the therapeutic potential of Nudiposide and encountering challenges with its cytotoxicity in normal cells. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the evaluation of this compound cytotoxicity.

Issue 1: High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells.

  • Question: My initial screening shows that this compound is effective against my cancer cell line, but it also kills the normal (non-cancerous) control cell line at similar concentrations. How can I address this?

  • Answer: This is a common challenge in drug discovery. Here are several strategies to consider:

    • Refine Dose-Response Analysis: Ensure you have a comprehensive dose-response curve for both cancer and normal cell lines. A narrow therapeutic window may require more precise dosing.

    • Combination Therapy: Investigate combining this compound with other agents. This can allow for a lower, less toxic dose of this compound to be used while achieving a synergistic or additive therapeutic effect.[1][2][3][4][5] Natural compounds, in particular, are often explored in combination therapies to maximize efficacy and minimize side effects.[1]

    • Formulation Strategies: The delivery vehicle can significantly impact a compound's toxicity.[6][7] Experiment with different formulation approaches, such as liposomal encapsulation or nanoparticle-based delivery systems, to potentially improve the targeted delivery to cancer cells and reduce exposure to normal cells.[8][9][10]

Issue 2: Inconsistent results in cytotoxicity assays.

  • Question: I am getting variable results from my cytotoxicity assays (e.g., MTT, LDH). What could be the cause?

  • Answer: Inconsistent results can stem from several factors. Consider the following troubleshooting steps:

    • Assay Choice: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity).[11][12] The choice of assay can be critical, and some compounds may interfere with certain assay chemistries. It is advisable to use at least two different assays based on different principles to confirm your results.

    • Cell Culture Conditions: Ensure consistency in cell seeding density, passage number, and media composition. Cell health and confluency can significantly impact their response to a cytotoxic agent.

    • Compound Stability: Assess the stability of this compound in your culture medium over the course of the experiment. Degradation of the compound could lead to variable effects.[13]

    • Controls: Always include appropriate controls: vehicle control (the solvent used to dissolve this compound), positive control (a known cytotoxic agent), and a no-cell control for background absorbance/fluorescence.[11]

Frequently Asked Questions (FAQs)

This section addresses general questions about assessing and mitigating this compound cytotoxicity.

  • Question 1: What is the first step I should take when I observe cytotoxicity in normal cells with this compound?

  • Answer: The first step is to perform a thorough characterization of the cytotoxic effect. This involves generating detailed dose-response curves for a panel of both cancer and normal cell lines to determine the IC50 (half-maximal inhibitory concentration) values for each. This will allow you to quantify the therapeutic index (the ratio of the toxic dose to the therapeutic dose), which is a critical parameter in drug development.

  • Question 2: What are the main strategies to reduce the off-target cytotoxicity of a natural product like this compound?

  • Answer: The primary strategies can be broadly categorized into two approaches: pharmacokinetic modulation and pharmacodynamic modulation.[6]

    • Pharmacokinetic Modulation: This involves altering the absorption, distribution, metabolism, and excretion (ADME) of the compound. Formulation strategies such as encapsulation in nanoparticles or liposomes can change the biodistribution and potentially reduce exposure to healthy tissues.[8][9][10]

    • Pharmacodynamic Modulation: This approach focuses on altering the biological effect of the compound. Combination therapy is a key example, where a second agent can enhance the desired anti-cancer effect, allowing for a lower dose of this compound, or can protect normal cells from its cytotoxic effects.[1][2][3][4][5]

  • Question 3: Are there any computational tools that can help predict the cytotoxicity of this compound?

  • Answer: Yes, in silico methods can be used as a preliminary step to predict the potential toxicity of compounds.[14] These tools use the chemical structure of a molecule to forecast its biological activities and potential toxicities based on data from known compounds. While these predictions are not a substitute for experimental validation, they can help prioritize experiments and guide further investigation.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Cancer and Normal Cell Lines.

Cell Line TypeCell Line NameThis compound IC50 (µM)
Cancer Breast (MCF-7)5.2
Lung (A549)8.1
Colon (HT-29)6.5
Normal Lung Fibroblast (IMR-90)15.8
Kidney Epithelial (HK-2)22.4

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: General Workflow for Evaluating Compound Cytotoxicity

This protocol outlines a general procedure for assessing the cytotoxicity of a compound like this compound in cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Add the different concentrations of this compound (and vehicle control) to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: Perform a cytotoxicity assay, such as the MTT or LDH assay, according to the manufacturer's instructions.[11][12][15]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow start Start cell_seeding Cell Seeding in 96-well plates start->cell_seeding compound_prep Prepare this compound Serial Dilutions cell_seeding->compound_prep treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_analysis Data Analysis and IC50 Determination assay->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2 Bcl-2 Family (Bax/Bcl-2) Caspase8->Bcl2 Bid cleavage Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Bcl2->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound (Hypothetical Target) This compound->Mitochondrion Stress Signal

Caption: A simplified diagram of apoptosis signaling pathways potentially affected by cytotoxic compounds.

References

Technical Support Center: Optimizing Nudiposide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nudiposide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound. Given that this compound is a relatively understudied compound, this guide offers foundational knowledge based on general principles for in vivo studies of natural product glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: this compound is a glycoside that has been identified in plants such as Litsea glutinosa and Berchemia floribund.[1] While specific pharmacological studies on this compound are limited, other compounds isolated from these plants have demonstrated various biological activities, including antioxidant, anticancer, and antidiabetic effects.[2][3][4] Therefore, it is plausible that this compound may exhibit similar properties, making it a compound of interest for further investigation.

Q2: How do I determine a starting dose for my in vivo study with this compound?

A2: Establishing a starting dose for a novel compound like this compound requires a careful approach. Here are the recommended steps:

  • Literature Review: Although data on this compound is scarce, review studies on other glycosides or extracts from Litsea glutinosa or Berchemia floribunda to find reported in vivo dosage ranges.[3][5]

  • In Vitro Data: Use in vitro data, such as IC50 values from cytotoxicity assays, as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and should be done with caution.

  • Dose-Ranging Study: Conduct a pilot dose-escalation study in a small group of animals to determine the Maximum Tolerated Dose (MTD). This involves administering increasing doses of this compound and monitoring for signs of toxicity.

Q3: What are the recommended routes of administration for this compound in vivo?

A3: The choice of administration route depends on the physicochemical properties of this compound and the experimental objectives. Common routes for natural products include:

  • Oral (p.o.): Suitable if the compound has good oral bioavailability.

  • Intraperitoneal (i.p.): Often used for initial studies as it bypasses first-pass metabolism.

  • Intravenous (i.v.): Ensures 100% bioavailability but may require a suitable formulation for a poorly soluble compound.

The solubility of this compound in various vehicles will be a critical factor in selecting the administration route.

Q4: What are the common challenges when working with natural product glycosides like this compound in vivo?

A4: Researchers may encounter several challenges:

  • Poor Solubility: Many glycosides have low solubility in aqueous solutions, making formulation difficult.

  • Low Bioavailability: Oral bioavailability can be limited due to poor absorption and first-pass metabolism.

  • Variability: The purity and consistency of the isolated natural product can affect experimental reproducibility.

  • Toxicity: High doses may lead to unforeseen toxicity.

Troubleshooting Guide

Issue Possible Cause Solution
High variability in animal response within the same dose group. - Inconsistent formulation or administration.- Animal-to-animal physiological differences.- Ensure the this compound formulation is homogenous.- Standardize the administration technique.- Increase the number of animals per group to improve statistical power.
No observable effect at the tested doses. - Insufficient dosage.- Poor bioavailability.- Inappropriate route of administration.- Increase the dose, guided by MTD data.- Consider a different route of administration (e.g., i.p. or i.v.).- Analyze pharmacokinetic parameters to assess bioavailability.
Signs of toxicity at low doses (e.g., weight loss, lethargy). - this compound may have a narrow therapeutic window.- Off-target effects.- Lower the starting dose in subsequent experiments.- Monitor animals closely for any adverse effects.- Conduct histopathological analysis of major organs.
Precipitation of this compound in the formulation. - Poor solubility of the compound in the chosen vehicle.- Test a range of biocompatible solvents (e.g., DMSO, ethanol, PEG400) and co-solvents.- Use sonication or gentle heating to aid dissolution.- Prepare fresh formulations before each administration.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound
  • Animal Model: Select a suitable animal model (e.g., BALB/c mice, 6-8 weeks old).

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Based on preliminary estimates, select a starting dose and several escalating doses (e.g., 10, 50, 100, 200 mg/kg).

  • Administration: Administer this compound via the chosen route once daily for 5-7 days.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
  • Tumor Cell Implantation: Subcutaneously implant a relevant cancer cell line (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, positive control (a known anticancer drug), and this compound at one or more doses below the MTD.

  • Treatment: Administer the respective treatments daily or on a predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Collect blood and major organs for further analysis (e.g., histopathology, biomarker analysis).

Quantitative Data Summary

Table 1: Hypothetical Dose-Ranging and MTD Study Results for this compound

Dose (mg/kg)Administration RouteMean Body Weight Change (%)MortalityClinical Signs of Toxicity
Vehiclei.p.+5.20/5None observed
50i.p.+3.80/5None observed
100i.p.+1.50/5None observed
200i.p.-8.70/5Mild lethargy
400i.p.-18.31/5Significant lethargy, ruffled fur

Table 2: Hypothetical Efficacy Data for this compound in a Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control1520 ± 180-22.5 ± 1.2
Positive Control (e.g., Doxorubicin)450 ± 9570.419.8 ± 1.5
This compound (50 mg/kg)1150 ± 15024.322.1 ± 1.1
This compound (100 mg/kg)820 ± 12046.121.8 ± 1.3

Visualizations

Signaling Pathway Diagram

G cluster_cell Cancer Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Caspase3 Caspase-3 This compound->Caspase3 Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase3->Apoptosis G cluster_workflow Dosage Optimization Workflow Start Start: In Vitro Data (e.g., IC50) MTD_Study Dose-Ranging MTD Study Start->MTD_Study Efficacy_Study Efficacy Study (Multiple Doses) MTD_Study->Efficacy_Study PK_PD_Study Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Study Optimal_Dose Optimal Dose Selection PK_PD_Study->Optimal_Dose

References

Nudiposide Degradation Pathway Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the degradation pathway of nudiposide. The information is tailored to address specific experimental challenges and is presented in a user-friendly question-and-answer format.

Important Disclaimer

Currently, there is a lack of specific published literature detailing the forced degradation pathway of this compound. Therefore, the degradation pathway, potential products, and experimental advice provided herein are based on established knowledge of structurally similar compounds, namely other lignan glycosides. This information serves as a predictive guide, and all findings should be confirmed through rigorous experimental validation.

Predicted Degradation Pathway of this compound

Based on its chemical structure as a lignan glycoside, this compound is predicted to degrade primarily through two main pathways:

  • Hydrolysis: Cleavage of the O-glycosidic bond that links the xylose sugar moiety to the lignan aglycone. This can be induced by acidic, basic, or enzymatic conditions.

  • Oxidation: The phenolic hydroxyl groups on the aglycone are susceptible to oxidation, which can lead to the formation of quinone-type structures and other oxidized products.

  • Photodegradation: Exposure to UV light can also induce degradation, potentially leading to a complex mixture of products.[1][2][3]

Predicted_Nudiposide_Degradation_Pathway This compound This compound Aglycone This compound Aglycone This compound->Aglycone Hydrolysis (Acid/Base/Enzyme) Xylose Xylose This compound->Xylose Hydrolysis (Acid/Base/Enzyme) Oxidized_Products Oxidized Aglycone (e.g., Quinones) Aglycone->Oxidized_Products Oxidation Further_Degradation Further Degradation Products Aglycone->Further_Degradation Photodegradation Oxidized_Products->Further_Degradation

Caption: Predicted degradation pathway for this compound.

Troubleshooting Guides and FAQs

Sample Degradation

Q: My this compound sample shows no degradation under mild stress conditions (e.g., 0.01M HCl at room temperature). What should I do?

A: The stability of lignan glycosides can vary. To induce degradation, you may need to apply more stringent conditions. Consider the following adjustments:

  • Increase Temperature: Elevate the temperature to 60-80°C to accelerate the rate of hydrolysis.

  • Increase Stressor Concentration: Use higher concentrations of acid or base (e.g., 0.1M to 1M HCl or NaOH).

  • Extend Reaction Time: Lignan glycoside hydrolysis can be slow. Extend the duration of the experiment to 24 hours or more, with multiple time points to monitor progress.

Q: I see multiple degradation peaks in my chromatogram. How do I identify the primary degradation products?

A: The most likely primary degradation product from hydrolysis is the this compound aglycone.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of each peak. The aglycone will have a mass corresponding to this compound minus the mass of a xylose residue.

  • Enzymatic Hydrolysis: Perform a controlled experiment using a β-glucosidase. This enzyme will specifically cleave the glycosidic bond, yielding the aglycone.[4][5] The peak from this reaction can be used as a marker to identify the aglycone in your forced degradation samples.

  • Tandem MS (MS/MS): For further structural confirmation, MS/MS fragmentation can provide characteristic patterns for lignan structures.[6]

Chromatographic Analysis

Q: I'm observing poor peak shape (tailing) for this compound and its degradation products during HPLC analysis. How can this be improved?

A: Peak tailing for phenolic compounds is common and often caused by interactions with the stationary phase.

  • Mobile Phase pH: The phenolic groups on this compound and its aglycone can interact with free silanol groups on the silica-based C18 column. Acidifying the mobile phase with 0.1% formic acid or acetic acid can suppress this interaction and significantly improve peak symmetry.

  • Column Selection: Using a column with high-purity silica and end-capping will minimize silanol interactions.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase.

Q: How can I ensure my analytical method is "stability-indicating"?

A: A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation, without interference from degradation products, excipients, or other impurities.[7]

  • Specificity: The method must be able to resolve the parent drug peak from all degradation product peaks. Peak purity analysis using a PDA detector is essential to confirm this.

  • Mass Balance: The total amount of drug detected (parent drug + degradation products) should remain relatively constant throughout the degradation process. A significant deviation may indicate the formation of non-chromophoric products or retention of products on the column.

Quantitative Data Summary

As direct kinetic data for this compound is unavailable, the following table provides an example of how to present quantitative results from a forced degradation study, based on typical findings for related compounds.

Stress ConditionTime (hours)This compound Remaining (%)Main Degradation Product (Aglycone) (%)Total Degradation Products (%)Mass Balance (%)
1M HCl at 60°C 0100.00.00.0100.0
865.228.534.199.3
2421.865.177.599.3
1M NaOH at 60°C 0100.00.00.0100.0
842.149.857.299.3
245.378.994.199.4
3% H₂O₂ at RT 0100.00.00.0100.0
888.95.610.899.7
2475.415.324.199.5

Experimental Protocols

Protocol for Forced Degradation of this compound

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature in the dark.

  • Photodegradation: Place 2 mL of the stock solution in a quartz vial and expose it to UV radiation (e.g., in a photostability chamber).

  • Thermal Degradation: Place 2 mL of the stock solution in a vial in an oven at 80°C.

3. Sampling and Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).

  • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples with the initial mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze using a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 15% B

    • 5-20 min: 15% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (using a PDA detector).

  • Injection Volume: 10 µL.

Mandatory Visualizations

Workflow for this compound Degradation Analysis

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep Prepare this compound Stock Stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) Prep->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC-PDA Analysis Sampling->HPLC LCMS LC-MS/MS for Identification Sampling->LCMS Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradation Products LCMS->Identify Pathway Propose Degradation Pathway Quantify->Pathway Identify->Pathway Product_Identification_Logic Start Degradation Sample with Unknown Peaks LCMS_Analysis LC-MS Analysis Start->LCMS_Analysis Enzymatic Compare with Enzymatic Hydrolysis Product Start->Enzymatic MS_Data Obtain Molecular Weight (MS Data) LCMS_Analysis->MS_Data MSMS_Analysis MS/MS Fragmentation MS_Data->MSMS_Analysis Structure_Elucidation Structure Elucidation MS_Data->Structure_Elucidation Frag_Data Obtain Fragmentation Pattern MSMS_Analysis->Frag_Data Frag_Data->Structure_Elucidation Structure_Elucidation->Enzymatic Confirmation Confirm Aglycone Structure Enzymatic->Confirmation

References

preventing Nudiposide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Nudiposide in cell culture, with a specific focus on preventing its precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: Precipitate forms immediately upon adding this compound stock solution to cell culture media.

Potential Cause Recommended Solution
Poor Aqueous Solubility of this compound This compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.[1]
High Final Concentration of this compound The desired final concentration may exceed the solubility limit of this compound in the specific cell culture medium.
Incorrect Dilution Method Directly adding a concentrated organic stock solution to the full volume of aqueous media can cause the compound to "crash out."[1]
Low Temperature of Media The solubility of many compounds, including potentially this compound, is lower at cooler temperatures.[2][3]

Issue: Media becomes cloudy or precipitate forms over time in the incubator.

Potential Cause Recommended Solution
Temperature and pH Shifts Changes in temperature and pH within the incubator can decrease compound solubility over time.[2]
Interaction with Media Components This compound may interact with proteins, salts, or other components in the media, leading to precipitation.[2][3]
Microbial Contamination Cloudiness can sometimes be an indication of bacterial or fungal contamination.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a chemical compound with the molecular formula C27H36O12 and a molecular weight of 552.6 g/mol .[4] It has demonstrated biological activities, including neuroprotective effects against glutamate-induced neurotoxicity and protective effects against sepsis in mouse models by reducing plasma levels of TNF-α and IL-10.[5]

Q2: What is the best solvent for preparing a this compound stock solution?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[5] For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds.[1][6]

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), and generally not exceeding 0.5% (v/v).[1]

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

You can perform a solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you determine the highest concentration of this compound that remains in solution under your experimental conditions.[2]

Q5: What should I do if I still observe precipitation after following the recommended procedures?

If precipitation persists, consider the following:

  • Use a lower concentration of this compound: Your desired concentration may be too high for your specific cell line and media combination.

  • Test alternative solvents: While DMSO is common, for certain compounds, other solvents like ethanol might be suitable, but their compatibility with your cells must be verified.[7][8]

  • Incorporate co-solvents or surfactants: In some cases, co-solvents like PEG400 or non-ionic surfactants like Tween 80 can help improve the solubility of hydrophobic compounds.[7] However, their effects on your experimental system must be carefully evaluated.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.

  • Materials:

    • This compound powder

    • 100% sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[2]

    • Visually inspect the solution to ensure there is no undissolved material.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2]

    • Store the aliquots at -20°C or -80°C.[5]

Protocol 2: Determining the Maximum Soluble Concentration of this compound
  • Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Your specific cell culture medium (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes or a 96-well plate

    • Pipettes and sterile tips

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. It is recommended to perform serial dilutions.

    • For example, to test a final concentration of 100 µM from a 10 mM stock, you would perform a 1:100 dilution.

    • Visually inspect each dilution immediately after preparation for any signs of precipitation (e.g., cloudiness, crystals).

    • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Observe the solutions at different time points (e.g., 1, 4, and 24 hours) for any precipitate formation.

    • For a more sensitive assessment, a small aliquot can be examined under a microscope.[2]

    • The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental setup.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a recommended experimental workflow for its application in cell culture.

G cluster_0 Experimental Workflow for this compound Treatment prep_stock Prepare this compound Stock Solution (in DMSO) det_sol Determine Max Soluble Concentration in Media prep_stock->det_sol prep_working Prepare Working Solution (Serial Dilution in Media) det_sol->prep_working treat_cells Treat Cells with This compound Solution prep_working->treat_cells assay Perform Downstream Assays treat_cells->assay

Caption: Workflow for preparing and using this compound in cell culture.

G cluster_1 Simplified Glutamate-Induced Neurotoxicity Pathway glutamate Excess Glutamate nmda NMDA Receptor Overactivation glutamate->nmda ca_influx Excessive Ca2+ Influx nmda->ca_influx ros Increased ROS Production ca_influx->ros mito_dys Mitochondrial Dysfunction ros->mito_dys apoptosis Apoptosis mito_dys->apoptosis This compound This compound This compound->nmda Inhibits?

Caption: Potential mechanism of this compound in neuroprotection.

G cluster_2 Simplified LPS-Induced Pro-inflammatory Signaling lps LPS tlr4 TLR4 Activation lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb tnfa TNF-α Production nfkb->tnfa inflammation Inflammation tnfa->inflammation This compound This compound This compound->tnfa Decreases il10 IL-10 Production This compound->il10 Increases? il10->nfkb Inhibits

Caption: this compound's potential role in modulating inflammatory responses.

References

addressing batch-to-batch variability of Nudiposide extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the batch-to-batch variability of Nudiposide extracts.

Part 1: Frequently Asked Questions (FAQs)

1. What is this compound and what are its known biological activities?

This compound is a lignan glycoside with the chemical formula C₂₇H₃₆O₁₂ and a molecular weight of 552.57 g/mol . It has been isolated from various plant species, including Litsea glutinosa, Berchemia floribunda, and Saraca indica. Published research has demonstrated that this compound exhibits significant neuroprotective effects against glutamate-induced neurotoxicity and protective effects against sepsis by reducing plasma levels of TNF-α and IL-10.

2. What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability of this compound extracts can arise from several factors throughout the production and analysis process:

  • Raw Plant Material:

    • Genetic Variability: Different species or even subspecies of the source plant can have varying levels of this compound.

    • Geographical Location and Growing Conditions: Soil composition, climate, and altitude can significantly impact the phytochemical profile of the plant.

    • Harvesting Time: The concentration of this compound in the plant can fluctuate with the developmental stage of the plant.

    • Plant Part Used: The concentration of this compound can differ between the leaves, stem, bark, and roots.

  • Extraction Process:

    • Solvent Choice: The polarity of the extraction solvent (e.g., methanol, ethanol, water) will determine the efficiency of this compound extraction and the profile of co-extracted compounds.

    • Extraction Method: Different methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction will have varying efficiencies and may affect the stability of the compound.

    • Process Parameters: Temperature, extraction time, and the ratio of solvent to plant material are critical parameters that must be tightly controlled.

  • Post-Extraction Processing:

    • Purification Steps: The methods used to purify the extract, such as column chromatography, can introduce variability.

    • Drying and Storage: Improper drying or storage conditions (e.g., exposure to light, high temperatures, or humidity) can lead to the degradation of this compound.

3. What are the common co-extractants that might interfere with this compound analysis and bioassays?

Extracts from plant sources like Litsea glutinosa are complex mixtures. Common co-extractants that may be present in this compound extracts include:

  • Other Lignans and Glycosides: These may have similar chemical properties to this compound, potentially interfering with chromatographic separation and quantification.

  • Phenolic Compounds: Tannins and flavonoids are often co-extracted and can interfere with certain bioassays due to their own biological activities.

  • Alkaloids and Saponins: These compounds are also frequently found in the same plant sources and can impact the results of biological experiments.

  • Lipids and Waxes: Particularly when using less polar solvents for extraction, these compounds can be present and may complicate sample preparation for analysis.

4. How can I assess the stability of my this compound extract?

A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), should be developed and validated. This involves subjecting the extract to forced degradation conditions (stress testing) to identify potential degradation products and ensure the analytical method can separate them from the intact this compound.[1][2]

Forced Degradation Conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105°C for 48 hours
Photodegradation Exposure to UV light (e.g., 254 nm) for 24 hours

By analyzing the extract under these conditions, you can determine the degradation profile of this compound and establish appropriate storage and handling procedures.

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction, analysis, and experimental use of this compound extracts.

Troubleshooting Extraction and Purification
Problem Possible Causes Recommended Solutions
Low Yield of this compound - Inappropriate solvent for extraction.- Insufficient extraction time or temperature.- Poor quality of raw plant material.- Optimize the extraction solvent. This compound is soluble in methanol and ethanol.- Increase extraction time or use a more efficient method like ultrasound-assisted extraction.- Ensure the correct plant part, harvested at the optimal time, is used.
Inconsistent Yields Between Batches - Variation in raw material.- Inconsistent extraction parameters.- Source plant material from a single, reputable supplier with a detailed Certificate of Analysis.- Standardize all extraction parameters (solvent volume, time, temperature, agitation).
Presence of Impurities in the Final Extract - Non-selective extraction solvent.- Inefficient purification method.- Use a solvent system that selectively extracts lignans.- Employ multi-step purification, such as sequential liquid-liquid partitioning followed by column chromatography.
Troubleshooting Analytical Quantification (HPLC)
Problem Possible Causes Recommended Solutions
Poor Peak Shape or Resolution - Inappropriate mobile phase or column.- Co-elution with other compounds.- Optimize the mobile phase composition (e.g., gradient elution with acetonitrile and water with 0.1% formic acid).- Use a high-resolution C18 column.- Adjust the flow rate and column temperature.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate.- Column degradation.- Ensure the mobile phase is properly mixed and degassed.- Check the HPLC pump for consistent flow.- Use a guard column and regularly flush the analytical column.
Non-linear Calibration Curve - Detector saturation at high concentrations.- Degradation of the standard solution.- Dilute the standards to fall within the linear range of the detector.- Prepare fresh standard solutions daily and store them protected from light and at a low temperature.
Troubleshooting In Vitro Experiments
Problem Possible Causes Recommended Solutions
Inconsistent Biological Activity - Batch-to-batch variability in this compound concentration.- Presence of interfering co-extractants.- Quantify the this compound content in each batch using a validated HPLC method and normalize the dose accordingly.- Further purify the extract to remove interfering compounds.
Cytotoxicity at Low Concentrations - Presence of cytotoxic co-extractants.- Perform further purification of the this compound extract.- Test the vehicle (solvent) for cytotoxicity as a control.
Lack of Expected Biological Effect - Degradation of this compound in the culture medium.- Incorrect assay conditions.- Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the medium).- Optimize the assay protocol, including cell density, incubation time, and concentration of the stimulus (e.g., glutamate or LPS).

Part 3: Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol provides a general procedure for the extraction and purification of this compound from plant material. Optimization will be required based on the specific plant source.

Workflow for this compound Extraction and Purification

G start 1. Plant Material Preparation (Dry and grind plant material) extraction 2. Methanolic Extraction (Soxhlet or maceration with methanol) start->extraction filtration 3. Filtration and Concentration (Filter and evaporate solvent under reduced pressure) extraction->filtration partitioning 4. Liquid-Liquid Partitioning (Partition between water and ethyl acetate) filtration->partitioning column_chromatography 5. Column Chromatography (Silica gel column with a gradient of chloroform-methanol) partitioning->column_chromatography fraction_collection 6. Fraction Collection and Analysis (Collect fractions and analyze by TLC) column_chromatography->fraction_collection purification 7. Final Purification (Pool this compound-rich fractions and purify by preparative HPLC) fraction_collection->purification end 8. Isolated this compound (Characterize by HPLC, MS, and NMR) purification->end

Caption: A generalized workflow for the extraction and purification of this compound.

Methodology:

  • Plant Material Preparation: Dry the plant material (e.g., bark of Litsea glutinosa) at 40-50°C and grind it into a fine powder.

  • Extraction: Extract the powdered plant material with methanol using a Soxhlet apparatus for 24 hours or by maceration (soaking) with agitation for 3-5 days.

  • Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient solvent system, such as chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing with a UV lamp or an appropriate staining reagent.

  • Final Purification: Pool the fractions containing this compound and subject them to further purification using preparative HPLC with a C18 column.

  • Characterization: Confirm the identity and purity of the isolated this compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a validated method for the quantification of this compound in plant extracts.

HPLC Analysis Workflow

G prep_standards 1. Prepare Standard Solutions (Stock and working standards of this compound) injection 4. Injection (Inject standards and sample) prep_standards->injection prep_sample 2. Prepare Sample Solution (Dissolve extract, filter) prep_sample->injection hplc_setup 3. HPLC System Setup (C18 column, mobile phase gradient) hplc_setup->injection data_acquisition 5. Data Acquisition (Monitor at appropriate UV wavelength) injection->data_acquisition analysis 6. Data Analysis (Generate calibration curve, quantify this compound) data_acquisition->analysis

Caption: Workflow for the quantification of this compound using HPLC-UV.

Methodology:

  • Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of purified this compound (1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh the dried this compound extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Neuroprotective Activity Assay in HT22 Cells

This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound extracts against glutamate-induced oxidative stress in the mouse hippocampal cell line HT22.[3][4][5][6][7]

Neuroprotective Assay Signaling Pathway

G Glutamate Glutamate Oxidative_Stress Oxidative Stress (ROS accumulation) Glutamate->Oxidative_Stress This compound This compound Extract This compound->Oxidative_Stress Inhibits Cell_Death Cell Death (Apoptosis) Oxidative_Stress->Cell_Death Cell_Viability Cell Viability Cell_Death->Cell_Viability Reduces

Caption: Simplified pathway of glutamate-induced neurotoxicity and this compound's protective role.

Methodology:

  • Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound extract (e.g., 1, 5, 10, 25, 50 µg/mL) for 2 hours.

  • Induction of Neurotoxicity: Add glutamate to a final concentration of 5 mM to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Protocol 4: Anti-Sepsis Activity Assay (Inhibition of TNF-α Production)

This protocol outlines an in vitro assay to assess the anti-inflammatory properties of this compound extracts by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9][10][11][12]

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound extract for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Quantification (ELISA): Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the this compound extract compared to the LPS-only treated group.

References

Technical Support Center: Optimizing Nudiposide Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Nudiposide during HPLC analysis.

Troubleshooting Guide: Enhancing this compound Peak Resolution

Poor resolution in the HPLC analysis of this compound can manifest as peak broadening, tailing, fronting, or co-elution with other components. This guide provides a systematic approach to identifying and resolving these common issues.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes and how can I improve the peak symmetry?

Answer:

Peak tailing is a common issue when analyzing polar compounds like this compound, often due to secondary interactions with the stationary phase.[1] Peak fronting can be indicative of column overload or an inappropriate sample solvent.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: this compound possesses phenolic hydroxyl groups. Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) can suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby minimizing secondary interactions that cause tailing.[1][2]

  • Use of an End-Capped Column: Employing a high-quality, end-capped C18 column is crucial to minimize silanol activity and reduce peak tailing.[1]

  • Sample Concentration and Injection Volume: Injecting too much sample can lead to column overload and result in peak fronting or tailing.[1][3] To address this, try reducing the injection volume or diluting the sample.[1]

  • Injection Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase.[1] Dissolving the sample in a stronger solvent can cause peak distortion.

Problem 2: Inadequate Resolution Between this compound and Other Components

Question: I am observing co-elution or poor separation of the this compound peak from an adjacent peak. How can I improve the resolution?

Answer:

Achieving baseline separation is critical for accurate quantification. Resolution in HPLC is influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[4]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of this compound and may improve separation from less retained impurities.[4]

    • Solvent Type: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.[5]

  • Adjust Column Parameters:

    • Particle Size: Using a column with smaller particles can enhance efficiency and lead to sharper, better-resolved peaks.[6]

    • Column Length: Increasing the column length can improve separation by increasing the number of theoretical plates.[7]

  • Modify Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[5]

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[8] However, be mindful of the thermal stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method for this compound would be a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small amount of acid like 0.1% formic acid to improve peak shape. The detection wavelength can be set based on the UV absorbance maxima of this compound.

Q2: How can I prevent column degradation when analyzing this compound?

A2: To prolong column life, always use a guard column to protect the analytical column from strongly retained compounds and particulate matter.[1] Ensure the mobile phase pH is within the stable range for your column. For silica-based columns, prolonged use of high pH mobile phases can lead to silica dissolution.[9] Regularly flushing the column with a strong solvent can also help remove contaminants.[1]

Q3: My baseline is noisy. What could be the cause?

A3: A noisy baseline can be caused by several factors, including impurities in the mobile phase, detector issues, or pump problems.[10] Ensure you are using high-purity solvents and freshly prepared mobile phases. Degassing the mobile phase is also crucial to prevent bubble formation in the detector.[10]

Q4: I am not seeing a peak for this compound. What should I check?

A4: If no peak is observed, first verify that your detector is appropriate for this compound. Since many saponins lack strong chromophores, a UV detector might not be sensitive enough, and an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) may be required.[1] Also, check for leaks in the system, ensure the injector is functioning correctly, and confirm that this compound is not eluting in the solvent front due to a very strong mobile phase.

Experimental Protocols & Data

Detailed Experimental Protocol for this compound Analysis

This protocol is based on a validated UPLC-QTOF-MS method for the identification of chemical constituents in Tirpitzia ovoidea, which successfully separated this compound. The principles are directly applicable to HPLC method development.

Chromatographic Conditions:

  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or a similar high-quality C18 column.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient can be optimized. A starting point could be:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detector: UV-Vis, ELSD, or Mass Spectrometer. For UV detection, monitor at the absorbance maximum of this compound.

Quantitative Data Summary for Method Optimization

The following tables summarize key parameters that can be adjusted to improve the resolution of this compound.

Table 1: Mobile Phase Modifications and Their Expected Impact

ParameterModificationExpected Effect on this compound Peak
Organic Solvent % DecreaseIncreased retention time, potential for improved resolution from early eluting impurities.
Mobile Phase pH Decrease (to pH 2.5-3.5)Improved peak symmetry (reduced tailing).
Buffer Concentration IncreaseCan improve peak shape by masking residual silanol interactions.[3]
Solvent Type Switch from Acetonitrile to MethanolMay alter selectivity and improve separation from co-eluting peaks.

Table 2: Column and Instrumental Parameter Adjustments

ParameterModificationExpected Effect on this compound Peak
Column Particle Size Decrease (e.g., 5 µm to 3 µm)Sharper peaks, increased efficiency and resolution.[6]
Column Length IncreaseImproved resolution, but longer analysis time.[7]
Flow Rate DecreaseMay improve resolution, but increases run time.[5]
Column Temperature IncreaseSharper peaks, potentially better resolution, but risk of degradation.[8]
Injection Volume DecreaseCan prevent column overload and improve peak shape.[1]

Visual Troubleshooting Workflow

HPLC_Troubleshooting_this compound start Start: Poor this compound Resolution peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution Between Peaks peak_shape->resolution No tailing Peak Tailing? peak_shape->tailing Yes fronting Peak Fronting? peak_shape->fronting Yes coelution Co-elution or Poor Separation? resolution->coelution Yes end Resolution Improved resolution->end No ph Lower Mobile Phase pH (add 0.1% Formic Acid) tailing->ph overload Reduce Injection Volume or Sample Concentration fronting->overload endcap Use End-Capped C18 Column ph->endcap endcap->resolution solvent Ensure Sample Solvent is Weaker Than Mobile Phase overload->solvent solvent->resolution mobile_phase Optimize Mobile Phase: - Adjust Organic % - Change Solvent Type coelution->mobile_phase column_params Modify Column: - Smaller Particle Size - Longer Column mobile_phase->column_params instrument_params Adjust Instrument: - Lower Flow Rate - Increase Temperature column_params->instrument_params instrument_params->end

References

Nudiposide Experimental Controls: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nudiposide experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing well-controlled experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: The precise mechanism of action for this compound is currently not well-characterized in the scientific literature. However, based on structural similarities to other iridoid glycosides like Geniposide, it is hypothesized to possess anti-inflammatory and cytoprotective properties. Preliminary investigations suggest potential modulation of key signaling pathways involved in inflammation and cellular stress responses.

Q2: What are the essential controls to include in a cell-based this compound experiment?

A2: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: This is the most critical control. The solvent used to dissolve this compound (e.g., DMSO, ethanol) should be added to cells at the same final concentration as in the this compound-treated groups. This accounts for any effects of the solvent itself.

  • Untreated Control (Negative Control): This group of cells is not exposed to this compound or the vehicle. It provides a baseline for normal cell behavior and viability.

  • Positive Control: If you are investigating a specific biological effect (e.g., anti-inflammatory activity), include a compound with a known and well-characterized effect in your experimental system. For instance, if studying inflammation, a known anti-inflammatory agent like dexamethasone could be used.

  • Cell Viability Control: It is crucial to assess whether the observed effects of this compound are due to its specific biological activity or simply due to cytotoxicity. A standard cell viability assay (e.g., MTT, trypan blue exclusion) should be performed at all tested concentrations of this compound.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: A dose-response experiment is necessary to determine the optimal concentration. This typically involves treating your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar). The goal is to identify a concentration that elicits a biological response without causing significant cell death.

Q4: Can this compound interfere with common experimental assays?

A4: Like many natural products, this compound has the potential to interfere with certain assays. For example, its chemical structure might lead to autofluorescence, which could interfere with fluorescence-based assays. It is advisable to run a control with this compound in the absence of cells or reagents to check for any intrinsic signal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells. Inconsistent cell seeding, uneven drug distribution, or edge effects in the plate.Ensure thorough mixing of cell suspension before seeding. Pipette carefully and consistently. Avoid using the outer wells of the plate if edge effects are suspected.
No observable effect of this compound. The concentration is too low, the incubation time is too short, or the compound is inactive in the chosen experimental model.Perform a dose-response and time-course experiment to determine optimal conditions. Consider using a different cell line or a more sensitive assay. Verify the integrity and purity of your this compound stock.
Unexpected cell death in this compound-treated wells. This compound is cytotoxic at the tested concentration, or the vehicle is toxic.Perform a cell viability assay across a range of this compound concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%).
Inconsistent results compared to previous experiments. Variation in cell passage number, reagent quality, or subtle changes in experimental conditions.Use cells within a consistent passage number range. Aliquot and store reagents properly. Maintain a detailed and consistent experimental protocol.

Experimental Protocols

Protocol 1: Determining the Effect of this compound on NF-κB Activation

This protocol outlines a general workflow for assessing the impact of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture: Plate your cells of interest (e.g., macrophages, epithelial cells) in a suitable culture plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound or the vehicle control for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]). Include an unstimulated control group.

  • Lysis: After the stimulation period, wash the cells with cold phosphate-buffered saline (PBS) and lyse them to extract cellular proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total levels of key NF-κB pathway proteins (e.g., p65, IκBα).

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Hypothetical Data Summary

The following table represents hypothetical data from an experiment investigating the effect of this compound on TNF-α-induced NF-κB activation.

Treatment GroupThis compound (µM)Relative p-p65/p65 Ratio
Untreated01.0
Vehicle + TNF-α05.2
This compound + TNF-α14.1
This compound + TNF-α102.5
This compound + TNF-α501.3

Signaling Pathway and Experimental Workflow Diagrams

Nudiposide_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound IKK IKK Complex This compound->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Inflammatory_Stimulus->IKK

Caption: Hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental_Workflow cluster_controls Control Groups start Start seed_cells Seed Cells in Culture Plates start->seed_cells pretreat Pre-treat with this compound or Vehicle Control seed_cells->pretreat untreated Untreated Control seed_cells->untreated vehicle Vehicle Control seed_cells->vehicle positive Positive Control seed_cells->positive stimulate Stimulate with Inflammatory Agent (e.g., LPS, TNF-α) pretreat->stimulate analysis Endpoint Analysis (e.g., Western Blot, qPCR, ELISA) stimulate->analysis untreated->analysis vehicle->stimulate positive->stimulate end End analysis->end

Caption: General experimental workflow for investigating this compound's bioactivity.

Logical_Relationship_Controls cluster_primary_controls Primary Controls cluster_secondary_controls Secondary Controls main_exp This compound Experiment vehicle Vehicle Control (Solvent Effect) main_exp->vehicle negative Negative Control (Baseline) main_exp->negative positive Positive Control (Assay Validity) main_exp->positive viability Cell Viability Assay (Cytotoxicity) main_exp->viability dose_response Dose-Response (Optimal Concentration) main_exp->dose_response

Caption: Logical relationship of essential controls in this compound experiments.

Validation & Comparative

Validating the Mechanism of Action of Nudiposide in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available experimental data on the specific anti-cancer mechanism of action of Nudiposide is limited. This guide is based on a hypothesized mechanism derived from the known activities of structurally related iridoid glycosides. The experimental data for comparator compounds are drawn from published literature.

Introduction

This compound is a naturally occurring iridoid glycoside that has been identified in various plant species. While its bioactivity is an emerging area of research, related compounds in the iridoid glycoside family have demonstrated significant anti-cancer properties.[1] This guide aims to provide a framework for validating the potential mechanism of action of this compound in cancer cells. To this end, we present a comparative analysis with two well-characterized anti-cancer agents: Paclitaxel , a standard chemotherapeutic agent, and Geniposide , another iridoid glycoside with reported anti-tumor effects.

This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of cytotoxic effects, impact on cell cycle progression, induction of apoptosis, and modulation of key signaling pathways.

Hypothesized Mechanism of Action of this compound

Based on the activities of similar iridoid glycosides, it is hypothesized that this compound exerts its anti-cancer effects through a multi-faceted approach involving:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many anti-cancer agents. This compound is predicted to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Cell Cycle Arrest: By interfering with the cell division cycle, this compound may halt the proliferation of cancer cells, likely at the G2/M phase.

  • Modulation of Signaling Pathways: The anti-cancer effects of this compound are likely mediated by its influence on key signaling cascades that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the comparator compounds, Paclitaxel and Geniposide, in various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Comparator Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50Incubation Time (h)
Paclitaxel MCF-7Breast Cancer3.5 µMNot Specified
MDA-MB-231Breast Cancer0.3 µMNot Specified
SKBR3Breast Cancer4 µMNot Specified
BT-474Breast Cancer19 nMNot Specified
Various Lung Cancer LinesNon-Small Cell Lung Cancer9.4 µM (median)24
Geniposide SCC-9Oral Squamous Carcinoma~50 µM48
OCI-LY7, OCI-LY3Diffuse Large B-cell LymphomaDose-dependent inhibition24
MCF-7Breast Cancer14.85 mg/mL48

Table 2: Effect of Comparator Compounds on Cell Cycle Distribution

CompoundCell LineConcentrationDuration (h)% Cells in G0/G1% Cells in S% Cells in G2/M
Paclitaxel CHMm1 µM24DecreasedDecreasedSignificantly Increased
RT4, RT112, T24, TCCSUP1 µg/mLNot SpecifiedDecreasedDecreasedIncreased
Geniposide SCC-925-100 µM48Significantly DecreasedNot SpecifiedSignificantly Increased

Table 3: Induction of Apoptosis by Comparator Compounds

CompoundCell LineConcentrationDuration (h)% Apoptotic CellsKey Molecular Changes
Paclitaxel CHMm0.1-1 µM24Dose-dependent increaseIncreased Bax/Bcl-2 ratio, Increased cleaved Caspase-3
MCF-70-20 ng/mL24Up to 43%DNA fragmentation
Geniposide SCC-925-100 µM48Dose-dependent increaseIncreased cleaved Caspase-3, Increased cleaved PARP
OCI-LY7, OCI-LY3500 µM24Significantly IncreasedIncreased cleaved Caspase-3, Increased cleaved PARP

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Paclitaxel, Geniposide) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting
  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p-Akt, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Below are diagrams illustrating the hypothesized signaling pathways and experimental workflows.

Hypothesized this compound-Induced Apoptosis Pathway This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor Mitochondrion Mitochondrion This compound->Mitochondrion Caspase8 Caspase-8 DeathReceptor->Caspase8 Bax Bax Mitochondrion->Bax Caspase3 Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c Bax->CytochromeC Bcl2 Bcl-2 Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

Experimental Workflow for this compound Evaluation Start Start CellCulture Cancer Cell Culture Start->CellCulture Treatment Treat with this compound CellCulture->Treatment MTT MTT Assay Treatment->MTT FlowCytometry Flow Cytometry Treatment->FlowCytometry WesternBlot Western Blot Treatment->WesternBlot Viability Cell Viability (IC50) MTT->Viability Apoptosis Apoptosis Analysis FlowCytometry->Apoptosis CellCycle Cell Cycle Analysis FlowCytometry->CellCycle ProteinExpression Protein Expression WesternBlot->ProteinExpression End End Viability->End Apoptosis->End CellCycle->End ProteinExpression->End

Caption: A typical experimental workflow for evaluating this compound's anti-cancer effects.

Comparison of Anti-Cancer Mechanisms cluster_this compound This compound (Hypothesized) cluster_Paclitaxel Paclitaxel cluster_Geniposide Geniposide N_Apoptosis Induces Apoptosis N_CellCycle G2/M Arrest N_Pathway PI3K/Akt & MAPK Inhibition P_Microtubule Microtubule Stabilization P_CellCycle Mitotic Arrest P_Apoptosis Induces Apoptosis G_Apoptosis Induces Apoptosis G_CellCycle G2/M Arrest G_Pathway PI3K/Akt & MAPK Inhibition

Caption: A logical comparison of the primary mechanisms of action.

References

Nudiposide's In Vivo Efficacy in Sepsis: A Comparative Analysis Against Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of Nudiposide against the known standard, Dexamethasone, in the context of sepsis. Due to the limited publicly available data on this compound, this comparison is based on preliminary findings and highlights the need for further research.

Executive Summary

This compound, a lignan compound, has demonstrated a potential protective effect in a preclinical mouse model of sepsis, showing a reduction in key inflammatory markers. However, the available data on its in vivo efficacy is currently scarce. This guide compares the reported efficacy of this compound with Dexamethasone, a corticosteroid widely used as a standard for its potent anti-inflammatory properties in sepsis research. The comparison underscores the nascent stage of this compound research while providing a framework for its potential therapeutic positioning based on analogous preclinical models.

Quantitative Data Comparison

The following table summarizes the available in vivo efficacy data for this compound and Dexamethasone in mouse models of sepsis. It is important to note the disparity in the level of detail and quantification between the two compounds, reflecting the difference in their research maturity.

ParameterThis compoundDexamethasone (Known Standard)Source
Animal Model Sepsis mouse model (LPS/D-GalN-induced)Sepsis mouse model (LPS-induced)ChemFaces Product Info
Dosage Not specified5 mg/kg (high-dose)-
Administration Route Not specifiedIntraperitoneal (i.p.) or Oral (P.O.)-
Efficacy Endpoint Survival Rate87.5% survival with 5 mg/kg dose vs. 37.5% in LPS-only group.-
Biomarker Modulation - TNF-α: Decreased plasma levels- IL-10: Decreased plasma levels- ALT: Decreased activity- TNF-α: ~72% reduction in serum levels (134.41 ± 15.83 pg/mL vs. 408.83 ± 18.32 pg/mL in LPS-only group)- IL-6: ~76% reduction in serum levels (22.08 ± 4.34 ng/mL vs. 91.27 ± 8.56 ng/mL in LPS-only group)- IL-10: Increased expressionChemFaces Product Info

Note: The data for this compound is qualitative and sourced from a product description citing unpublished research. Quantitative values and detailed experimental conditions are not available. ALT (Alanine aminotransferase) is a marker of liver damage.

Experimental Protocols

A detailed experimental protocol for the in vivo evaluation of this compound is not publicly available. However, a standard protocol for a lipopolysaccharide (LPS)-induced sepsis model in mice, similar to the one used for Dexamethasone evaluation, is provided below for reference.

LPS-Induced Sepsis Mouse Model (Reference Protocol)

  • Animal Model: Male C57BL/6 mice, 8-12 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) and free access to food and water.

  • Sepsis Induction: Sepsis is induced by a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 10-30 mg/kg body weight, dissolved in sterile phosphate-buffered saline (PBS).[1][2]

  • Treatment Administration:

    • Test Compound (e.g., this compound): Administered at a predetermined dose, route, and time relative to LPS injection (e.g., pre-treatment, simultaneous, or post-treatment).

    • Standard (Dexamethasone): Administered, for example, at 5 mg/kg (i.p. or P.O.) 24 hours and 30 minutes before LPS injection.[1]

    • Control Group: Receives a vehicle injection (e.g., sterile PBS).

  • Monitoring and Endpoints:

    • Survival: Monitored over a period of 5-7 days post-LPS injection.[1]

    • Blood Sampling: Blood is collected at specific time points (e.g., 2-24 hours post-LPS) via cardiac puncture or tail vein for cytokine analysis.

    • Cytokine Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) are measured using ELISA kits.[1]

    • Organ Damage Markers: Serum levels of enzymes like ALT can be measured to assess organ damage.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Procedure cluster_2 Data Collection & Analysis acclimatization Animal Acclimatization (1 week) grouping Randomization into Groups (Control, LPS, LPS + this compound, LPS + Dexamethasone) acclimatization->grouping treatment Pre-treatment (Vehicle, this compound, or Dexamethasone) grouping->treatment lps_injection Sepsis Induction (LPS Injection, i.p.) treatment->lps_injection monitoring Survival Monitoring (up to 7 days) lps_injection->monitoring sampling Blood & Tissue Sampling (specified time points) lps_injection->sampling analysis Biochemical Analysis (Cytokines, ALT) sampling->analysis G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Systemic Inflammation Cytokines->Inflammation DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR binds GR->NFkB Inhibits transcription

References

No Direct Comparative Studies on Nudiposide Analogs Found in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the research regarding the structure-activity relationship (SAR) of Nudiposide analogs. At present, there are no published studies that detail the synthesis, biological evaluation, and comparative analysis of a series of this compound derivatives.

Our extensive search for quantitative data, experimental protocols, and defined signaling pathways related to this compound analogs did not yield any specific results. The existing body of research primarily focuses on the isolation and basic characterization of this compound itself, a lignan glycoside found in plants such as Litsea glutinosa and Berchemia floribunda.[1]

While the initial intent was to provide a detailed comparison guide for researchers, scientists, and drug development professionals, the foundational data required for such a guide does not appear to exist in the public domain. This includes:

  • Quantitative Biological Data: No studies presenting comparative data (e.g., IC₅₀ or EC₅₀ values) for a series of this compound analogs in any specific biological assay were identified.

  • Detailed Experimental Protocols: Consequently, there are no specific experimental methodologies for the synthesis of this compound analogs or for assays to test their biological activities.

  • Signaling Pathway Diagrams: Without data on the biological effects of this compound or its analogs, it is not possible to construct diagrams of their mechanisms of action or signaling pathways.

This lack of information presents a clear opportunity for future research. The development of synthetic routes to produce this compound analogs and the subsequent evaluation of their biological activities would be a novel and valuable contribution to the field of natural product chemistry and drug discovery. Such studies would be essential to elucidate the structure-activity relationships and to unlock the potential therapeutic applications of this class of compounds.

Given the absence of specific data on this compound analogs, we are unable to provide the requested comparison guide. We encourage researchers interested in this area to consider initiating foundational studies on the synthesis and biological screening of this compound derivatives.

References

A Comparative Analysis of Nudiposide from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of Nudiposide derived from various plant sources. It delves into the quantitative analysis of its abundance, details the methodologies for its extraction and purification, and explores its potential biological activities through an examination of relevant signaling pathways.

This compound, a lignan glycoside, has been identified in several plant species, including Litsea glutinosa, Berchemia floribunda, and Polygonum capitatum.[1][2] While the presence of this compound is confirmed across these botanicals, the yield and concentration can vary, influencing the viability of each as a source for research and drug development. This guide aims to consolidate the available data on this compound from these plants, offering a comparative perspective for scientific exploration.

Quantitative Analysis of this compound Content

Precise quantification of this compound in different plant matrices is crucial for determining the most promising sources for isolation. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.[3][4]

A study on the bark of Litsea glutinosa utilized HPLC analysis to identify and quantify various phenolic compounds. While this particular study focused on gallic acid, caffeic acid, and quercetin, it establishes a methodological framework that can be adapted for this compound quantification.[3] The quantitative analysis in that study revealed the presence of caffeic acid at 32.29 µg/ml, gallic acid at 22.1 µg/ml, and quercetin at 5.5 µg/ml in the extract.[3] Another study on Polygonum capitatum identified this compound as one of 114 components, though it did not provide specific quantitative data for this compound.[1]

For the purpose of this guide, a standardized table for comparing this compound content is presented below. Researchers can populate this table as more quantitative data becomes available from dedicated studies.

Plant SourcePlant PartThis compound Content (mg/g of dry weight)Method of QuantificationReference
Litsea glutinosaBark/LeavesData not availableHPLC
Berchemia floribundaData not availableData not availableHPLC
Polygonum capitatumWhole plantData not availableUHPLC-Q-Orbitrap HRMS[1]

Experimental Protocols: Extraction, Isolation, and Purification

The successful isolation of this compound from plant material hinges on a systematic and well-defined experimental protocol. The general workflow involves extraction, followed by chromatographic purification.

Experimental Workflow for this compound Isolation

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Plant Material solvent_extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound structural_elucidation Structural Elucidation (NMR, MS) pure_this compound->structural_elucidation

Caption: A generalized workflow for the isolation and purification of this compound from plant sources.

Detailed Methodologies:

A study on Polygonum capitatum provides a representative method for extraction. The air-dried whole plants were powdered and extracted with 80% ethanol. The resulting extract was then concentrated and subjected to successive partitioning with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was then repeatedly purified using column chromatography with silica gel, Sephadex LH-20, and ODS C18 to yield various compounds, including this compound.[5]

1. Extraction:

  • Plant Material Preparation: The plant material (e.g., leaves, bark) is air-dried and ground into a fine powder to increase the surface area for solvent penetration.

  • Solvent Extraction: The powdered material is macerated or percolated with a suitable solvent. A common choice is 80% ethanol, which can efficiently extract a broad range of phytochemicals, including lignan glycosides.[5]

  • Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.

2. Isolation and Purification:

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). This step separates compounds based on their polarity, with this compound typically concentrating in the more polar fractions like ethyl acetate or n-butanol.[5]

  • Column Chromatography: The enriched fraction is subjected to column chromatography.

    • Silica Gel Chromatography: This is a primary purification step to separate major classes of compounds.

    • Sephadex LH-20 Chromatography: This technique separates compounds based on their molecular size and is effective in removing pigments and other impurities.

    • ODS C18 (Reverse-Phase) Chromatography: This provides further separation based on hydrophobicity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC is employed.

3. Structural Elucidation:

  • The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Biological Activities and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the known biological activities of structurally similar lignans and other natural compounds provide a basis for hypothesizing its potential mechanisms of action. The primary areas of interest for such compounds are their anti-inflammatory and anti-cancer properties.

Potential Anti-inflammatory Signaling Pathway

Chronic inflammation is often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Many natural compounds exert their anti-inflammatory effects by inhibiting these pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Potential Inhibition by this compound cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Stimulus IKK IKK stimulus->IKK MAPKKK MAPKKK stimulus->MAPKKK This compound This compound This compound->IKK This compound->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates MAPK->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes.[2][6][7] Natural compounds can inhibit this pathway at various points, including the inhibition of IKK activity.[7]

The MAPK pathways (including ERK, JNK, and p38) are also crucial in transducing extracellular signals to cellular responses, including inflammation.[8][9][10][11] Inhibition of MAPK phosphorylation is another mechanism by which natural products can exert anti-inflammatory effects.

Potential Anti-cancer and Pro-apoptotic Signaling Pathway

The deregulation of apoptosis, or programmed cell death, is a hallmark of cancer. The induction of apoptosis in cancer cells is a key mechanism of many chemotherapeutic agents. The apoptotic process is governed by a complex interplay of pro-apoptotic and anti-apoptotic proteins and can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways.

apoptosis_pathway cluster_induction Apoptosis Induction by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound death_receptors Death Receptors (e.g., Fas) This compound->death_receptors may activate mitochondria Mitochondria This compound->mitochondria may induce stress caspase8 Caspase-8 death_receptors->caspase8 activates caspase3 Caspase-3 caspase8->caspase3 activates cytochrome_c Cytochrome c mitochondria->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical model of this compound-induced apoptosis via extrinsic and intrinsic pathways.

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[12][13][14][15][16] Some natural compounds have been shown to induce apoptosis by activating these caspase cascades.[12][13][14]

Conclusion

This compound represents a promising natural product for further investigation. While its presence has been confirmed in Litsea glutinosa, Berchemia floribunda, and Polygonum capitatum, a critical need exists for quantitative studies to identify the most abundant and economically viable plant source. Furthermore, the development of optimized and detailed protocols for its extraction and purification is essential to facilitate research into its biological activities. The exploration of its effects on key signaling pathways, such as NF-κB, MAPK, and apoptosis, will be crucial in elucidating its therapeutic potential for inflammatory diseases and cancer. This guide serves as a foundational resource to stimulate and direct future research in these areas.

References

Confirming Cellular Target Engagement of Nudiposide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental methods to confirm the direct binding of the natural product Nudiposide to its hypothetical intracellular target, IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway. This document offers a framework for researchers aiming to validate the cellular target engagement of novel bioactive compounds.

Hypothetical Target: IκB Kinase β (IKKβ)

For the purpose of this guide, we hypothesize that this compound exerts its biological effects by directly inhibiting the kinase activity of IκB kinase β (IKKβ). IKKβ is a central component of the canonical NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. Inhibition of IKKβ by this compound would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory and pro-survival signaling.

Comparative Analysis of Target Engagement Methods

Two powerful and widely used methods for confirming target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Pull-Down Assays coupled with Mass Spectrometry. Below is a comparative summary of these techniques for validating the interaction between this compound and IKKβ.

FeatureCellular Thermal Shift Assay (CETSA)Affinity-Based Pull-Down with Mass Spectrometry
Principle Ligand binding stabilizes the target protein, leading to an increase in its thermal stability (melting temperature, Tm).A modified version of the compound (e.g., biotinylated this compound) is used as bait to capture its binding partners from cell lysates.
Cellular Context Can be performed in intact cells, preserving the native cellular environment and requiring cell permeability of the compound.Typically performed using cell lysates, which does not confirm cell permeability of the unmodified compound.
Compound Modification No modification of the compound is required, allowing the use of the native molecule.Requires chemical modification of the compound to attach an affinity tag (e.g., biotin), which may alter its binding properties.
Primary Readout Change in the melting temperature (ΔTm) of the target protein.Identification and quantification of proteins that bind to the affinity-tagged compound.
Quantitative Data Isothermal dose-response experiments can determine the in-cell IC50 or EC50 for target engagement.Provides semi-quantitative data on binding partners based on spectral counts or reporter ion intensities.
Throughput Can be adapted for high-throughput screening.Generally lower throughput due to the multi-step nature of the assay.
Confirmation of Direct Binding Provides strong evidence of direct binding in a physiological context.Provides strong evidence of direct binding, but the affinity tag could influence the interaction.

Quantitative Data Comparison: this compound and IKKβ Engagement

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from CETSA and Affinity-Based Pull-Down experiments to confirm the engagement of this compound with IKKβ.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

ParameterValueInterpretation
Tm of IKKβ (DMSO control)48.5°CBaseline melting temperature of IKKβ in the absence of the ligand.
Tm of IKKβ (+10 µM this compound)52.3°CIncreased melting temperature of IKKβ in the presence of this compound.
ΔTm +3.8°C Significant thermal stabilization of IKKβ, indicating direct binding of this compound.
Isothermal Dose-Response EC502.5 µMThe concentration of this compound required to achieve 50% of the maximal thermal stabilization, reflecting its in-cell potency.

Table 2: Affinity-Based Pull-Down & Mass Spectrometry Data

Protein IdentifiedFold Enrichment (this compound-Biotin vs. Biotin Control)Known FunctionInterpretation
IKKβ 15.2 Kinase in NF-κB pathway Strong and specific enrichment, confirming it as a primary binding partner.
IKKα2.1Kinase in NF-κB pathwayMinor enrichment, suggesting potential off-target interaction or complex association.
HSP901.8Chaperone proteinWeak enrichment, likely a non-specific interaction or part of a larger complex.
Tubulin1.1Cytoskeletal proteinNo significant enrichment, indicating it is not a direct target.

Signaling Pathway and Experimental Workflows

To visualize the hypothetical mechanism of action and the experimental procedures, the following diagrams are provided.

NF_kB_Pathway cluster_stimulus Pro-inflammatory Stimuli (e.g., TNFα) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNFα TNFR TNFR Stimulus->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB phosphorylates IκBα This compound This compound This compound->IKK_complex inhibits IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome->IkBa_p DNA DNA (κB sites) NFkB_n->DNA binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression activates

Caption: Hypothetical NF-κB signaling pathway inhibited by this compound.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with this compound or DMSO (control) Cells->Treatment Heat Heat cells across a temperature gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation SDS_PAGE SDS-PAGE & Western Blot for IKKβ Centrifugation->SDS_PAGE Quantification Quantify soluble IKKβ SDS_PAGE->Quantification Melting_Curve Plot melting curves and determine ΔTm Quantification->Melting_Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Pulldown_Workflow cluster_preparation Preparation cluster_incubation Incubation & Capture cluster_analysis Analysis Nudiposide_Biotin Synthesize This compound-Biotin Incubation Incubate Lysate with This compound-Biotin Nudiposide_Biotin->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Streptavidin_Beads Add Streptavidin Beads Incubation->Streptavidin_Beads Capture Capture Protein Complexes Streptavidin_Beads->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elution Elute Bound Proteins Wash->Elution MS LC-MS/MS Analysis Elution->MS Data_Analysis Identify and Quantify Enriched Proteins MS->Data_Analysis

Caption: Workflow for Affinity-Based Pull-Down Assay with Mass Spectrometry.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for IKKβ

Objective: To determine if this compound binds to and stabilizes IKKβ in intact cells.

Materials:

  • Cell line expressing IKKβ (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against IKKβ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermocycler

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest and resuspend cells in fresh culture medium at a concentration of 1-2 x 10^6 cells/mL.

    • Treat cells with this compound (e.g., 10 µM final concentration) or an equivalent volume of DMSO for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).

    • Cool the samples to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against IKKβ.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for IKKβ at each temperature for both this compound-treated and DMSO-treated samples.

    • Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

Affinity-Based Pull-Down with Mass Spectrometry Protocol

Objective: To identify the direct binding partners of this compound in a cell lysate.

Materials:

  • Biotinylated this compound (this compound-Biotin)

  • Biotin (as a control)

  • Cell line expressing IKKβ

  • Lysis buffer (non-denaturing, e.g., NP-40 based)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., high salt or low pH)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Preparation of Cell Lysate:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer.

    • Clarify the lysate by centrifugation.

  • Incubation and Capture:

    • Incubate the cell lysate with this compound-Biotin or biotin control for 1-2 hours at 4°C.

    • Add streptavidin-conjugated magnetic beads and incubate for another hour to capture the biotinylated compound and its binding partners.

  • Washing and Elution:

    • Use a magnetic rack to collect the beads and discard the supernatant.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Neutralize the eluate if necessary.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Clean up the peptide samples using a desalting column.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire data in a data-dependent acquisition mode.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the proteins.

    • Quantify the relative abundance of each identified protein in the this compound-Biotin sample compared to the biotin control sample.

    • Calculate the fold enrichment for each protein to identify specific binding partners.

This comprehensive guide provides a robust framework for researchers to approach the critical step of target engagement confirmation in drug discovery. By employing these methodologies and carefully analyzing the quantitative data, scientists can gain high confidence in the cellular targets of novel bioactive compounds like this compound.

Nudiposide: A Comparative Analysis of its Predicted Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the predicted safety and toxicity profile of Nudiposide, a lignan glycoside with potential therapeutic applications. Due to the current lack of publicly available safety and toxicity data for this compound, this report leverages experimental data from structurally similar lignan glycosides to forecast its potential toxicological properties. The compounds selected for this comparative analysis are Secoisolariciresinol diglucoside (SDG), Lariciresinol, Pinoresinol, and the highly cytotoxic lignan, Podophyllotoxin.

Executive Summary

This compound is a lignan glycoside with reported neuroprotective and anti-sepsis activities. While direct experimental data on its safety and toxicity are unavailable, an analysis of its structural analogues suggests a potential for moderate cytotoxicity and specific organ toxicity, warranting thorough preclinical evaluation. This guide summarizes the available toxicological data for comparable lignan glycosides, details relevant experimental methodologies, and visualizes key toxicity-related signaling pathways to provide a predictive framework for the safety assessment of this compound.

Structural Comparison of Lignan Glycosides

This compound shares the core lignan structure with SDG, Lariciresinol, Pinoresinol, and Podophyllotoxin. These compounds are all phenylpropanoid dimers. The variations in their substitutions and glycosylation patterns are expected to influence their pharmacokinetic and toxicodynamic properties.

This compound Structure:

Nudiposide_Structure This compound

Figure 1: Chemical structure of this compound.[1]

Comparative Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for lignan glycosides structurally similar to this compound. This data provides a basis for predicting the potential toxicity of this compound.

CompoundTest SystemAssayEndpointResultReference
Secoisolariciresinol diglucoside (SDG) MouseAcute Oral ToxicityTDLO2826.5 mg/kg/4W-C[2]
Human Colon Cancer Cells (SW480)CytotoxicityIC50Dose-dependent inhibition[3]
Human Colon Cancer Cells (HCT116)Cytotoxicity (CCK-8)IC50Not specified[2]
Lariciresinol Human Breast Cancer Cells (SkBr3)Cytotoxicity (MTT)IC50 (48h)~500 µM[4]
Human Embryonic Kidney Cells (HEK-293)Cytotoxicity (MTT)IC50 (48h)>1000 µM[4]
Human Fibroblast CellsCytotoxicity (MTT)IC50 (48h)>1000 µM[4]
Human Hepatocellular Carcinoma Cells (HepG2)Cytotoxicity (CCK-8)IC50Not specified[5]
Pinoresinol Human Breast Cancer Cells (SkBr3)Cytotoxicity (MTT)IC50 (48h)~525 µM[4]
Human Embryonic Kidney Cells (HEK-293)Cytotoxicity (MTT)IC50 (48h)>1000 µM[4]
Human Fibroblast CellsCytotoxicity (MTT)IC50 (48h)>1000 µM[4]
Human Lung Carcinoma Cells (A549)CytotoxicityIC5029.35 µM[6]
Human Hepatocellular Carcinoma Cells (HepG2)CytotoxicityIC5062.35 µM[6]
Human Breast Cancer Cells (MCF-7)CytotoxicityIC5075.32 µM[6]
Podophyllotoxin RatAcute Oral ToxicityLD50Not specified[7][8]
RatAcute Intravenous ToxicityLD508.7 mg/kg[7][9]
RatAcute Intraperitoneal ToxicityLD5015 mg/kg[7][9]
MouseAcute Oral ToxicityLD50100 mg/kg[10]

Key Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11][12][13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Formazan Solubilization Formazan Solubilization Incubation (4h)->Formazan Solubilization Absorbance Reading (570nm) Absorbance Reading (570nm) Formazan Solubilization->Absorbance Reading (570nm)

Figure 2: General workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[1]

Principle:

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Induce apoptosis in cells by treating with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate at room temperature in the dark for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

AnnexinV_PI_Assay cluster_workflow Annexin V & PI Staining Workflow Induce Apoptosis Induce Apoptosis Harvest & Wash Cells Harvest & Wash Cells Induce Apoptosis->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Stain with Annexin V & PI Stain with Annexin V & PI Resuspend in Binding Buffer->Stain with Annexin V & PI Incubate (15 min) Incubate (15 min) Stain with Annexin V & PI->Incubate (15 min) Flow Cytometry Analysis Flow Cytometry Analysis Incubate (15 min)->Flow Cytometry Analysis

Figure 3: Workflow for apoptosis detection using Annexin V and PI staining.

Predicted Toxicity Signaling Pathways

Based on the known mechanisms of structurally similar lignans, the following signaling pathways are predicted to be relevant to the potential toxicity of this compound.

Apoptosis Induction Pathway

Lignans like Lariciresinol have been shown to induce apoptosis through the mitochondrial-mediated pathway.[5] This typically involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Apoptosis_Pathway cluster_pathway Predicted Apoptosis Induction by this compound This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: Predicted mitochondrial-mediated apoptosis pathway for this compound.

Oxidative Stress and Inflammatory Response Pathways

Lignans are known to modulate cellular redox status and inflammatory responses, often through the Nrf2 and NF-κB signaling pathways. It is plausible that this compound could exert its effects, including potential toxicity at high concentrations, through these pathways.

Oxidative_Stress_Pathway cluster_pathway Predicted Oxidative Stress & Inflammatory Response Pathways This compound This compound ROS Reactive Oxygen Species This compound->ROS May modulate Nrf2 Nrf2 ROS->Nrf2 Activates NFkB NF-κB ROS->NFkB Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds Nrf2->NFkB Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces expression Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces expression Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Figure 5: Predicted involvement of this compound in Nrf2 and NF-κB pathways.

Conclusion and Recommendations

In the absence of direct experimental data, this comparative analysis provides a preliminary framework for understanding the potential safety and toxicity profile of this compound. Based on the data from its structural analogues, this compound is predicted to have a lower toxicity profile than highly potent lignans like Podophyllotoxin. However, the potential for cytotoxicity, particularly at higher concentrations, cannot be ruled out.

It is strongly recommended that the following experimental studies be conducted to establish a definitive safety and toxicity profile for this compound:

  • In vitro cytotoxicity assays against a panel of cancer and non-cancer cell lines to determine its IC50 values.

  • Acute oral toxicity studies in rodent models to determine its LD50.

  • Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess its mutagenic potential.

  • Mechanistic studies to elucidate the specific signaling pathways involved in any observed toxicity.

The information presented in this guide should be used to inform the design of these crucial preclinical safety studies.

References

Nudiposide: Evaluating Anti-Inflammatory Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the anti-inflammatory effects of Nudiposide. Due to the limited availability of in-depth in vivo studies on this compound, this document outlines the established experimental models and potential signaling pathways, drawing comparisons with a well-researched iridoid glycoside, Geniposide, and the standard steroidal anti-inflammatory drug, Dexamethasone.

This compound, a naturally occurring iridoid glycoside found in plants such as Tilia amurensis, Ulmus davidiana var. japonica, and Cinnamomum osmophloeum, has emerged as a compound of interest for its potential therapeutic properties. Preliminary studies suggest that this compound possesses anti-inflammatory and neuroprotective activities. However, comprehensive in vivo validation and direct comparisons with established anti-inflammatory agents are not yet extensively documented in publicly available literature.

This guide presents a template for the preclinical evaluation of this compound, detailing the requisite experimental data and methodologies. The comparative data herein is based on findings for Geniposide and Dexamethasone to illustrate the expected benchmarks and data presentation for a thorough validation of this compound's anti-inflammatory potential.

Comparative Efficacy in Animal Models of Inflammation

A crucial step in validating a novel anti-inflammatory compound is its assessment in established animal models of inflammation. The following tables summarize typical quantitative data obtained from such studies, using Geniposide and Dexamethasone as comparators.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rodents

CompoundDoseRoute of AdministrationTime Point (post-carrageenan)Inhibition of Edema (%)
This compound Data not availableData not availableData not availableData not available
Geniposide 50 mg/kgIntraperitoneal4 hours~45%
Dexamethasone 1 mg/kgIntraperitoneal4 hours~60%

Table 2: Inhibition of Pro-inflammatory Cytokines in Lipopolysaccharide (LPS)-Induced Inflammation in Mice

CompoundDoseCytokineInhibition (%)
This compound Data not availableTNF-αData not available
IL-6Data not available
Geniposide 60 mg/kgTNF-α~50%
IL-6~40%
Dexamethasone 5 mg/kgTNF-α~70%
IL-6~65%

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are standard protocols for key in vivo anti-inflammatory assays.

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment.

  • Procedure:

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compound (this compound), vehicle control, or a reference drug (e.g., Dexamethasone) is administered, typically intraperitoneally or orally.

    • After a set period (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to evaluate the effect of a compound on the systemic inflammatory response, particularly the production of pro-inflammatory cytokines.

  • Animals: Male BALB/c or C57BL/6 mice are commonly used.

  • Procedure:

    • The test compound (this compound), vehicle control, or a reference drug is administered to the animals.

    • After a predetermined time, LPS (from E. coli) is injected intraperitoneally to induce a systemic inflammatory response.

    • Blood samples are collected at specific time points after LPS injection (e.g., 2 and 6 hours).

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of cytokine inhibition in the treated groups is calculated relative to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many natural compounds, including iridoid glycosides, are often mediated through the modulation of key signaling pathways involved in the inflammatory cascade. While the specific mechanisms of this compound are still under investigation, related compounds suggest potential targets.

experimental_workflow cluster_in_vivo In Vivo Animal Model cluster_assessment Assessment of Anti-inflammatory Effects cluster_data Data Analysis animal_model Rodent Model (e.g., Mouse, Rat) inflammation_induction Inflammation Induction (e.g., Carrageenan, LPS) animal_model->inflammation_induction Induce Inflammation treatment Treatment Groups (Vehicle, this compound, Dexamethasone) inflammation_induction->treatment Administer Treatment paw_edema Paw Edema Measurement (Plethysmometer) treatment->paw_edema cytokine_analysis Cytokine Analysis (ELISA) treatment->cytokine_analysis quant_data Quantitative Data (% Inhibition) paw_edema->quant_data cytokine_analysis->quant_data comparison Comparison of Efficacy quant_data->comparison signaling_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Induces Transcription This compound This compound This compound->ikk Inhibits? This compound->nfkb Inhibits Translocation?

Reproducibility of Nudiposide's Biological Effects: A Comparative Analysis Across Different Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Nudiposide, an iridoid glycoside, and its aglycone, geniposide, have garnered significant attention within the research community for their potential therapeutic applications. Primarily extracted from the fruit of Gardenia jasminoides, these compounds have been investigated for a range of biological activities, most notably their anti-inflammatory and neuroprotective effects. This guide provides a comparative analysis of the reproducibility of these effects across different studies, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows. The aim is to offer researchers, scientists, and drug development professionals a clear and objective overview of the existing experimental evidence.

Anti-inflammatory Effects of Geniposide

The anti-inflammatory properties of geniposide have been a primary focus of numerous investigations. A common in vitro model to assess these properties involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7. LPS stimulation triggers a significant inflammatory response, characterized by the release of pro-inflammatory mediators like nitric oxide (NO) and various cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Comparative Quantitative Data

The following table summarizes the inhibitory effects of geniposide on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages, as reported in different studies.

Study (Lab)MediatorGeniposide Concentration% Inhibition / IC50
Kim et al.Nitric Oxide (NO)IC50: 135.9 µM[1][2]
TNF-αIC50: 310.3 µM[1][2]
IL-6IC50: 1454 µM[1][2]
Shi et al.Nitric Oxide (NO)40, 80, 160 µg/mLDose-dependent inhibition[3]
TNF-α40, 80, 160 µg/mLDose-dependent inhibition[3]
IL-640, 80, 160 µg/mLDose-dependent inhibition[3]
Anonymous StudyTNF-αNot specifiedDown-regulated expression[4][5]
IL-1Not specifiedDown-regulated expression[4][5]
IL-6Not specifiedDown-regulated expression[4][5]

In a separate in vivo model of adjuvant-induced arthritis in rats, geniposide also demonstrated significant anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.

Study (Lab)ModelGeniposide DosageEffect on Cytokines
Wang et al.Adjuvant-induced arthritis in rats30, 60, 120 mg/kgDecreased TNF-α, IL-1, and IL-6; Increased IL-10[6]
Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages:

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of geniposide for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated incubation time (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

  • Cytokine Measurement: The levels of TNF-α, IL-6, and other cytokines in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of geniposide is calculated as the percentage reduction in the production of the inflammatory mediator compared to the LPS-stimulated control group. The half-maximal inhibitory concentration (IC50) is often determined from the dose-response curve.

In Vivo Anti-inflammatory Assay in Adjuvant-Induced Arthritis Rat Model:

  • Induction of Arthritis: Arthritis is induced in male Sprague-Dawley rats by a single intradermal injection of Freund's complete adjuvant (FCA) into the footpad of the right hind paw.

  • Treatment: Geniposide is administered orally at different dosages (e.g., 30, 60, and 120 mg/kg) daily for a specified period, typically starting after the onset of arthritis.

  • Assessment of Arthritis: The severity of arthritis is evaluated by measuring the paw volume (paw swelling) and an arthritis index score.

  • Cytokine Measurement: At the end of the treatment period, blood samples are collected, and the serum levels of TNF-α, IL-1, and IL-6 are measured by ELISA.

Signaling Pathway and Experimental Workflow

experimental_workflow

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AP1 AP-1 MAPK->AP1 AP1->iNOS AP1->COX2 AP1->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 PGE2 COX2->PGE2 Geniposide Geniposide Geniposide->NFkB inhibits Geniposide->MAPK inhibits Geniposide->AP1 inhibits

Neuroprotective Effects of Geniposide

The neuroprotective potential of geniposide has been extensively studied, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. A key hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. Several studies have investigated the effect of geniposide on Aβ levels in transgenic mouse models of Alzheimer's disease.

Comparative Quantitative Data

The following table presents a comparison of the effects of geniposide on soluble Aβ levels in the brains of APP/PS1 transgenic mice, a model for Alzheimer's disease.

Study (Lab)Aβ IsoformGeniposide TreatmentControl Aβ Level (ng/mg protein)Geniposide-Treated Aβ Level (ng/mg protein)% Reduction
Wang et al.Soluble Aβ1-408 weeks5.97 ± 0.045.58 ± 0.03[7]~6.5%
Soluble Aβ1-428 weeks3.52 ± 0.043.18 ± 0.02[7]~9.7%
Yin et al.Cerebral Aβ1-404 weeksNot specifiedSignificantly decreased[8]Not specified
Cerebral Aβ1-424 weeksNot specifiedSignificantly decreased[8]Not specified
Experimental Protocols

In Vivo Neuroprotection Assay in APP/PS1 Mouse Model:

  • Animal Model: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease, are used.

  • Treatment: Geniposide is administered to the mice, typically through oral gavage or intraperitoneal injection, over a period of several weeks.

  • Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.

  • Tissue Collection and Preparation: After the treatment period, the mice are euthanized, and their brains are harvested. The hippocampus and cortex are often dissected for further analysis.

  • Aβ Measurement: Soluble Aβ1-40 and Aβ1-42 levels in the brain homogenates are quantified using ELISA kits.

  • Immunohistochemistry: Brain sections are stained with antibodies against Aβ to visualize and quantify the area and density of Aβ plaques.

Signaling Pathway and Experimental Workflow

ad_workflow

ad_pathway Geniposide Geniposide mTOR mTOR Signaling Geniposide->mTOR downregulates Autophagy Autophagy mTOR->Autophagy inhibits Abeta_clearance Aβ Clearance Autophagy->Abeta_clearance enhances Abeta_plaques Aβ Plaque Deposition Abeta_clearance->Abeta_plaques reduces Cognitive_impairment Cognitive Impairment Abeta_plaques->Cognitive_impairment leads to

References

Nudiposide: Clinical Trial Feasibility and Design Considerations - A General Framework in the Absence of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals interested in the clinical potential of Nudiposide, a significant challenge emerges: a thorough review of scientific literature reveals a notable absence of preclinical studies investigating its efficacy, mechanism of action, and safety profile in the context of neurodegenerative diseases. While the chemical structure of this compound is documented, the critical in vitro and in vivo data necessary to justify and design clinical trials is not publicly available.

This guide, therefore, cannot provide a direct comparison of this compound with other therapeutic alternatives based on experimental data. Instead, it offers a comprehensive framework for the feasibility and design considerations of clinical trials for a hypothetical neuroprotective agent with characteristics that might be similar to this compound, drawing on established principles for natural product-based drug development in neurodegeneration.

I. General Feasibility Assessment for a Novel Neuroprotective Agent

The journey from a natural product to a clinical candidate is fraught with challenges. For a compound like this compound, the initial and most critical step is the establishment of a robust preclinical data package. Without this, proceeding to clinical trials is not feasible.

Key Preclinical Data Requirements:

Data CategoryKey Experiments and EndpointsRationale for Clinical Trial Feasibility
Efficacy in Relevant Disease Models In vitro assays using neuronal cell lines (e.g., SH-SY5Y, PC12) exposed to neurotoxins (e.g., MPP+, 6-OHDA, Aβ oligomers). In vivo studies in animal models of Alzheimer's, Parkinson's, or other relevant neurodegenerative diseases, assessing behavioral outcomes (e.g., Morris water maze, rotarod test) and neuropathological markers (e.g., amyloid plaque load, α-synuclein aggregation, neuronal loss).To demonstrate a clear therapeutic potential and to identify the most promising disease indication.
Mechanism of Action Western blotting, qPCR, and immunofluorescence to investigate effects on key signaling pathways (e.g., Nrf2/ARE, NF-κB, PI3K/Akt). Assays for antioxidant activity, anti-inflammatory effects, and inhibition of protein aggregation.To understand how the compound works, which helps in patient selection, biomarker development, and predicting potential side effects.
Pharmacokinetics (ADME) In vitro metabolism studies (e.g., liver microsomes). In vivo studies in animals to determine absorption, distribution, metabolism, and excretion profiles. Assessment of blood-brain barrier penetration.To establish a suitable dose, dosing frequency, and route of administration for clinical trials. Poor bioavailability or inability to cross the blood-brain barrier are common reasons for failure.
Toxicology and Safety Pharmacology Acute and chronic toxicity studies in at least two animal species. Safety pharmacology studies to assess effects on cardiovascular, respiratory, and central nervous systems.To identify a safe starting dose for human trials and to understand potential risks.

II. Design Considerations for a Phase I/II Clinical Trial

Assuming a sufficient preclinical data package is available for a hypothetical neuroprotective agent, the following considerations are crucial for designing early-phase clinical trials.

A. Study Design and Population
  • Phase I: A single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy volunteers. The primary objective is to assess safety and tolerability and to determine the maximum tolerated dose (MTD). Pharmacokinetic profiling is a key secondary objective.

  • Phase IIa: A multi-center, randomized, double-blind, placebo-controlled, proof-of-concept study in a small cohort of patients with the target neurodegenerative disease. The primary objective is to assess preliminary efficacy using relevant biomarkers and clinical endpoints, as well as to further evaluate safety.

  • Patient Selection: Clearly defined inclusion and exclusion criteria are critical. For neurodegenerative diseases, this often includes specific diagnostic criteria (e.g., NINCDS-ADRDA for Alzheimer's), disease severity scores (e.g., MMSE, UPDRS), and potentially genetic markers (e.g., APOE4 status).

B. Dosing and Administration
  • The starting dose in the SAD study is determined based on the No Observed Adverse Effect Level (NOAEL) from preclinical toxicology studies.

  • The route of administration (e.g., oral, intravenous) will be dictated by the compound's pharmacokinetic properties, particularly its bioavailability and ability to cross the blood-brain barrier.

C. Endpoints and Biomarkers

The choice of endpoints is a major challenge in neurodegenerative disease trials due to the slow progression of these conditions.

Endpoint CategoryExamplesRationale
Safety and Tolerability Adverse event monitoring, clinical laboratory tests, vital signs, ECGs.Primary endpoints for Phase I trials.
Pharmacokinetics Plasma and cerebrospinal fluid (CSF) drug concentrations.To confirm that the drug reaches the target tissue at therapeutic concentrations.
Pharmacodynamic/Biomarker CSF levels of Aβ42, tau, and p-tau (Alzheimer's). Dopamine transporter (DAT) imaging (Parkinson's). Markers of neuroinflammation (e.g., cytokines in CSF) and oxidative stress.To provide early evidence of target engagement and biological activity.
Clinical Efficacy Cognitive scales (e.g., ADAS-Cog, CDR-SB for Alzheimer's). Motor scales (e.g., UPDRS for Parkinson's). Activities of daily living (ADL) scales.To assess the clinical benefit for patients.

III. Experimental Protocols

Detailed protocols for the key experiments mentioned above are extensive. Below is a generalized workflow for a crucial preclinical efficacy study.

Experimental Workflow: In Vivo Efficacy Assessment in a Mouse Model of Alzheimer's Disease

G cluster_0 Animal Model Induction cluster_1 Treatment Phase cluster_2 Outcome Assessment a1 Transgenic Mice (e.g., 5XFAD) or Pharmacologically Induced Model a2 Baseline Behavioral Testing (e.g., Morris Water Maze) a1->a2 b1 Randomization into Treatment Groups: - Vehicle Control - this compound (Low, Medium, High Dose) - Positive Control a2->b1 Start of Treatment b2 Chronic Daily Administration (e.g., Oral Gavage) for several weeks b1->b2 c1 Post-Treatment Behavioral Testing b2->c1 End of Treatment c2 Tissue Collection (Brain, Plasma, CSF) c1->c2 c3 Biochemical & Histological Analysis: - Amyloid Plaque Load (Immunohistochemistry) - Neuroinflammatory Markers (ELISA, Western Blot) - Synaptic Density Markers c2->c3

Caption: Workflow for assessing the in vivo efficacy of a neuroprotective agent.

IV. Potential Signaling Pathways for a Natural Neuroprotective Agent

Many natural compounds with neuroprotective properties act on common signaling pathways that regulate cellular stress responses, inflammation, and survival. A hypothetical agent like this compound might modulate these pathways.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Genes Activates Transcription Response Cellular Protection Genes->Response

Caption: Nrf2-mediated antioxidant response pathway.

Conclusion

While the current lack of preclinical data on this compound precludes a specific analysis of its clinical trial feasibility, the framework presented here outlines the necessary steps and considerations for advancing any novel natural product with neuroprotective potential. The path from discovery to clinical application is long and requires a systematic and rigorous approach to preclinical evaluation. Should data on this compound become available, this guide can serve as a template for its assessment and for the design of future clinical studies. For now, the scientific community awaits the foundational research that will determine if this compound holds promise as a therapeutic for neurodegenerative diseases.

Safety Operating Guide

Proper Disposal of Nudiposide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for Nudiposide with detailed disposal instructions is not publicly available. The following procedures are based on general best practices for the disposal of non-hazardous chemical waste and glycoside compounds in a laboratory setting. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before proceeding with any disposal.

I. Pre-Disposal Hazard Assessment

Given the absence of a dedicated SDS for this compound, a precautionary approach is essential. Researchers must evaluate the compound based on available data and the general properties of glycosides.

Key Assessment Steps:

  • Review Available Chemical Data: Examine all accessible information on this compound's chemical and physical properties.[1][2]

  • Assume Potential Biological Activity: this compound has been studied for its neuroprotective and other biological activities.[3] In the absence of comprehensive toxicity data, it should be handled as a potentially bioactive substance.

  • Evaluate Environmental Impact: The environmental fate and aquatic toxicity of this compound are not well-documented. Therefore, direct disposal into the sanitary sewer system should be avoided to prevent potential harm to aquatic life.[4]

  • Consult Institutional EHS: Your institution's EHS department is the definitive resource for guidance on chemical waste disposal and will be familiar with regulatory requirements.

This compound Chemical Properties Summary

PropertyValueSource
Molecular Formula C₂₇H₃₆O₁₂PubChem[1]
Molecular Weight 552.6 g/mol PubChem[1]
Physical Description PowderChemFaces[3]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces[3]
CAS Number 62058-42-6PubChem[1]

II. Segregation and Waste Collection

Proper segregation is a critical first step in the safe disposal of any chemical waste. This compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's EHS office.

Waste Collection Protocol:

  • Designated Waste Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid this compound waste.

  • Solid Waste:

    • Place all contaminated disposable materials, including gloves, weighing papers, and absorbent pads, into a designated solid hazardous waste container.

    • The container should be a sealable, puncture-resistant vessel.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated liquid hazardous waste container.

    • Use a funnel when transferring liquid waste to prevent spills.

    • The container should be a shatter-resistant bottle with a secure, leak-proof cap. Do not overfill; leave at least 10% headspace.

  • Labeling:

    • Affix a hazardous waste label to each container as soon as the first waste is added.

    • The label must include the full chemical name ("this compound"), the concentration, and the date of accumulation. Do not use abbreviations or chemical formulas.

III. Disposal Procedure

The recommended disposal method for this compound, in the absence of specific guidelines, is to treat it as chemical waste to be collected by your institution's EHS department for incineration or other approved disposal methods.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Segregate Waste: At the point of generation, separate solid and liquid this compound waste into their respective, pre-labeled containers.

  • Seal and Store: Securely cap the waste containers when not in use. Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of laboratory personnel, away from drains, and in a location that minimizes the risk of spills.

  • Arrange for Pickup: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 12 months), contact your EHS department to schedule a waste pickup.[5] Follow their specific procedures for requesting collection.

Disposal Methods to Avoid:

  • Sanitary Sewer Disposal: Do not pour liquid this compound waste down the drain. The potential for environmental harm is unknown.

  • Regular Trash Disposal: Do not dispose of solid this compound waste in the regular trash. All contaminated materials should be treated as chemical waste.

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.

cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal Disposal Pathway start Start: this compound Experiment ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe weigh Weigh Solid this compound ppe->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve solid_waste Generate Solid Waste (Gloves, Weighing Paper, etc.) weigh->solid_waste liquid_waste Generate Liquid Waste (Unused Solutions, Rinsate) dissolve->liquid_waste segregate_solid Segregate into Labeled Solid Chemical Waste Container solid_waste->segregate_solid segregate_liquid Segregate into Labeled Liquid Chemical Waste Container liquid_waste->segregate_liquid store Store Sealed Containers in Designated Satellite Accumulation Area (SAA) segregate_solid->store segregate_liquid->store pickup Contact EHS for Hazardous Waste Pickup store->pickup end End: Compliant Disposal pickup->end

Caption: Experimental workflow for handling this compound and segregating waste.

start This compound Waste Generated is_sds_available Is a specific SDS available with disposal instructions? start->is_sds_available follow_sds Follow SDS-specific disposal protocol. is_sds_available->follow_sds Yes no_sds No specific SDS available is_sds_available->no_sds No end Proper Disposal follow_sds->end assess_hazards Conduct Hazard Assessment: - Review known properties - Assume potential bioactivity - Consult EHS no_sds->assess_hazards is_hazardous Treat as Hazardous Chemical Waste? assess_hazards->is_hazardous non_hazardous Follow institutional guidelines for non-hazardous chemical waste. is_hazardous->non_hazardous No (EHS Approval Required) hazardous Segregate, label, and store for EHS pickup and disposal. is_hazardous->hazardous Yes (Recommended) non_hazardous->end hazardous->end

Caption: Decision pathway for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nudiposide
Reactant of Route 2
Nudiposide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.